molecular formula C7H5N5O3 B143445 Pterin-6-Carboxylic Acid CAS No. 948-60-7

Pterin-6-Carboxylic Acid

Cat. No.: B143445
CAS No.: 948-60-7
M. Wt: 207.15 g/mol
InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-6-pteridinecarboxylic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid. It is a conjugate acid of a 2-amino-4-oxo-6-pteridinecarboxylate(1-).
Pterin-6-carboxylic acid has been reported in Capsicum annuum var. annuum with data available.
structure in first source

Properties

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241626
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

948-60-7
Record name Pterin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterin-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 948-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PTERIN-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pterin-6-carboxylic Acid: A Fundamental Properties Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that holds significant interest in various scientific fields due to its roles in metabolism, its function as a photodegradation product of folic acid, and its potential as a biomarker for several diseases.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, its biological significance, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organooxygen and organonitrogen compound.[3] Structurally, it is characterized by a bicyclic pteridine core with a carboxylic acid group at the 6th position.[2] It is functionally related to an alpha-amino acid.[3] The compound typically appears as a light yellow to brown solid powder or crystals.

Chemical Identifiers and Core Properties
PropertyValueSource(s)
IUPAC Name 2-amino-4-oxo-3H-pteridine-6-carboxylic acid[3]
Synonyms 6-Carboxypterin, PCA, Pterine-6-carboxylic acid[3]
CAS Number 948-60-7[3]
Molecular Formula C₇H₅N₅O₃[3]
Molecular Weight 207.15 g/mol [3]
Appearance Light yellow to brown solid powder/crystals
Physicochemical Data
PropertyValueSource(s)
Melting Point 360 °C (decomposes)[3]
Solubility Practically insoluble in water; slightly soluble in 0.01 M NaOH. May dissolve in DMSO.[4]
Stability The powder is stable for 3 months at room temperature. A 1 mM solution is stable for at least 10 days at room temperature.[4]
Storage Store powder at -20°C or colder, protected from light.[4][5]
logP -1.5[3]

Spectral Properties

The spectral characteristics of this compound are crucial for its identification and quantification.

Spectral DataWavelength/ValueConditionsSource(s)
UV-Vis λmax ~288 nm, ~350 nmIn pH 6, 10mM phosphate (B84403) buffer[6]
Fluorescence Excitation: 360 nm / Emission: 450 nm-[2]
Mass Spectrometry m/z 208.07 [M+H]⁺-[2]

Biological Significance and Signaling Pathways

This compound is involved in several key biological processes, from vitamin metabolism to oxidative stress responses.

Folate Precursor and Photodegradation Product

This compound serves as a precursor for the synthesis of folate (Vitamin B9), which is essential for cell growth, development, and repair.[2][5] Conversely, it is also a known photodegradation product of folic acid.[2][7] When exposed to ultraviolet (UV) radiation, particularly UVA, folic acid degrades into 6-formylpterin (B158403) (FPT) and subsequently oxidizes to this compound.[7][8]

Role in Reactive Oxygen Species (ROS) Generation

A significant aspect of PCA's biological activity is its role as a photosensitizer.[8] Upon UVA exposure, this compound, along with folic acid and 6-formylpterin, can generate reactive oxygen species (ROS).[7][9][10] This production of ROS can lead to oxidative stress, which may induce DNA damage and phototoxicity in skin cells.[7][8] This pathway is of particular interest in dermatological and cancer research, as chronic exposure to UVA in the presence of unmetabolized folic acid could contribute to skin photocarcinogenesis.[7]

ROS_Generation cluster_0 UVA Exposure cluster_1 Photodegradation & ROS Generation Folic_Acid Folic Acid 6_Formylpterin 6-Formylpterin (FPT) Folic_Acid->6_Formylpterin degrades to ROS Reactive Oxygen Species (ROS) Folic_Acid->ROS generates PCA Pterin-6-carboxylic Acid (PCA) 6_Formylpterin->PCA oxidizes to 6_Formylpterin->ROS generates PCA->ROS generates Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress leads to

UVA-Induced ROS Generation Pathway
Potential as a Biomarker

Elevated levels of pteridines, including this compound, have been observed in the urine of patients with various types of cancer.[1] This has led to research into its potential use as a non-invasive biomarker for early cancer diagnosis.[11] Additionally, PCA is considered a biomarker for tetrahydrobiopterin (B1682763) (BH4) deficiency, an essential cofactor for several enzymes.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis by Oxidation of Neopterin (B1670844)/Biopterin (B10759762)

This compound can be synthesized by the oxidation of neopterin or biopterin using potassium permanganate (B83412) (KMnO₄).[12]

Materials:

  • Neopterin or Biopterin (12.2 g)

  • Potassium permanganate (KMnO₄) (36 g)

  • Sodium hydroxide (B78521) (NaOH) (13.2 g)

  • Deionized water

  • Ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl), 1N and 1:1 dilution

  • Active coal (2 g)

Procedure:

  • Prepare Solutions:

    • Solution 1: Dissolve 36 g of KMnO₄ in 600 ml of water and cool to approximately 10°C.[12]

    • Solution 2: Dissolve 12.2 g of neopterin or biopterin in 300 ml of water with the addition of 13.2 g of NaOH. Cool the solution to about 10°C.[12]

  • Oxidation Reaction:

    • Slowly add Solution 1 to Solution 2 with moderate mixing in a water bath, ensuring the temperature remains below 25°C.[12] The solution will turn green and then form a brown manganese dioxide (MnO₂) precipitate.[12]

    • Continue mixing for 60 minutes, keeping the temperature below 30°C.[12]

  • Quenching and Precipitation:

    • Cool the reaction mixture to 10°C and add 20 ml of ethanol to quench the excess oxidant.[12]

    • Allow the mixture to stand overnight to let the MnO₂ settle.[12]

  • Filtration and Decolorization:

    • Filter the mixture to remove the MnO₂ precipitate and rinse the filter cake with 100 ml of water.[12]

    • Add 2 g of active coal to the yellow filtrate, stir for 10 minutes, and filter again.[12]

  • Purification by Precipitation:

    • Slowly add diluted HCl (1:1) to the filtrate with stirring.[12]

    • Continue adding 1N HCl very slowly until a pH of 1.8 is reached.[12]

    • Let the vessel stand overnight to allow for complete precipitation.[12]

  • Final Product Isolation:

    • Filter the precipitated this compound.[12]

    • Wash the filter cake thoroughly with water and dry in a vacuum desiccator over NaOH.[12]

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_process Synthesis & Purification cluster_product Final Product KMnO4 Solution 1: KMnO4 in H2O Oxidation Oxidation Reaction (<25-30°C, 60 min) KMnO4->Oxidation Neopterin Solution 2: Neopterin/Biopterin in NaOH(aq) Neopterin->Oxidation Quench Quench with EtOH Oxidation->Quench Filter1 Filter MnO2 Quench->Filter1 Decolorize Decolorize with Active Coal & Filter Filter1->Decolorize Precipitate Precipitate with HCl (pH 1.8) Decolorize->Precipitate Filter2 Filter & Wash Product Precipitate->Filter2 PCA Pure this compound Filter2->PCA

Chemical Synthesis and Purification Workflow
Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.[4]

General Protocol:

  • System: HPLC with a UV detector.

  • Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm, or a similar C18 reversed-phase column.[4]

  • Mobile Phase (Eluant): 50 mM Ammonium Phosphate (NH₄)H₂PO₄, adjusted to pH 3.[4]

  • Flow Rate: 2 ml/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Sample Preparation: Dissolve the sample in 0.01 M NaOH to a concentration of approximately 1 mg/ml.[4] For biological samples like urine, sample preparation may involve solid-phase extraction or other cleanup steps to remove interfering substances.[13]

  • Quantification: Use a calibration curve prepared from a high-purity this compound standard.[14]

Conclusion

This compound is a multifaceted molecule with fundamental roles in cellular metabolism and a complex relationship with UV radiation. Its properties as a folate precursor, a photosensitizing agent, and a potential disease biomarker make it a compound of significant interest for researchers in biochemistry, drug development, and clinical diagnostics. The standardized protocols for its synthesis and analysis provided herein offer a solid foundation for further investigation into its biological functions and applications.

References

Pterin-6-carboxylic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a molecule of significant interest in various scientific fields, from biochemistry to drug development. Its presence in a range of natural sources and its role as a key metabolite and photodegradation product of folate underscore its biological relevance. This technical guide provides an in-depth exploration of the natural occurrences and discovery of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and Initial Characterization

The definitive historical account of the initial discovery, including the first isolation and characterization of this compound, remains a subject requiring further specific investigation of early literature in pteridine chemistry. The compound, identified by its systematic name 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid, has been known in the scientific community for many decades, primarily through its association with folate metabolism and degradation. Its chemical synthesis and characterization have been foundational to understanding the broader family of pterin (B48896) compounds.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. While its presence is confirmed in several organisms, quantitative data on its concentration remains an area of active research.

Plant Kingdom
  • Soybeans (Glycine max) : Soybeans are another plant source where the presence of this compound has been reported. As with peppers, detailed quantitative studies to establish the concentration of this pterin derivative in soybeans and its various processed products are needed to fully understand its dietary significance.

Animal Kingdom
  • Fish : this compound has been detected in fish tissues. The specific species and the distribution of the compound within different tissues have not been extensively documented. Liquid Chromatography-Mass Spectrometry (LC-MS) based methods are suitable for the sensitive detection and quantification of carboxylic acids in complex biological matrices like fish fillets and could be adapted for this compound analysis.

Formation through Photodegradation of Folic Acid

A significant source of this compound is the photodegradation of folic acid (Vitamin B9) when exposed to ultraviolet (UV) radiation. This process is of particular interest in the fields of dermatology and photobiology.

The photodegradation of folic acid proceeds in a stepwise manner. Initially, UV exposure cleaves the folic acid molecule, yielding 6-formylpterin (B158403) and p-aminobenzoylglutamic acid. Subsequent UV irradiation leads to the oxidation of 6-formylpterin to form this compound.[2] This reaction is concentration-dependent and can generate reactive oxygen species (ROS), which has implications for skin health.[2]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the general pterin biosynthesis pathway, which commences with guanosine (B1672433) triphosphate (GTP). While the complete, specific enzymatic pathway leading to this compound is not fully elucidated in all organisms, the foundational steps are well-established.

The de novo synthesis of pterins begins with the enzymatic conversion of GTP. One of the key intermediates in this pathway is dihydroneopterin triphosphate. In Drosophila melanogaster, the enzyme 6-pyruvoyl-tetrahydropterin synthase catalyzes the conversion of dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin, which serves as a precursor for other pterins.[3] It is hypothesized that further enzymatic modifications of such intermediates, potentially involving oxidation and cleavage of the side chain, lead to the formation of this compound.

Biochemical Pathway: Pterin Biosynthesis from GTP

pterin_biosynthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Pyruvoyl_Pterin 6-Pyruvoyl- tetrahydropterin Dihydroneopterin_TP->Pyruvoyl_Pterin 6-Pyruvoyl-tetrahydropterin synthase Pterin6_COOH This compound Pyruvoyl_Pterin->Pterin6_COOH Hypothesized Enzymatic Steps (Oxidation/Cleavage)

Caption: General pterin biosynthesis pathway starting from GTP.

Experimental Protocols

General Analytical Methods for Pterin Analysis

The quantification of pterins, including this compound, in biological samples is typically achieved using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

  • HPLC with Fluorescence Detection : This is a classic method for pterin analysis, leveraging the native fluorescence of these compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of pterins even in complex matrices. It is particularly useful for separating positional isomers of pterins.

Protocol for the Photodegradation of Folic Acid and Analysis of this compound

This protocol is based on the principles described in studies of folic acid phototoxicity.[2]

Objective: To induce the photodegradation of folic acid to this compound and quantify the product using HPLC.

Materials:

  • Folic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • UVA light source (e.g., 365 nm)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Sample Preparation: Prepare a solution of folic acid in PBS at a desired concentration (e.g., 10 µM).

  • UVA Exposure: Expose the folic acid solution to a controlled dose of UVA radiation. The exposure time will depend on the intensity of the light source and should be optimized to achieve significant degradation.

  • HPLC Analysis:

    • Inject a sample of the irradiated solution into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to separate the components.

    • Monitor the elution profile at a wavelength appropriate for this compound (e.g., around 280 nm for UV detection or using appropriate excitation/emission wavelengths for fluorescence detection).

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the irradiated sample by comparing its peak area to the calibration curve.

Experimental Workflow: Folic Acid Photodegradation Analysis

photodegradation_workflow cluster_prep Sample Preparation cluster_exposure UVA Exposure cluster_analysis Analysis cluster_quant Quantification Folic_Acid_Sol Prepare Folic Acid Solution in PBS UVA_Irradiation Expose Solution to UVA Radiation Folic_Acid_Sol->UVA_Irradiation HPLC_Injection Inject Sample into HPLC UVA_Irradiation->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantify Calculate Concentration of this compound Detection->Quantify Calibration Prepare Calibration Curve Calibration->Quantify

Caption: Workflow for the analysis of this compound from folic acid photodegradation.

Summary of Quantitative Data

As of the current literature review, specific quantitative data for this compound in its primary natural sources is limited. The following table highlights the need for further research in this area.

Natural SourceReported PresenceQuantitative Data (Concentration)
Capsicum annuum var. annuumYes[1]Not available in reviewed literature
Soybeans (Glycine max)YesNot available in reviewed literature
FishYesNot available in reviewed literature

Future Directions

The study of this compound presents several exciting avenues for future research. A primary focus should be on the accurate quantification of this compound in its natural dietary sources. Such data would be invaluable for nutritional science and for understanding human exposure to this pterin derivative. Furthermore, a detailed elucidation of the specific biosynthetic pathway of this compound in various organisms will provide deeper insights into pterin metabolism. Finally, continued investigation into the biological activities of this compound, particularly in the context of folate metabolism and its potential role in disease, is warranted.

References

The Role of Pterin-6-Carboxylic Acid in Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a molecule intricately linked to folate metabolism, primarily as a catabolite and a biomarker rather than a direct biosynthetic intermediate. This technical guide provides an in-depth exploration of its origins from folic acid photodegradation, its enzymatic transformations, and its cellular effects, particularly the generation of reactive oxygen species. Detailed experimental protocols for its quantification and the assessment of its biological activity are provided, alongside signaling and metabolic pathway diagrams to elucidate its complex role.

Introduction

Folate (Vitamin B9) and its derivatives are essential coenzymes in one-carbon transfer reactions, crucial for the biosynthesis of nucleotides and certain amino acids. The core of the folate molecule is a pteridine ring. This compound, also known as 6-carboxypterin, is a pterin (B48896) that has been identified as a key product of the photodegradation of folic acid[1]. While sometimes referred to as a folate precursor in commercial contexts, it is not an intermediate in the canonical de novo folate biosynthesis pathway[2]. Its primary significance in the context of folate metabolism lies in its role as a stable end-product of folate degradation, a potential biomarker for oxidative stress and certain diseases, and a photosensitizing agent capable of generating reactive oxygen species (ROS)[3]. This guide will delineate the established roles of this compound, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a light yellow crystalline powder with limited solubility in water but soluble in alkaline solutions[4][5]. Its physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₇H₅N₅O₃[6][7]
Molecular Weight 207.15 g/mol [6][7]
CAS Number 948-60-7[7]
Melting Point 360 °C[6][7]
logP -1.5[6]
Water Solubility Practically insoluble[4]
Solubility Slightly soluble in 0.01 M NaOH[4]
UV Absorption Maxima ~288 nm and ~350 nm[8]

This compound in Folate Degradation and Catabolism

The primary and most well-documented role of this compound is as a product of folic acid degradation.

Photodegradation of Folic Acid

Exposure of aqueous solutions of folic acid to ultraviolet (UV) radiation, particularly UVA, leads to its degradation[1]. This process is a multi-step reaction. Initially, the C9-N10 bond of the folic acid molecule is cleaved, yielding 6-formylpterin (B158403) and p-aminobenzoyl-L-glutamic acid. Subsequently, 6-formylpterin is oxidized to the more stable this compound[1].

Folic_Acid_Photodegradation Folic_Acid Folic Acid Intermediates 6-Formylpterin + p-Aminobenzoyl-L-glutamic acid Folic_Acid->Intermediates UVA Radiation Pterin_6_Carboxylic_Acid This compound Intermediates->Pterin_6_Carboxylic_Acid Oxidation

Figure 1: Folic Acid Photodegradation Pathway
Enzymatic Catabolism by Pterin Deaminase

This compound can serve as a substrate for the enzyme pterin deaminase (EC 3.5.4.11)[9][10]. This enzyme catalyzes the hydrolytic deamination of the pterin ring, converting this compound into 2,4-dihydroxy-6-pteridinecarboxylic acid (a lumazine (B192210) derivative) and ammonia[10][11].

Pterin_Deaminase_Action Pterin_6_COOH This compound Enzyme Pterin Deaminase Pterin_6_COOH->Enzyme Products 2,4-Dihydroxy-6-pteridinecarboxylic acid + Ammonia Enzyme->Products

Figure 2: Enzymatic Conversion by Pterin Deaminase

Context within the Folate Biosynthesis Pathway

To understand the role of this compound, it is crucial to distinguish it from the true intermediates of de novo folate biosynthesis. In organisms that synthesize folate, the pathway begins with GTP and proceeds through several enzymatic steps to produce 6-hydroxymethyl-7,8-dihydropterin, which is the pterin precursor that is subsequently pyrophosphorylated and combined with p-aminobenzoate. This compound is not an intermediate in this pathway.

Folate_Biosynthesis_Pathway cluster_pterin_synthesis Pterin Synthesis GTP GTP Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_TP->Dihydroneopterin HMDP 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin->HMDP Dihydroneopterin Aldolase HMDP_PP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate HMDP->HMDP_PP Dihydropteroate Dihydropteroate HMDP_PP->Dihydropteroate + p-Aminobenzoate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR)

Figure 3: Simplified de novo Folate Biosynthesis Pathway

Biochemical and Cellular Effects

Generation of Reactive Oxygen Species (ROS)

This compound, along with its precursor 6-formylpterin, has been shown to act as a photosensitizer. Upon exposure to UVA radiation, these molecules can generate ROS, which can contribute to cellular oxidative stress[3]. This has implications for skin health, particularly in the context of sun exposure and the use of folic acid in topical applications.

ROS_Generation_Workflow Pterin_6_COOH This compound Excited_Pterin Excited State Pterin Pterin_6_COOH->Excited_Pterin Absorption of UVA photons UVA UVA Radiation ROS Reactive Oxygen Species (ROS) Excited_Pterin->ROS Energy Transfer to Molecular Oxygen Cellular_Damage Cellular Oxidative Stress (e.g., DNA damage) ROS->Cellular_Damage

Figure 4: ROS Generation by this compound
Interaction with Enzymes

While not a substrate for the primary folate anabolic enzymes, this compound's interaction with catabolic enzymes is documented. The kinetic parameters of these interactions are important for understanding its metabolic fate.

EnzymeSubstrateKmVmaxSpecific ActivityOrganismReference
Pterin Deaminase This compound (6-carboxypterin)1.3 mMNot Reported0.825 units/mg protein (partially purified)Bacillus megaterium[9][12]
Dihydrofolate Reductase (Human) This compoundNot a substrateNot applicableNot applicableHomo sapiens[13][14]

Note: The specific activity for pterin deaminase was reported for a partially purified enzyme preparation and may not represent the Vmax of the pure enzyme.

There is no substantial evidence to suggest that this compound acts as a substrate or a significant inhibitor of human dihydrofolate reductase (DHFR) under physiological conditions[13][14][15]. The active site of DHFR is highly specific for the dihydrofolate structure[14].

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol describes the quantification of this compound in urine samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Urine samples

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare a 10 mM phosphate (B84403) buffer (pH 7.0). The mobile phase will be a gradient of methanol and the phosphate buffer. A typical starting condition is 5% methanol in phosphate buffer[16].

  • Preparation of Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in 0.01 M NaOH. From this stock, prepare a series of dilutions (e.g., 0.1 ng/mL to 100 ng/mL) in the mobile phase to generate a standard curve.

  • Sample Preparation:

    • Thaw frozen urine samples on ice, protected from light.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 5% methanol) at a flow rate of 0.5 mL/min[16].

    • Inject 20 µL of the prepared sample or standard.

    • Run a gradient elution to separate the pterins. An example gradient could be holding at 5% methanol for 15 minutes, followed by a ramp to a higher concentration if needed to elute other compounds, and then re-equilibration.

  • Quantification:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Protocol for Measurement of Intracellular ROS using DCFH-DA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS generation in cultured human keratinocytes (e.g., HaCaT cells) following exposure to this compound and UVA radiation.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • UVA light source (with a calibrated output)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well. Allow the cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M NaOH, then diluted in media).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control. Incubate for 1-2 hours.

  • DCFH-DA Staining:

    • Prepare a 20 µM working solution of DCFH-DA in serum-free medium[17].

    • Remove the treatment medium, wash the cells once with PBS, and add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30 minutes at 37°C in the dark[18].

  • UVA Exposure:

    • Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.

    • Expose the plate to a controlled dose of UVA radiation. Include a no-UVA control group.

  • Fluorescence Measurement:

    • Immediately after UVA exposure, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm[19].

    • Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set (e.g., for GFP).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the ROS levels as a fold change relative to the untreated control group.

    • Perform statistical analysis to determine the significance of the results.

Conclusion

This compound occupies a unique position in the landscape of folate metabolism. It is not a building block in the de novo synthesis of this essential vitamin but rather a prominent product of its degradation, particularly through photodegradation. Its stability and fluorescence make it a useful biomarker for folate degradation and potentially for conditions associated with increased oxidative stress. Furthermore, its ability to generate reactive oxygen species upon UVA exposure highlights a potential downside to the presence of unmetabolized folic acid in sun-exposed tissues. The methodologies provided in this guide offer a framework for researchers to further investigate the quantification and biological implications of this compound, contributing to a more complete understanding of the complex lifecycle of folates in biological systems.

References

Pterin-6-carboxylic Acid: An In-depth Technical Guide to a Key Folic Acid Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA) is a primary degradation product of folic acid, emerging from processes such as photodegradation and oxidative stress. As a stable, fluorescent molecule, its presence can have significant implications in biological systems and pharmaceutical formulations. This technical guide provides a comprehensive overview of the formation, chemical properties, and biological significance of this compound. It details quantitative data on its formation, provides in-depth experimental protocols for its analysis, and explores its role in signaling pathways and potential applications in drug development.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation. However, its susceptibility to degradation under various conditions, such as exposure to UV light and changes in pH, leads to the formation of several breakdown products. Among these, this compound is of significant interest due to its stability and biological activities. Understanding the dynamics of its formation and its physiological effects is critical for researchers in nutrition, toxicology, and pharmaceutical sciences. This guide serves as a technical resource, consolidating key information on this compound for professionals in the field.

Formation of this compound from Folic Acid

The primary pathway for the formation of this compound is the degradation of folic acid, predominantly through photodegradation. This process involves the cleavage of the C9-N10 bond in the folic acid molecule.

The degradation of folic acid into this compound is a multi-step process. Initially, exposure to ultraviolet (UV) radiation cleaves the folic acid molecule, yielding p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403).[1] With continued exposure to UV light, 6-formylpterin is further oxidized to form the more stable this compound.[1] The presence of oxygen is a critical factor in this photochemical cleavage.[2][3]

The rate of folic acid photodegradation and subsequent formation of this compound is influenced by several factors, including the pH of the solution and the initial concentration of folic acid.

dot

Folic_Acid_Degradation folic_acid Folic Acid intermediate 6-Formylpterin + p-aminobenzoyl-L-glutamic acid folic_acid->intermediate UV Radiation, O2 pca This compound intermediate->pca Oxidation

Folic Acid Degradation Pathway.
Quantitative Data on Folic Acid Degradation

The degradation of folic acid to this compound is quantifiable and is significantly affected by environmental conditions.

Table 1: Rate of Folic Acid Photodegradation at Various pH Levels

pHRate of Photodegradation (min⁻¹)Reference
2.55.04 x 10⁻³[4]
10.00.1550 x 10⁻³[4]

A study on the photodegradation of folic acid in aqueous solutions demonstrated that the rate of degradation follows apparent first-order kinetics and varies with pH. The maximum yield of this compound and p-amino-benzoyl-L-glutamic acid is typically observed between 3 to 8 hours of UV exposure, depending on the pH.[4]

Table 2: Influence of Folic Acid Concentration on Photodegradation Rate

Folic Acid Concentration (µM)Relative Degradation RateReference
11x[5]
52.1x faster than 1µM[5]
105.8x faster than 1µM[5]

Research indicates that the photodegradation of folic acid is concentration-dependent, with higher concentrations leading to a faster breakdown upon UVA exposure.[5]

Table 3: Fluorescence Quantum Yields of Pterin (B48896) Derivatives

CompoundMediumFluorescence Quantum Yield (ΦF)Reference
This compoundAcidic0.28[6][7]
This compoundBasic0.18[6][7]
6-FormylpterinAcidic0.12[6][7]
6-FormylpterinBasic0.07[6][7]
Folic AcidAcidic<0.005[6][7]
Folic AcidBasic<0.005[6][7]

This compound exhibits a significantly higher fluorescence quantum yield compared to folic acid, making fluorescence spectroscopy a viable method for its detection.[6][7]

Chemical and Physical Properties of this compound

This compound is a stable heterocyclic compound with distinct chemical and physical characteristics.

Table 4: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₅N₅O₃[8]
Molecular Weight 207.15 g/mol [9]
Appearance Light yellow powder[10]
CAS Number 948-60-7[8]
Solubility Practically insoluble in water, slightly soluble in 0.01 M NaOH.[10]
Excitation Wavelength ~360 nm[11]
Emission Wavelength ~450 nm[11]

Experimental Protocols

Analysis of Folic Acid Degradation and this compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of folic acid and its degradation products.

dot

HPLC_Workflow sample_prep Sample Preparation (e.g., extraction from matrix) injection Injection sample_prep->injection hplc_system HPLC System column C18 Reverse-Phase Column hplc_system->column injection->hplc_system detection UV or Fluorescence Detector column->detection mobile_phase Mobile Phase Gradient mobile_phase->column data_analysis Data Analysis (Quantification) detection->data_analysis

General HPLC Workflow for PCA Analysis.

Objective: To quantify the concentration of this compound in a sample following folic acid degradation.

Materials:

  • HPLC system with UV or fluorescence detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[12]

  • Methanol (B129727) (HPLC grade)

  • Potassium phosphate (B84403) buffer (e.g., 15 mM, pH 6.4)[12]

  • This compound standard

  • Sample containing degraded folic acid

  • 0.22 µm syringe filters

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M NaOH). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • For liquid samples, filter through a 0.22 µm syringe filter.

    • For solid samples or biological matrices, perform an appropriate extraction followed by filtration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of methanol (1-5%) can be added to adjust retention times.[12]

    • Flow Rate: 0.8 - 1.0 mL/min.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: 30°C.[12]

    • Detection:

      • UV Detector: Monitor at a wavelength of approximately 280 nm.[13]

      • Fluorescence Detector: Excitation at 353 nm and emission at 438 nm.[12]

  • Data Analysis:

    • Run the standards to establish a calibration curve of peak area versus concentration.

    • Inject the prepared sample and record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, limit of detection, limit of quantification, accuracy, and precision.[13]

Biological Significance and Signaling Pathways

This compound is not merely an inert degradation product; it exhibits biological activity, primarily through the generation of reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS)

Upon exposure to UVA radiation, both 6-formylpterin and this compound can act as photosensitizers, leading to the production of ROS.[5][14] This can induce oxidative stress in cells, potentially causing damage to lipids, proteins, and DNA.[14]

dot

ROS_Signaling pca This compound ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) pca->ros Photosensitization uva UVA Radiation uva->pca oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Lipids, Proteins, DNA) apoptosis Apoptosis cellular_damage->apoptosis oxidative_stress->cellular_damage

PCA-induced ROS Generation and Cellular Effects.

The generation of ROS by this compound has been observed in various cell types, including skin cells, which has implications for phototoxicity and potentially skin photocarcinogenesis.[5] Studies have shown increased ROS production and photoinactivation of immortal human keratinocytes and malignant skin cells in the presence of this compound during UVA exposure.[5]

Role in Drug Development and Therapeutics

The unique properties of this compound have positioned it as a molecule of interest in pharmaceutical research and development.

Building Block for Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceuticals.[15] Its pteridine (B1203161) core is a key structural motif in many biologically active compounds. It can be utilized as a precursor for the synthesis of folic acid analogs and other pteridine derivatives, which are being investigated for therapeutic applications in oncology and immunology.[15]

Therapeutic Potential

Research has indicated that derivatives of this compound may possess therapeutic properties. For instance, a calcium salt of this compound has demonstrated anti-tumor activity.[11] Additionally, pterin compounds, in general, are being explored for their immunomodulatory effects.[11] There is also emerging in silico evidence suggesting that this compound could act as an inhibitor of phosphodiesterase 5 (PDE5), indicating a potential, though yet unproven, application in treating erectile dysfunction.

Furthermore, this compound and its precursor, 6-formylpterin, have been investigated for their potential as biomarkers for certain types of cancer.[16][17]

Conclusion

This compound is a significant degradation product of folic acid with notable chemical and biological properties. Its formation, particularly through photodegradation, is a critical consideration in the formulation of folic acid-containing products and in understanding the physiological effects of excess folic acid supplementation in the context of UV exposure. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound. Further research into the biological activities of this compound, especially its role in ROS-mediated signaling and its potential as a therapeutic agent or biomarker, is warranted and holds promise for advancements in both pharmaceutical and nutritional sciences.

References

The Catabolic Pathway of Folic Acid to Pterin-6-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

Abstract

Pterin-6-carboxylic acid, a pteridine (B1203161) derivative, is a significant catabolite of folic acid. Its formation is not a result of a de novo biosynthetic pathway from GTP, but rather a consequence of the oxidative degradation of folate. This technical guide provides a comprehensive overview of the current understanding of this catabolic pathway, detailing the key enzymatic steps, and presenting available quantitative data and experimental methodologies. This document is intended to serve as a resource for researchers investigating folate metabolism, pterin (B48896) biochemistry, and their implications in health and disease.

Introduction

This compound is an oxidized pterin that has been identified as a urinary biomarker in various physiological and pathological states. While initially thought to be a precursor in folate synthesis, current scientific evidence firmly establishes it as a product of folic acid and reduced folate catabolism[1]. The pathway involves the oxidative cleavage of the C9-N10 bond of the folate molecule, followed by the oxidation of the resulting aldehyde intermediate. Understanding this pathway is crucial for comprehending folate homeostasis and the biological roles of its catabolites.

The Core Catabolic Pathway

The formation of this compound from folic acid proceeds in two primary stages:

  • Oxidative Cleavage of Folic Acid: The initial step involves the cleavage of the C9-N10 bond of the folic acid molecule. This reaction yields two primary products: p-aminobenzoyl-L-glutamic acid and 6-formylpterin[2][3]. While this cleavage can occur non-enzymatically under conditions of oxidative stress, the precise enzymatic mechanisms driving this process in vivo are still under investigation. It is suggested that this cleavage can be a spontaneous process reflecting the intrinsic instability of folates[1].

  • Oxidation of 6-Formylpterin (B158403): The intermediate, 6-formylpterin, is subsequently oxidized at the C6 position to form this compound. This conversion of an aldehyde to a carboxylic acid is catalyzed by molybdenum-containing enzymes, with aldehyde oxidase and xanthine (B1682287) oxidase being the primary candidates[4][5].

The overall pathway can be visualized as follows:

Folate_Catabolism Folic_Acid Folic Acid pABG p-aminobenzoyl- L-glutamic acid Folic_Acid->pABG 6_Formylpterin 6-Formylpterin Folic_Acid->6_Formylpterin Oxidative Cleavage (C9-N10 bond) Pterin_6_carboxylic_acid This compound 6_Formylpterin->Pterin_6_carboxylic_acid Oxidation (Aldehyde Oxidase / Xanthine Oxidase)

Folate Catabolism to this compound

Key Enzymes in the Pathway

Enzymes of Folate Cleavage

The enzymatic machinery responsible for the initial oxidative cleavage of the C9-N10 bond of folate in vivo is not yet fully elucidated. This cleavage is a critical step in folate catabolism, and its regulation likely plays a significant role in maintaining folate homeostasis.

Aldehyde Oxidase (EC 1.2.3.1)

Aldehyde oxidase (AO) is a cytosolic enzyme that catalyzes the oxidation of a wide range of aldehydes and nitrogenous heterocyclic compounds[4][6]. Its broad substrate specificity makes it a strong candidate for the oxidation of 6-formylpterin. The reaction catalyzed by AO is as follows:

6-Formylpterin + H₂O + O₂ → this compound + H₂O₂

Xanthine Oxidase (EC 1.17.3.2)

Xanthine oxidase (XO) is another key enzyme in purine (B94841) catabolism that can also oxidize various pterins and aldehydes[5]. It is also considered a likely catalyst for the conversion of 6-formylpterin to this compound[7]. The reaction is similar to that of aldehyde oxidase.

Quantitative Data

Currently, there is a limited amount of specific quantitative data available for the enzymatic steps in the this compound formation pathway. The following table summarizes the available information.

EnzymeSubstrateKmVmaxSource OrganismNotes
Xanthine Oxidase Xanthine8 ± 1 µM15 ± 0.4 s⁻¹Bovine MilkIncluded for reference of a known substrate.[8]
6,8-dihydroxypurine5 ± 1 µM7 ± 0.4 s⁻¹Bovine MilkIncluded for reference of a pterin-like substrate.[8]

No specific kinetic data (Km, Vmax) for the oxidation of 6-formylpterin by aldehyde oxidase or xanthine oxidase has been found in the reviewed literature.

Experimental Protocols

General Assay for Aldehyde Oxidase/Xanthine Oxidase Activity with 6-Formylpterin

This protocol provides a general framework for measuring the enzymatic conversion of 6-formylpterin to this compound. Optimization of specific conditions may be required depending on the enzyme source and purity.

Objective: To determine the activity of aldehyde oxidase or xanthine oxidase in converting 6-formylpterin to this compound.

Principle: The enzymatic reaction is monitored by quantifying the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Materials:

  • Enzyme preparation (e.g., purified aldehyde oxidase or xanthine oxidase, or cytosolic extract)

  • 6-Formylpterin (substrate)

  • This compound (standard)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector (Excitation: ~360 nm, Emission: ~450 nm) or UV detector

  • Mobile phase for HPLC (e.g., an isocratic or gradient mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol)

  • Reaction quenching solution (e.g., perchloric acid or trichloroacetic acid)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the reaction buffer. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Enzyme Reaction: a. Prepare a reaction mixture containing the reaction buffer and the desired concentration of 6-formylpterin. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). c. Initiate the reaction by adding the enzyme preparation to the reaction mixture. d. At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture. e. Immediately stop the reaction in the aliquots by adding the quenching solution.

  • Sample Analysis: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Inject the supernatant into the HPLC system. c. Monitor the elution profile at the appropriate wavelength for this compound.

  • Data Analysis: a. Identify and integrate the peak corresponding to this compound in the chromatograms of the reaction samples. b. Use the standard curve to determine the concentration of this compound produced at each time point. c. Calculate the initial reaction velocity from the linear portion of the product formation versus time curve. d. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_result Result Standard_Curve Prepare Pterin-6-carboxylic acid standards HPLC HPLC analysis Standard_Curve->HPLC Reaction_Mix Prepare Reaction Mix (Buffer + 6-Formylpterin) Start_Reaction Initiate reaction with enzyme Reaction_Mix->Start_Reaction Time_Points Take aliquots at different time points Start_Reaction->Time_Points Quench Stop reaction Time_Points->Quench Centrifuge Centrifuge samples Quench->Centrifuge Centrifuge->HPLC Quantify Quantify product using standard curve HPLC->Quantify Calculate_Activity Calculate enzyme activity Quantify->Calculate_Activity

Workflow for Enzymatic Assay

Regulation of the Pathway

The regulatory mechanisms governing the catabolism of folic acid to this compound are currently not well understood. The activity of aldehyde oxidase and xanthine oxidase can be influenced by substrate availability and the presence of inhibitors. Further research is needed to elucidate the specific regulatory controls of this pathway in vivo.

Conclusion and Future Directions

This compound is a product of folate catabolism, a pathway that is distinct from the de novo biosynthesis of pterins. While the main steps of this catabolic route have been identified, significant gaps in our knowledge remain. Future research should focus on:

  • The definitive identification of the enzyme(s) responsible for the initial oxidative cleavage of folate in vivo.

  • The determination of the kinetic parameters for the oxidation of 6-formylpterin by aldehyde oxidase and xanthine oxidase.

  • The elucidation of the regulatory mechanisms that control the rate of folate catabolism.

A deeper understanding of this pathway will provide valuable insights into folate homeostasis and its dysregulation in various diseases, potentially opening new avenues for diagnostic and therapeutic interventions.

References

Pterin-6-carboxylic Acid: A Comprehensive Technical Guide on its Biological Significance and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative with emerging biological significance. As a photolytic breakdown product of folic acid and a precursor in folate biosynthesis, PCA is intricately linked to one-carbon metabolism, a cornerstone of cellular function.[1][2] Its presence in various biological systems and altered levels in certain disease states, including cancer, have positioned it as a potential biomarker. Furthermore, its ability to generate reactive oxygen species (ROS) upon UVA exposure and potential interactions with key enzymes highlight its multifaceted role in cellular processes. This technical guide provides an in-depth exploration of the biological significance, function, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound (2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid) is a heterocyclic compound belonging to the pteridine family.[3] Pteridines are widespread in nature and participate in numerous biological processes as pigments, enzyme cofactors, and signaling molecules.[4] PCA, in particular, has garnered attention due to its association with folate metabolism, its potential as a disease biomarker, and its photochemical properties.[5][6] This guide will delve into the core aspects of PCA's biological role, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueReference(s)
Molecular Formula C₇H₅N₅O₃[7]
Molecular Weight 207.15 g/mol [7]
CAS Number 948-60-7[7]
Appearance Light yellow to brown solid powder[8]
Melting Point 360 °C[7]
logP -1.5[8]
UV-Vis Absorption Maxima (in phosphate (B84403) buffer) ~288 nm, ~350 nm[9]
Fluorescence (Excitation/Emission) 360 nm / 450 nm[1]

Biological Significance and Function

Role in Folate Metabolism

This compound is considered a precursor in the biosynthesis of folate, a critical vitamin for cell growth, DNA synthesis, and repair.[10][11] The pteridine ring is a core component of the folate molecule, and PCA represents a key intermediate in its formation.[12][13] The folate cycle is a central part of one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine).

Photodegradation Product of Folic Acid and ROS Generation

Upon exposure to ultraviolet A (UVA) radiation, folic acid can degrade into 6-formylpterin (B158403) and subsequently to this compound.[14][15] This photochemical process is significant as both PCA and its precursor can act as photosensitizers, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[6] This production of ROS can induce oxidative stress, potentially leading to cellular damage, including DNA photooxidation.[6]

Potential as a Biomarker

Elevated levels of certain pteridines have been associated with various diseases, including cancer. However, studies on the utility of PCA as a standalone cancer biomarker have produced conflicting results. Some studies suggest that urinary levels of PCA are not significantly different between cancer patients and healthy individuals, while others include it in a panel of potential pteridine biomarkers.[2][5][12] Further research with standardized, quantitative methods is required to clarify its diagnostic potential. Table 2 summarizes findings from studies on urinary PCA levels.

PopulationPCA LevelsStudy ConclusionReference(s)
Cancer Patients vs. Healthy Controls No significant difference in mean excretion levelsPCA may not be a primary biomarker for cancer when analyzed in isolation.[2]
Cancer Patients vs. Healthy Controls Included in a panel of 8 pteridines, with some pteridines showing significant elevation in cancer patients.Some pteridine levels can be used as biomarkers for noninvasive diagnosis of cancer.[5]
Bladder Cancer Patients vs. Healthy Controls Higher mean values in cancer patients.May serve as a biomarker for the presence of tumors.[12]
Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][16] The computational docking analysis showed a binding energy of -7.1 kcal/mol, indicating a potential interaction with the active site of PDE5.[1] However, these findings require experimental validation to confirm the inhibitory activity and determine kinetic parameters such as IC₅₀.

Metabolic Pathways

Folate Biosynthesis

This compound is an intermediate in the de novo synthesis of folates. The pathway originates from guanosine triphosphate (GTP) and involves a series of enzymatic reactions to form the pteridine core, which is then conjugated with para-aminobenzoic acid (pABA) and glutamate (B1630785) residues.

Folate_Biosynthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Pterin_intermediates Other Pterin (B48896) Intermediates Dihydroneopterin_triphosphate->Pterin_intermediates PCA This compound Pterin_intermediates->PCA Dihydropteroate Dihydropteroate PCA->Dihydropteroate + pABA Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) Tetrahydrofolate->One_Carbon_Metabolism

Caption: Simplified pathway of de novo folate biosynthesis.

Degradation Pathway

This compound can be degraded by certain microorganisms. For instance, Pseudomonas fluorescens can metabolize PCA, breaking the pteridine ring and releasing carbon dioxide. The degradation in mammals is less characterized, but it is generally understood that pterins can be catabolized and excreted.

Pterin_Degradation PCA This compound Ring_Cleavage Pteridine Ring Cleavage PCA->Ring_Cleavage e.g., in Pseudomonas fluorescens CO2 Carbon Dioxide Ring_Cleavage->CO2 Pyrazine_derivatives Pyrazine Derivatives Ring_Cleavage->Pyrazine_derivatives Excretion Excretion Pyrazine_derivatives->Excretion

Caption: Microbial degradation of this compound.

Experimental Protocols

Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a general framework for the quantification of PCA in urine samples. Optimization of specific parameters may be required based on the instrumentation used.

5.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate, LC-MS grade

  • Ultrapure water

  • Urine samples

  • MnO₂ (for oxidation of reduced pterins, if total pterins are to be measured)

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • LUNA amino column (or equivalent HILIC or C18 column)[17][18]

5.1.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to remove particulate matter.

  • (Optional, for total pterin measurement) To 1 mL of the supernatant, add a small amount of MnO₂ and vortex for 30 seconds to oxidize any reduced pterins to their fluorescent forms. Centrifuge to pellet the MnO₂.[17]

  • Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

5.1.3. LC-MS/MS Analysis

  • Column: LUNA amino column (e.g., 150 x 2.0 mm, 3 µm)[18]

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate[18]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[18]

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 85%) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.4 mL/min[18]

  • Injection Volume: 10 µL

  • Ionization Mode: ESI positive or negative, to be optimized for PCA.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for PCA.

5.1.4. Quantification

  • Prepare a calibration curve using serial dilutions of the PCA standard in a surrogate matrix (e.g., artificial urine or diluted mobile phase).

  • Quantify the concentration of PCA in the urine samples by comparing their peak areas to the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Assay for Reactive Oxygen Species (ROS) Generation

This protocol describes a method to assess the generation of intracellular ROS in response to PCA and UVA exposure using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.

5.2.1. Materials and Reagents

  • Human keratinocytes (e.g., HaCaT) or other relevant cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • UVA light source (with a defined wavelength and intensity)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

5.2.2. Experimental Procedure

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Wash the cells twice with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add solutions of PCA at various concentrations (e.g., 0, 10, 50, 100 µM) in PBS to the wells.

  • Immediately expose the plate to a controlled dose of UVA radiation.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[3]

  • Include appropriate controls, such as cells treated with a known ROS inducer (e.g., H₂O₂) and cells not exposed to UVA.

5.2.3. Data Analysis

  • Calculate the fold change in fluorescence intensity in PCA-treated and UVA-exposed cells relative to the control cells (no PCA, no UVA).

  • A significant increase in fluorescence indicates the generation of ROS.

Signaling Pathways and Experimental Workflows

The direct involvement of this compound in specific cellular signaling pathways is not yet well-elucidated. However, its ability to generate ROS and its potential interaction with enzymes like PDE5 suggest it could modulate various signaling cascades. The following workflow is proposed for researchers aiming to identify these pathways.

Signaling_Pathway_Investigation cluster_0 Hypothesis Generation cluster_1 Experimental Approaches cluster_2 Pathway Analysis & Validation PCA This compound ROS ROS Generation PCA->ROS PDE5_inhibition PDE5 Inhibition (putative) PCA->PDE5_inhibition Transcriptomics Transcriptomics (RNA-seq) ROS->Transcriptomics Proteomics Proteomics (Mass Spec) ROS->Proteomics Phosphoproteomics Phosphoproteomics PDE5_inhibition->Phosphoproteomics Bioinformatics Bioinformatics Analysis (e.g., GSEA, IPA) Transcriptomics->Bioinformatics Proteomics->Bioinformatics Phosphoproteomics->Bioinformatics Cell_based_assays Cell-based Assays Functional_validation Functional Validation (e.g., Western Blot, Reporter Assays) Cell_based_assays->Functional_validation Pathway_identification Candidate Pathway Identification Bioinformatics->Pathway_identification Pathway_identification->Functional_validation

Caption: Workflow for investigating PCA-modulated signaling pathways.

Conclusion

This compound is a molecule of growing interest in the fields of biochemistry, cell biology, and drug development. Its roles as a folate precursor, a photoproduct of folic acid capable of generating ROS, and a potential biomarker and enzyme inhibitor underscore its complex biological functions. This technical guide has provided a comprehensive overview of the current knowledge on PCA, including quantitative data, detailed experimental protocols, and visual representations of its metabolic context. Further research, particularly in quantifying its levels in various biological matrices in health and disease, validating its putative enzyme inhibitory activities, and elucidating its impact on cellular signaling pathways, will be crucial in fully understanding its biological significance and harnessing its potential for therapeutic and diagnostic applications.

References

The Role of Pterin-6-Carboxylic Acid in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that has garnered significant attention in biochemical and pharmaceutical research. As a key metabolite and a structural analog of biologically important pterins, PCA is implicated in a variety of enzymatic processes. This technical guide provides an in-depth exploration of the involvement of this compound in key enzymatic reactions, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. PCA's roles as a substrate, inhibitor, and modulator of enzyme activity are discussed, offering valuable insights for researchers in enzymology, drug discovery, and molecular biology.

This compound and Dihydrofolate Reductase (DHFR)

Quantitative Data: Kinetic Parameters of Pterin (B48896) Derivatives with DHFR

The following table summarizes the kinetic parameters for a series of 8-alkylpterins and 6,8-dimethylpterin (B586621) with both chicken and human DHFR. This data illustrates how modifications to the pterin ring system influence substrate binding (Km) and catalytic turnover (Vmax). The Vmax/[E]o values represent the turnover number (kcat).

SubstrateEnzyme SourceKm (µM)Vmax/[E]o (s-1)
8-methylpterin Chicken DHFR475.4
Human DHFR26114.8
8-ethylpterin Chicken DHFR6.21.0
Human DHFR142.6
8-propylpterin Chicken DHFR6.21.0
Human DHFR142.6
8-isopropylpterin Chicken DHFR6.21.0
Human DHFR142.6
8-allylpterin Chicken DHFR202.5
Human DHFR455.8
6,8-dimethylpterin Chicken DHFR1050
Human DHFR30150

Data sourced from studies on 8-alkylpterins and their interactions with DHFR.[1]

Experimental Protocol: Dihydrofolate Reductase Activity Assay with Pterin Substrates

This protocol describes a spectrophotometric assay to determine the kinetic parameters of DHFR with a pterin substrate, such as this compound. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified Dihydrofolate Reductase (human or other sources)

  • Pterin substrate stock solution (e.g., this compound, dissolved in a suitable buffer and pH adjusted)

  • NADPH stock solution (in assay buffer)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT

  • UV/Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer

    • NADPH to a final concentration of 100 µM

    • A specific concentration of the pterin substrate (varied for Km determination)

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a known amount of DHFR enzyme.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Data Analysis: Determine the initial velocity (v) at different substrate concentrations. Plot v versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Logical Workflow for DHFR Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - Pterin Substrate - NADPH - Assay Buffer Cuvette Prepare Cuvette with Reaction Mixture: - Buffer - NADPH - Pterin Substrate Reagents->Cuvette Add_Enzyme Add DHFR to Initiate Reaction Cuvette->Add_Enzyme Measure_Abs Monitor Absorbance Decrease at 340 nm Add_Enzyme->Measure_Abs Calc_Rate Calculate Initial Reaction Rate Measure_Abs->Calc_Rate MM_Plot Plot Rate vs. [Substrate] (Michaelis-Menten) Calc_Rate->MM_Plot Kinetic_Params Determine Km and Vmax MM_Plot->Kinetic_Params

Caption: Workflow for determining DHFR kinetic parameters.

This compound and Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase is a complex molybdoenzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. This reaction is a critical step in purine (B94841) metabolism. Due to its role in uric acid production, XO is a key target for drugs treating hyperuricemia and gout. Several studies have investigated the interaction of various pterin derivatives with xanthine oxidase, revealing both inhibitory and substrate-like behaviors.

Quantitative Data: Inhibition of Xanthine Oxidase by Pterin Derivatives

The following table summarizes the inhibitory effects of a panel of pterins on xanthine oxidase activity. The data is presented as the percentage of inhibition of urate formation from xanthine at a concentration of 200 µM for each pterin derivative.

Pterin DerivativeConcentration (µM)Inhibition of Urate Formation (%)
Neopterin 20090
Biopterin 20090
7,8-Dihydroneopterin 20040
5,6,7,8-Tetrahydrobiopterin 20040
Xanthopterin 20080
Leukopterin 200Weak Inhibition

Data adapted from a study on the effect of pterins on xanthine oxidase.[2]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory potential of this compound against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which has a characteristic absorbance at 295 nm.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine stock solution (in a suitable buffer, e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • This compound stock solution (inhibitor)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

  • UV/Vis Spectrophotometer

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reaction Setup: In a microplate well or cuvette, add the following:

    • Assay Buffer

    • Xanthine Oxidase solution

    • Varying concentrations of this compound (or a control with no inhibitor)

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time. The rate of uric acid formation is proportional to the initial linear slope of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase PCA This compound (Potential Inhibitor) XO_enzyme Xanthine Oxidase PCA->XO_enzyme Inhibits PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Binding & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - PDE5 Enzyme - FAM-cGMP - PCA Inhibitor - Assay Buffer Plate_Setup Set up Microplate: - Buffer - FAM-cGMP - PCA (varied conc.) Reagents->Plate_Setup Add_Enzyme Add PDE5 Enzyme Plate_Setup->Add_Enzyme Incubate Incubate to Reach Equilibrium Add_Enzyme->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calc_Inhibition Calculate % Inhibition Measure_FP->Calc_Inhibition IC50_Curve Plot % Inhibition vs. [PCA] (IC50 Curve) Calc_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50 p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway cluster_modulation Potential Modulation Stimulus Extracellular Stimulus (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates MAPKK MKK3 / MKK6 MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Regulates PCA This compound Pathway_Modulation Modulation of Pathway? PCA->Pathway_Modulation

References

Pterin-6-carboxylic Acid: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pterin-6-carboxylic acid, a heterocyclic compound derived from the pteridine (B1203161) ring system, is a molecule of significant interest in various scientific disciplines, including biochemistry, analytical chemistry, and medicine. It is recognized as a key intermediate in the biosynthesis of folic acid and as a primary photodegradation product of this essential vitamin. This guide provides a detailed examination of the physicochemical characteristics of this compound, offering a valuable resource for researchers and professionals engaged in drug development and related fields. The document encompasses a summary of its quantitative data, detailed experimental protocols for the determination of its properties, and a review of its biological significance, particularly its role in the generation of reactive oxygen species.

Physicochemical Characteristics

This compound is a yellow crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, providing a consolidated reference for its key characteristics.

Identification and Structure
PropertyValueSource
IUPAC Name 2-amino-4-oxo-3H-pteridine-6-carboxylic acidN/A
Synonyms 6-Carboxypterin, 2-Amino-4-hydroxypteridine-6-carboxylic acidN/A
CAS Number 948-60-7N/A
Chemical Formula C₇H₅N₅O₃N/A
Molecular Weight 207.15 g/mol N/A
SMILES O=C(O)c1cn2C(=O)\N=C(\N=c2nc1)NN/A
InChI Key QABAUCFGPWONOG-UHFFFAOYSA-NN/A
Physical and Chemical Properties
PropertyValueSource
Melting Point 360 °C (decomposes)N/A
Boiling Point 433.6 ± 55.0 °C (Predicted)N/A
Density 2.16 ± 0.1 g/cm³ (Predicted)N/A
pKa 5.40 ± 0.20 (Predicted)N/A
Solubility Practically insoluble in water; slightly soluble in 0.01 M NaOH[1]
Spectral Properties
PropertyValueConditionsSource
UV-Vis Absorption (λmax) 235, 260, 265 nm0.1N HCl[2]
263, 365 nm0.1N NaOH[2]
~288 nm, ~350 nmpH 6 10mM phosphate (B84403) buffer[3]
Fluorescence Emission 450 nmExcitation at 360 nm[4]
Fluorescence Quantum Yield (ΦF) 0.28Acidic media[5]
0.18Basic media[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from Neopterin (B1670844) or Biopterin (B10759762)

This protocol describes the synthesis of this compound via the oxidation of neopterin or biopterin using potassium permanganate (B83412).[6]

Materials:

  • Neopterin or Biopterin

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl), 1N and 1:1 diluted

  • Activated charcoal

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtering funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Solution 1 Preparation: Dissolve 36 g of KMnO₄ in 600 mL of water and cool the solution to approximately 10 °C in an ice bath.

  • Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 mL of water by adding 13.2 g of NaOH. Cool this solution to about 10 °C.

  • Oxidation Reaction: While stirring moderately in a water bath to maintain the temperature below 25 °C, slowly add Solution 1 to Solution 2. The solution will turn green and then a brown manganese dioxide (MnO₂) precipitate will form. Continue stirring for 60 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction Completion Test: To check for completion, take 1 mL of the reaction mixture and add 2 drops of ethanol. If the reaction is complete, the mixture will turn colorless. Filter the mixture and acidify with acetic acid. An HPLC analysis at this stage should not show any remaining biopterin or neopterin.

  • Quenching Excess Oxidant: Cool the reaction mixture to about 10 °C and add 20 mL of ethanol to destroy the excess KMnO₄. The green color should disappear after 30 minutes. Let the mixture stand overnight to allow the MnO₂ to settle.

  • Filtration and Decolorization: Filter the mixture through an 11 cm filtering funnel to remove the MnO₂ precipitate. Wash the filter cake with 100 mL of water. To the yellow filtrate, add 2 g of activated charcoal and stir for 10 minutes. Filter the mixture through a 13 cm filtering funnel.

  • Precipitation: Slowly add diluted HCl (1:1) to the filtrate with stirring until a gel-like precipitate begins to form and dissolves slowly. Then, very slowly add 1N HCl until a pH of 1.8 is reached. Be cautious, as a lower pH will redissolve the product, and a higher pH may precipitate the sodium salt.

  • Crystallization and Isolation: After 1 hour, recheck the pH. Let the vessel stand overnight to allow for complete precipitation. Filter the precipitated this compound through a 7 cm filtering funnel.

  • Washing and Drying: Wash the filter cake thoroughly with water. Dry the product in a vacuum desiccator over NaOH.

Expected Yield: Approximately 8.4 g of light yellow this compound powder with a purity of around 98.7%.[6]

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification KMnO4 KMnO₄ Solution (36g in 600mL H₂O, 10°C) Mix Mix Solutions (T < 25°C) KMnO4->Mix Pterin (B48896) Neopterin/Biopterin Solution (12.2g in 300mL H₂O with 13.2g NaOH, 10°C) Pterin->Mix Stir Stir for 60 min (T < 30°C) Mix->Stir MnO₂ precipitates Quench Quench with EtOH Stir->Quench Overnight Filter1 Filter MnO₂ Quench->Filter1 Charcoal Treat with Activated Charcoal Filter1->Charcoal Yellow Filtrate Filter2 Filter Charcoal Charcoal->Filter2 Precipitate Precipitate with HCl (pH 1.8) Filter2->Precipitate Filter3 Filter Product Precipitate->Filter3 Overnight Dry Dry in Desiccator Filter3->Dry Final_Product Final_Product Dry->Final_Product This compound

Synthesis workflow for this compound.
Determination of Melting Point (Capillary Method)

This protocol is a general procedure based on the OECD Guideline 102 for determining the melting point of a chemical substance using the capillary method.[7][8][9]

Apparatus:

  • Melting point apparatus with a heated block and a thermometer or a digital temperature display.

  • Glass capillary tubes, sealed at one end.

  • Spatula.

  • Mortar and pestle (if the sample is not a fine powder).

Procedure:

  • Sample Preparation: If necessary, finely powder the this compound sample using a mortar and pestle.

  • Capillary Filling: Introduce the dry, powdered sample into a capillary tube to a height of about 3 mm. Compact the sample by tapping the tube gently.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block at a rapid rate until the temperature is about 10 °C below the expected melting point. Then, decrease the heating rate to approximately 1-2 °C per minute.

  • Observation: Observe the sample closely. The melting point is the temperature at which the last solid particle disappears. Due to decomposition, a melting range might be observed. Record the temperature at the start of melting and the temperature at which all solid has turned to liquid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]

Materials:

  • This compound

  • Solvent (e.g., deionized water, 0.01 M NaOH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent if necessary and determine the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Potentiometric Titration)

This is a general protocol for determining the acid dissociation constant (pKa) of a weak acid by potentiometric titration.[13][14][15]

Apparatus and Reagents:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • This compound

  • Deionized water (carbonate-free)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Due to its low solubility, a co-solvent or a basic solution might be necessary to achieve a sufficient concentration for titration. If a co-solvent is used, the apparent pKa will be determined.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

  • Titration: Begin stirring the solution gently. Add the standardized NaOH solution in small, known increments from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve (where the slope is at its maximum) or by finding the pH at half the volume of titrant required to reach the equivalence point.

UV-Visible Spectroscopy

This protocol provides a general procedure for obtaining the UV-Visible absorption spectrum of this compound.[3][16][17]

Apparatus and Reagents:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., 0.1 N HCl, 0.1 N NaOH, or phosphate buffer)

  • This compound

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up.

  • Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Record a baseline spectrum to correct for the absorbance of the solvent.

  • Sample Measurement: Rinse a cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

This protocol describes a general method for measuring the fluorescence emission spectrum of this compound.[5][18]

Apparatus and Reagents:

  • Fluorometer

  • Quartz cuvettes

  • Solvent (e.g., aqueous buffer)

  • This compound

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 360 nm).

  • Blank Measurement: Fill a cuvette with the solvent and record a blank scan to subtract any background fluorescence.

  • Sample Measurement: Fill a cuvette with the sample solution and place it in the fluorometer.

  • Spectrum Acquisition: Scan the emission wavelengths over the desired range (e.g., 400-600 nm) to obtain the fluorescence emission spectrum.

  • Data Analysis: Determine the wavelength of maximum fluorescence emission. For quantum yield measurements, a reference standard with a known quantum yield is required.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a general HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphate buffer for mobile phase preparation

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., 0.01 M NaOH). Prepare working standards by diluting the stock solution. Prepare samples by dissolving or extracting them in a suitable solvent and filtering through a 0.22 µm filter.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of phosphate buffer and acetonitrile. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detection at a specific wavelength (e.g., 263 nm) or fluorescence detection (e.g., excitation at 360 nm, emission at 450 nm).

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Biological Significance

Role in Folic Acid Biosynthesis

This compound is an intermediate in the biosynthetic pathway of folic acid (Vitamin B9). Folic acid is essential for numerous metabolic processes, including the synthesis of nucleotides (precursors to DNA and RNA) and the methylation of various substrates. The pteridine ring is a core component of the folic acid molecule.

Folic_Acid_Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate synthase Pterin6CA This compound (related pterin precursor) Dihydroneopterin_triphosphate->Pterin6CA ... Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Glutamate Glutamate Glutamate->Dihydrofolate Pterin6CA->Dihydropteroate ...

Simplified overview of the Folic Acid Biosynthesis pathway.
Photodegradation of Folic Acid and Generation of Reactive Oxygen Species (ROS)

This compound is a known photodegradation product of folic acid upon exposure to ultraviolet (UV) radiation.[19][20] This process is significant as both folic acid and its photoproducts, including this compound and 6-formylpterin (B158403), can act as photosensitizers, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[21][22] The increased production of ROS can induce oxidative stress in cells, potentially leading to DNA damage and phototoxicity.[21]

Folic_Acid_Photodegradation cluster_photosensitization Photosensitization Folic_Acid Folic Acid Formylpterin 6-Formylpterin Folic_Acid->Formylpterin Photodegradation ROS Reactive Oxygen Species (ROS) Folic_Acid->ROS generates UV_Light UV Radiation UV_Light->Folic_Acid Pterin6CA This compound Formylpterin->Pterin6CA Oxidation Formylpterin->ROS generates Pterin6CA->ROS generates Cellular_Damage Cellular Damage (e.g., DNA damage) ROS->Cellular_Damage causes

Photodegradation of Folic Acid and ROS generation.

Conclusion

This compound is a molecule with well-defined physicochemical properties and significant biological roles. This guide provides a comprehensive repository of its characteristics, along with detailed experimental protocols for its synthesis and analysis. A thorough understanding of this compound is crucial for researchers in various fields, from fundamental biochemistry to applied pharmaceutical sciences. The information presented herein serves as a foundational resource to facilitate further research and development involving this compound.

References

Spectroscopic Profile of Pterin-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (C₇H₅N₅O₃), also known as 6-carboxypterin, is a heterocyclic compound belonging to the pteridine (B1203161) family. Structurally, it consists of a pyrimido[4,5-b]pyrazine ring system with an amino group at position 2, a keto group at position 4, and a carboxylic acid substituent at position 6.[1][2] This compound is biologically significant as a metabolic product and a key biomarker. It is a known photodegradation product of folic acid, forming upon exposure to UVA radiation.[2] Its presence and concentration in biological fluids are monitored in clinical research for various conditions, including cancer.[2] Understanding its distinct spectroscopic profile is crucial for its accurate identification, quantification, and application in drug development and biomedical research.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry data. Detailed experimental protocols are provided for each technique to facilitate reproducibility in a research setting.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by multiple absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic pterin (B48896) ring system. The positions of these bands are highly sensitive to pH due to the presence of ionizable functional groups.

Data Presentation
ParameterValueConditions / SolventReference
λmax 1~288 nmpH 6 (10mM phosphate (B84403) buffer)[3]
λmax 2~350 nmpH 6 (10mM phosphate buffer)[3]
λmax 3263 nmNaOH solutionN/A
Molar Absorptivity (ε)20,500 M⁻¹cm⁻¹at 263 nm in NaOHN/A
Experimental Protocol
  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For analysis, create a dilute working solution in the desired aqueous buffer (e.g., 10mM phosphate buffer at pH 6) or solvent (e.g., ethanol, methanol) using a quartz cuvette. Adjust the concentration to achieve a maximum absorbance reading between 0.1 and 1.0.

  • Baseline Correction : Record a baseline spectrum using a cuvette containing only the solvent/buffer.

  • Sample Measurement : Place the sample cuvette in the spectrophotometer.

  • Data Acquisition : Scan the sample over a wavelength range of 200-500 nm.

  • Data Analysis : Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance profile and identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

This compound is a fluorescent molecule, a property that makes it useful as a biomarker. Its fluorescence characteristics, including excitation and emission maxima and quantum yield, are also dependent on the pH of the medium.

Data Presentation
ParameterValueConditions / SolventReference
Excitation λmax360 nmAqueous Solution[2]
Emission λmax450 nmAqueous Solution[2]
Fluorescence Quantum Yield (ΦF)0.28Acidic Media (pH 4.9–5.5)N/A
Fluorescence Quantum Yield (ΦF)0.18Basic Media (pH 10.0–10.5)N/A
Experimental Protocol
  • Sample Preparation : Prepare samples as described for UV-Vis spectroscopy, ensuring the absorbance of the solutions at the excitation wavelength is kept below 0.10 to avoid inner filter effects.

  • Instrument Setup : Use a spectrofluorometer equipped with a xenon lamp source.

  • Excitation & Emission Spectra : To determine the emission maximum, excite the sample at 360 nm and scan the emission from 380 nm to 600 nm. To determine the excitation maximum, set the emission monochromator to 450 nm and scan the excitation wavelength from 250 nm to 430 nm.

  • Quantum Yield Determination : Measure the integrated fluorescence intensity of the sample. Compare it to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, ΦF = 0.546) measured under identical conditions (excitation wavelength, slit widths). Calculate the quantum yield using the comparative method.

  • Lifetime Measurement (Optional) : For time-resolved studies, use a time-correlated single-photon counting (TCSPC) system. Excite the sample at 350 nm and monitor the emission decay at 450 nm. Deconvolute the instrument response function from the decay profile to determine the fluorescence lifetime (τF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

Experimental ¹H NMR data for this compound shows a characteristic singlet for the proton at the C7 position. The protons of the amino group and the exchangeable protons on the ring nitrogens and carboxylic acid group produce signals whose chemical shift and appearance are highly dependent on the solvent, concentration, and temperature. In D₂O, these exchangeable protons are replaced by deuterium (B1214612) and their signals disappear.

Chemical Shift (δ ppm)MultiplicityAssignmentConditions / SolventReference
8.12Singlet (s)1H, C7-HD₂O, 400 MHzN/A
4.89Singlet (s)2H, -NH₂D₂O, 400 MHzN/A
~12-13Broad Singlet1H, -COOHDMSO-d₆ (Expected)[4]
~7-8 / ~11-12Broad Singlets3H, -NH₂ & Ring NHDMSO-d₆ (Expected)[5]
¹³C NMR Data
Estimated Chemical Shift (δ ppm)Carbon Assignment
~168C=O (Carboxylic Acid)
~160C4 (C=O, Amide)
~155C2 (C-NH₂)
~152C8a (Quaternary)
~145C6 (Quaternary)
~135C7 (CH)
~125C4a (Quaternary)
Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Ensure the compound is fully dissolved; gentle warming or sonication may be required.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Data Presentation

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak at m/z 207. The fragmentation is characteristic of aromatic carboxylic acids, involving the loss of hydroxyl and carboxyl groups.

m/zProposed Ion / FragmentFragmentation Pathway
207[M]⁺Molecular Ion
190[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group
162[M - COOH]⁺Loss of the entire carboxylic acid group (α-cleavage)
134[M - COOH - CO]⁺ or [M - COOH - N₂]⁺Subsequent loss of carbon monoxide or N₂ from the pterin ring
Experimental Protocol (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the mobile phase, such as a mixture of water and methanol (B129727) with 0.1% formic acid.

  • Chromatographic Separation : Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18). Use a gradient or isocratic elution method to separate the analyte from the matrix.

  • Ionization : The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is commonly used, which would typically generate the protonated molecule [M+H]⁺ at m/z 208.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated. For structural elucidation (MS/MS), the ion of interest (e.g., m/z 208) can be selected and fragmented to produce a daughter ion spectrum.

Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis cluster_techniques Spectroscopic Measurement cluster_analysis Data Processing & Analysis start This compound Sample prep Sample Preparation (Dissolution in appropriate solvent/buffer) start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr ms Mass Spectrometry (e.g., LC-MS) prep->ms uv_data Absorbance Spectrum (λmax, ε) uv_vis->uv_data fluor_data Emission/Excitation Spectra (λmax, ΦF, τF) fluorescence->fluor_data nmr_data NMR Spectra (Chemical Shifts, Couplings) nmr->nmr_data ms_data Mass Spectrum (m/z, Fragmentation) ms->ms_data result Structural Confirmation & Quantitative Analysis uv_data->result fluor_data->result nmr_data->result ms_data->result

Caption: Generalized workflow for the spectroscopic analysis.

References

Unraveling the Quantum and Electronic Landscape of Pterin-6-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Physicochemical Properties of a Key Biological Metabolite

This technical guide offers an in-depth exploration of the quantum chemistry and electronic structure of pterin-6-carboxylic acid, a crucial pterin (B48896) derivative with significant implications in biological systems and drug development. This document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its fundamental properties through computational and experimental data.

This compound, a photodegradation product of folic acid, plays a multifaceted role in various biological processes, including its function as a precursor to folate, which is essential for cell growth and repair.[1][2] Its intrinsic fluorescence properties also make it a valuable biomarker in the diagnosis of certain diseases.[1] Understanding its electronic and vibrational structure at a quantum level is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This guide summarizes key quantitative data from computational studies, details the experimental and computational protocols used to derive this information, and visualizes relevant biochemical processes.

Data Presentation: A Quantitative Overview

The following tables present a summary of the key quantitative data on the electronic and vibrational properties of this compound, derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, as well as experimental observations.

Frontier Molecular Orbitals and Energy Gap

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability, with larger gaps signifying higher stability.[3]

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-2.68
Energy Gap (LUMO-HOMO) 3.86
Table 1: Calculated HOMO and LUMO energy levels and the energy gap for this compound, computed using the B3LYP/6-31G(d) method.[3]
Vibrational Frequencies: A Comparison of Experimental and Theoretical Data

The vibrational modes of this compound have been investigated through Raman spectroscopy and corroborated by DFT calculations. This provides a detailed fingerprint of the molecule's structural dynamics.

Experimental Raman (cm⁻¹)Calculated Raman (cm⁻¹)Assignment
1641 (m)1664sc(NH), ρ(NH)
1567 (m)1583ρ(NH); Ring Deformation
1526 (s)1527ρ(NH)(CH); Ring Deformation
1472 (w)1489ρ(NH)(CH)
1372 (m)1375ρ(NH)(CH)(OH)
1345 (w)1337ρ(CH)(OH), ν(CO)
1311 (s)1312ρ(NH)(CH), ω(NH); Ring Deformation
1196 (m)1200ρ(CH)(OH); Ring Deformation
1160 (w)1174ρ(CH)(OH), ω(NH)
947 (m)919Ring Deformation
733 (m)723ρ(OH); Ring Deformation
660 (m)666ρ(NH)oop
645 (m)645ρ(NH)(OH)oop
596 (w)605Ring Deformation
540 (w)551ρ(CH)(OH)(CO)
Table 2: Assignment of experimental and calculated Raman vibrational modes of solid-state this compound. (s) strong, (m) medium, (w) weak; sc: scissoring; ρ: rocking; ν: stretching; ω: wagging; oop: out-of-plane.[3]
Electronic Transitions of the Pterin Chromophore
StateExcitation Energy (eV)Oscillator Strength (f)
S13.730.22
S24.640.05
S35.000.03
S45.370.44
S55.580.04
S65.860.16
S75.950.14
S86.090.00
Table 3: Calculated one-photon absorption (OPA) state energies and oscillator strengths for the acidic form of the parent pterin molecule, determined using TD-DFT with the CAM-B3LYP functional and the cc-pVTZ basis set.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of neopterin (B1670844) or biopterin (B10759762).[4]

Materials:

Procedure:

  • Solution 1: Dissolve 36 g of KMnO₄ in 600 ml of water and cool to approximately 10°C.

  • Solution 2: Dissolve 12.2 g of neopterin or biopterin in 300 ml of water with the addition of 13.2 g of NaOH, then cool to about 10°C.

  • Slowly add Solution 1 to Solution 2 with moderate mixing in a water bath, maintaining the temperature below 25°C. The solution will turn from green to brown as manganese dioxide (MnO₂) precipitates.

  • Continue mixing for 60 minutes, ensuring the temperature does not exceed 30°C.

  • Cool the reaction mixture to about 10°C and add 20 ml of EtOH to quench the excess oxidant.

  • After 30 minutes, the green color should disappear. Allow the mixture to stand overnight to let the MnO₂ settle.

  • Filter the mixture to remove the MnO₂ and rinse the filter cake with 100 ml of water.

  • Add 2 g of activated carbon to the filtrate, stir for 10 minutes, and filter again.

  • Slowly add diluted HCl (1:1) to the filtrate with stirring until a gel-like precipitate begins to dissolve slowly.

  • Continue adding 1N HCl very slowly until a pH of 1.8 is reached to precipitate the this compound.

  • After one hour, recheck the pH and let the vessel stand overnight.

  • Filter the precipitated product and wash the filter cake thoroughly with water.

  • Dry the final product in a vacuum desiccator over NaOH.[4]

Computational Chemistry Methods

Geometry Optimization and Vibrational Frequency Calculation: The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2d,p) basis set. The vibrational frequencies were calculated at the same level of theory. To correct for systematic errors, the calculated frequencies were scaled by a factor of 0.9614.[3]

Frontier Molecular Orbital Analysis: The HOMO and LUMO energies were calculated using the B3LYP/6-31G(d) method.[3]

Time-Dependent DFT (TD-DFT) for Electronic Transitions: The electronic transition energies and oscillator strengths for the parent pterin molecule were calculated using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional and the cc-pVTZ basis set.

Visualizing Key Processes

Photodegradation of Folic Acid

This compound is a known photodegradation product of folic acid upon exposure to UVA radiation. This process is significant as it can lead to the generation of reactive oxygen species (ROS).[5][6]

Folic_Acid_Photodegradation cluster_ros Folic_Acid Folic Acid pABG p-Aminobenzoyl-L-glutamic acid Folic_Acid->pABG UVA Radiation 6_Formylpterin 6-Formylpterin Folic_Acid->6_Formylpterin UVA Radiation ROS Reactive Oxygen Species (ROS) Folic_Acid->ROS generates PCA This compound 6_Formylpterin->PCA Oxidation 6_Formylpterin->ROS generates PCA->ROS generates

Caption: Photodegradation pathway of Folic Acid to this compound.

Computational Workflow for Electronic Structure Analysis

The following diagram illustrates the typical workflow for the computational analysis of this compound's electronic structure.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Data Initial_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(2d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation HOMO_LUMO HOMO-LUMO Analysis Geometry_Optimization->HOMO_LUMO Electronic_Transitions Electronic Transitions (e.g., CAM-B3LYP/cc-pVTZ) Geometry_Optimization->Electronic_Transitions Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated Vibrational Spectra (Raman, IR) Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties (Energy Gap) HOMO_LUMO->Electronic_Properties UV_Vis_Spectrum Simulated UV-Vis Spectrum Electronic_Transitions->UV_Vis_Spectrum

Caption: A typical workflow for DFT and TD-DFT analysis of molecular properties.

Concluding Remarks

This technical guide provides a foundational understanding of the quantum chemical and electronic properties of this compound. The presented data and methodologies offer valuable resources for researchers engaged in the study of pterin metabolism, photosensitization, and the development of novel therapeutics targeting pathways involving this and related compounds. Further experimental and computational studies, particularly focused on obtaining detailed TD-DFT data for this compound itself, will be crucial for a more complete picture of its photophysical behavior and for refining its application in various biomedical fields.

References

A Technical Guide to Pterin-6-carboxylic Acid: From Historical Discovery to Modern Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pterin-6-carboxylic acid, from its historical discovery to its contemporary applications in scientific research. This document details the key milestones in its study, its physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.

Historical Perspective and Key Milestones

The story of this compound is intrinsically linked to the broader history of pteridine (B1203161) chemistry. Pterins, the class of heterocyclic compounds to which this compound belongs, were first discovered in 1889 by Sir Frederick Gowland Hopkins. He isolated a yellow pigment from the wings of the English brimstone butterfly, which he named "pterin," derived from the Greek word "pteron," meaning wing.[1] Later, the chemical structure of these pigments, composed of a pteridine ring system, was determined.[2]

This compound itself came to be recognized as a significant compound through studies on the degradation of folic acid. It is a primary and stable photodegradation product of folic acid when exposed to ultraviolet (UVA) radiation.[3][4] This discovery was crucial in understanding the stability of folates and has implications for photobiology and the study of oxidative stress.[5] Over time, its role as a biomarker for various diseases, including cancer and tetrahydrobiopterin (B1682763) deficiency, has been established, further elevating its importance in biochemical and medical research.[6][7][8]

Physicochemical Properties

This compound is a light yellow, crystalline powder.[9] Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for researchers.

PropertyValueSource
Molecular Formula C₇H₅N₅O₃[10][11]
Molecular Weight 207.15 g/mol [10]
CAS Number 948-60-7[10]
Melting Point >300 °C (with decomposition)[3][12]
Solubility Practically insoluble in water. Slightly soluble in 0.01 M NaOH.[9]
UV Absorption Maxima (in 0.1N NaOH) 263 nm (ε = 20,500 M⁻¹cm⁻¹), 365 nm (ε = 9,000 M⁻¹cm⁻¹)[3][12]
UV Absorption Maxima (in 0.1N HCl) 235 nm (ε = 11,000 M⁻¹cm⁻¹), 260 nm (ε = 10,500 M⁻¹cm⁻¹), 265 nm (ε = 9,000 M⁻¹cm⁻¹)[12]
Fluorescence (Excitation/Emission) 360 nm / 450 nm[3][7]

Key Experimental Protocols

Synthesis of this compound from Neopterin (B1670844) or Biopterin (B10759762)

This protocol describes the oxidation of neopterin or biopterin to yield this compound.

Materials:

Procedure:

  • Solution 1 Preparation: Dissolve 36 g of KMnO₄ in 600 ml of water and cool the solution to approximately 10°C.

  • Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 ml of water by adding 13.2 g of NaOH. Cool this solution to about 10°C.

  • Oxidation Reaction: While maintaining the temperature below 25°C, slowly add Solution 1 to Solution 2 with moderate mixing in a water bath. The solution will turn from green to brown as manganese dioxide (MnO₂) precipitates. Continue mixing for 60 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction Completion Check: To confirm the reaction is complete, take 1 ml of the reaction mixture and add 2 drops of ethanol. The mixture should turn colorless. Filter this small sample and lower the pH with acetic acid. An HPLC analysis should not show any remaining biopterin or neopterin.

  • Quenching Excess Oxidant: Cool the main reaction mixture to about 10°C and add 20 ml of ethanol to destroy the excess KMnO₄. The green color should disappear after about 30 minutes. Let the mixture stand overnight to allow the MnO₂ to settle.

  • Filtration and Decolorization: Filter the mixture to remove the MnO₂ and rinse the filter cake with 100 ml of water. Add 2 g of activated charcoal to the yellow filtrate, stir for 10 minutes, and then filter again.

  • Precipitation: Slowly add diluted HCl (1:1) to the filtrate with stirring until a gel-like precipitate begins to form and dissolves slowly. Then, very slowly, add 1N HCl until a pH of 1.8 is reached. It is crucial to maintain this pH, as lower values will redissolve the product and higher values may precipitate the sodium salt.

  • Isolation and Drying: After one hour, recheck and adjust the pH if necessary. Let the vessel stand overnight. Filter the precipitated this compound and rinse the filter cake thoroughly with water. Dry the product in a vacuum desiccator over NaOH.[13]

Purification by Recrystallization

This compound can be purified by repeated dissolution in aqueous NaOH followed by precipitation with the addition of aqueous HCl.[12]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of this compound. A typical system might use a C18 reverse-phase column with a phosphate (B84403) buffer mobile phase and UV detection at 254 nm.[9]

  • UV-Vis Spectroscopy: Used for characterization and quantification. The absorption maxima vary with pH, as detailed in the physicochemical properties table.[12][14]

Biological Significance and Signaling Pathways

This compound is a key molecule in the broader context of folate and tetrahydrobiopterin metabolism. These pathways are fundamental to numerous cellular processes.

Role in Folate Metabolism

Folic acid and its derivatives, collectively known as folates, are essential B vitamins that act as coenzymes in one-carbon transfer reactions. These reactions are vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the metabolism of amino acids.[6][15] this compound is a degradation product of folic acid, and its presence can be indicative of folate breakdown.[4]

Folate_Metabolism_Overview Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase This compound This compound Folic Acid->this compound Photodegradation Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Amino Acid Metabolism Amino Acid Metabolism Tetrahydrofolate (THF)->Amino Acid Metabolism 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Nucleotide Synthesis Nucleotide Synthesis 5,10-Methylene-THF->Nucleotide Synthesis Homocysteine Homocysteine 5-Methyl-THF->Homocysteine Methionine Synthase Methionine Methionine Homocysteine->Methionine

Caption: Overview of the Folate Metabolism Pathway.

Connection to Tetrahydrobiopterin (BH4) Biosynthesis

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for nitric oxide synthases.[16] The biosynthesis of BH4 starts from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps.[17][18] While this compound is not a direct intermediate in the de novo synthesis of BH4, the study of pteridines is interconnected, and analytical methods for one often apply to the others. Furthermore, deficiencies in BH4 can lead to an accumulation of other pterins.

BH4_Biosynthesis_Pathway cluster_denovo De Novo Pathway cluster_recycling Recycling Pathway Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Dihydroneopterin Triphosphate Dihydroneopterin Triphosphate Guanosine Triphosphate (GTP)->Dihydroneopterin Triphosphate GTP Cyclohydrolase I 6-Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Dihydroneopterin Triphosphate->6-Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Synthase Tetrahydrobiopterin (BH4) Tetrahydrobiopterin (BH4) 6-Pyruvoyltetrahydropterin->Tetrahydrobiopterin (BH4) Sepiapterin Reductase Aromatic Amino Acid Hydroxylation Aromatic Amino Acid Hydroxylation Tetrahydrobiopterin (BH4)->Aromatic Amino Acid Hydroxylation Nitric Oxide Synthesis Nitric Oxide Synthesis Tetrahydrobiopterin (BH4)->Nitric Oxide Synthesis q-Dihydrobiopterin (qBH2) q-Dihydrobiopterin (qBH2) BH4_recycling Tetrahydrobiopterin (BH4) q-Dihydrobiopterin (qBH2)->BH4_recycling Dihydropteridine Reductase BH4_recycling->Aromatic Amino Acid Hydroxylation BH4_recycling->Nitric Oxide Synthesis Aromatic Amino Acid Hydroxylation->q-Dihydrobiopterin (qBH2) Nitric Oxide Synthesis->q-Dihydrobiopterin (qBH2)

Caption: De Novo Biosynthesis and Recycling of Tetrahydrobiopterin (BH4).

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical experimental workflow for researchers working with this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis Start Starting Material (Neopterin/Biopterin) Oxidation KMnO4 Oxidation Start->Oxidation Purification Precipitation & Recrystallization Oxidation->Purification Product Pure this compound Purification->Product HPLC HPLC Purity Check Product->HPLC UV_Vis UV-Vis Spectroscopy Product->UV_Vis Fluorescence Fluorescence Spectroscopy Product->Fluorescence Further_Studies Biological Assays/ Further Research HPLC->Further_Studies UV_Vis->Further_Studies Fluorescence->Further_Studies

Caption: General experimental workflow for this compound.

Conclusion

This compound, from its origins in the study of butterfly pigments and folic acid degradation, has emerged as a compound of significant interest in biochemistry and medicine. Its well-defined physicochemical properties and established synthesis protocols make it an accessible tool for researchers. Its involvement in critical biological pathways underscores its importance in understanding cellular metabolism and disease states. This guide provides a foundational resource for scientists and professionals engaged in research and development involving this versatile pteridine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pterin-6-Carboxylic Acid via Folic Acid Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid is a key photodegradation product of folic acid (Vitamin B9).[1][2][3] Understanding its formation is crucial for researchers in various fields, including photobiology, dermatology, and drug development, as both folic acid and its photoproducts can have significant biological effects. For instance, this compound and the intermediate 6-formylpterin (B158403) can act as photosensitizers, generating reactive oxygen species (ROS) upon UVA exposure, which may have implications in skin health and disease.[3][4]

These application notes provide a detailed overview and experimental protocols for the synthesis of this compound through the controlled photodegradation of folic acid. The protocols cover the preparation of solutions, the photodegradation process, and the analysis of the resulting products.

Reaction Pathway

The photodegradation of folic acid to this compound is a multi-step process initiated by ultraviolet (UV) radiation. The primary mechanism involves the cleavage of the C9-N10 bond in the folic acid molecule.[1][5]

The process can be summarized in the following stages:

  • Initial Cleavage: Upon exposure to UV radiation, particularly UVA and UVB wavelengths, the folic acid molecule cleaves, yielding p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1][5][6]

  • Intermediate Oxidation: The intermediate product, 6-formylpterin, is subsequently oxidized to this compound with continued UV exposure.[1][5]

  • Reaction Kinetics: The initial formation of photoproducts from folic acid follows a zero-order rate law.[1] As the concentration of the photoproducts (6-formylpterin and this compound) increases, they act as photosensitizers, accelerating the degradation of the remaining folic acid. The subsequent degradation of 6-formylpterin to this compound follows a first-order rate law.[1]

Folic_Acid_Photodegradation Folic_Acid Folic Acid Intermediates p-aminobenzoyl-L-glutamic acid + 6-Formylpterin Folic_Acid->Intermediates UV Radiation (Initial Cleavage) Pterin_6_Carboxylic_Acid This compound Intermediates->Pterin_6_Carboxylic_Acid UV Radiation (Oxidation)

Caption: Photodegradation pathway of folic acid.

Data Presentation

The yield and rate of this compound synthesis are influenced by several factors, including the initial concentration of folic acid, the pH of the solution, and the duration and wavelength of UV irradiation.

Table 1: Effect of Initial Folic Acid Concentration on Photodegradation Rate
Initial Folic Acid Concentration (µM)Relative Photodegradation RateReference
11x[3]
5~2.1x faster than 1 µM[3]
10~5.8x faster than 1 µM[3]
Table 2: Influence of pH on the Rate of Folic Acid Photodegradation
pHPhotodegradation Rate Constant (k, min⁻¹)Reference
2.55.04 x 10⁻³[2]
10.00.1550 x 10⁻³[2]

Note: The rate of photodegradation generally decreases as the pH increases from acidic to alkaline conditions.[2]

Table 3: Spectroscopic Properties for Product Identification
CompoundUV-Vis Absorption Maxima (λmax, nm)Reference
Folic Acid~280, ~350[5]
This compound~288, ~350

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound from folic acid.

Protocol 1: Preparation of Folic Acid Solution

Objective: To prepare a stock solution of folic acid for photodegradation experiments.

Materials:

  • Folic acid powder

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution

  • Phosphate (B84403) buffer (pH adjusted to the desired value, e.g., 7.4)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of folic acid powder.

  • Dissolve the folic acid in a small volume of 0.1 M NaOH solution, as folic acid has low solubility in neutral water.

  • Once dissolved, dilute the solution with the phosphate buffer to the final desired concentration (e.g., 10 µM, 50 µM, or 100 µM) in a volumetric flask.

  • Stir the solution until it is homogeneous.

  • Protect the solution from light by wrapping the flask in aluminum foil.

Protocol_1_Workflow start Start weigh Weigh Folic Acid start->weigh dissolve Dissolve in 0.1M NaOH weigh->dissolve dilute Dilute with Buffer to Final Volume dissolve->dilute stir Stir until Homogeneous dilute->stir protect Protect from Light stir->protect end End protect->end

Caption: Workflow for folic acid solution preparation.

Protocol 2: Photodegradation of Folic Acid

Objective: To induce the photodegradation of folic acid to synthesize this compound.

Materials:

  • Prepared folic acid solution

  • Quartz cuvettes or reaction vessel

  • UV lamp (UVA or a combination of UVA and UVB sources)

  • Magnetic stirrer and stir bar (optional, for larger volumes)

Procedure:

  • Transfer the folic acid solution to a quartz cuvette or a suitable reaction vessel. Quartz is essential as it is transparent to UV radiation.

  • Place the vessel under the UV lamp. Ensure a consistent distance between the lamp and the solution for reproducible results.

  • Irradiate the solution for the desired duration. Time points can be taken at various intervals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.

  • If using a larger reaction vessel, gentle stirring can ensure uniform irradiation.

  • At each time point, collect an aliquot of the solution for analysis. Protect the collected samples from light until analysis.

Protocol_2_Workflow start Start transfer Transfer Folic Acid Solution to Quartz Vessel start->transfer irradiate Irradiate with UV Lamp transfer->irradiate collect Collect Aliquots at Time Intervals irradiate->collect protect Protect Samples from Light collect->protect end End protect->end

Caption: Workflow for the photodegradation experiment.

Protocol 3: HPLC Analysis of Photodegradation Products

Objective: To separate and quantify folic acid, 6-formylpterin, and this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., µ-Bondapak C18).

  • Mobile Phase: An isocratic solvent system comprising 0.017 M monobasic potassium phosphate, tetrabutyl ammonium (B1175870) hydroxide solution (20% aqueous), and methanol (B129727) (870:15:250, v/v/v).

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Prepare standard solutions of folic acid, 6-formylpterin, and this compound of known concentrations to generate a calibration curve.

  • Filter the collected samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the concentration of each compound by comparing the peak areas of the samples to the calibration curves.

Protocol_3_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis prep_standards Prepare Standard Solutions filter_samples Filter Samples & Standards prep_standards->filter_samples inject Inject into HPLC System filter_samples->inject identify Identify Peaks by Retention Time inject->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for HPLC analysis.

Conclusion

The photodegradation of folic acid provides a reliable method for the synthesis of this compound. By controlling the experimental conditions, researchers can influence the yield and reaction rate. The protocols outlined in these application notes offer a standardized approach for conducting these experiments and analyzing the results, which is essential for advancing our understanding of the photobiology of folic acid and its implications for human health and drug development.

References

Application Note: Purification of Pterin-6-Carboxylic Acid using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of pterin-6-carboxylic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a key pteridine (B1203161) derivative, is a degradation product of folic acid and is implicated in various biological processes, including oxidative stress.[1][2] The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals to obtain high-purity this compound suitable for a range of downstream applications. The method utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase, incorporating trifluoroacetic acid (TFA) for improved peak shape and resolution.

Introduction

This compound (CAS 948-60-7) is a heterocyclic compound belonging to the pteridine family.[3] It is a known photodegradation product of folic acid and has been identified as a potential biomarker for certain diseases.[1][4] Given its biological relevance, the availability of highly purified this compound is essential for accurate in vitro and in vivo studies. Reverse-phase HPLC is a powerful technique for the purification of polar molecules like carboxylic acids.[5][6] This method separates compounds based on their hydrophobicity, allowing for the effective removal of impurities. This application note provides a detailed protocol for the purification of this compound, adapted from analytical scale to a preparative scale.

Data Presentation

The following table summarizes the key quantitative data and parameters for the reverse-phase HPLC purification of this compound.

ParameterValueReference
Compound Information
Molecular FormulaC₇H₅N₅O₃[3]
Molecular Weight207.15 g/mol [3]
AppearanceLight yellow powder[7]
SolubilityPractically insoluble in water; slightly soluble in 0.01 M NaOH; soluble in methanol or DMSO.[4][7][4][7]
UV Absorbance Maxima (in 0.1N NaOH)263 nm, 365 nm
Analytical HPLC Conditions
ColumnWaters Spherisorb S5-ODS1, 4.6 x 150 mm[7]
Eluent50 mM (NH₄)H₂PO₄ pH 3[7]
Flow Rate2 ml/min[7]
Detection Wavelength254 nm[7]
Preparative HPLC Conditions (Recommended)
ColumnC18, 10 µm particle size, 20 mm x 250 mmAdapted from[7]
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAdapted from[5]
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in MethanolAdapted from[5]
Gradient5% to 30% B over 20 minutesMethod Development
Flow Rate18.9 mL/minScaled up from[3][7]
Detection Wavelength263 nm
Injection Volume1-5 mL (depending on sample concentration)Method Development
Expected Purity>98%

Experimental Protocols

Materials and Reagents
  • This compound (crude)

  • HPLC grade Methanol

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

  • 0.22 µm syringe filters

  • Ammonium (B1175870) Hydroxide (B78521) (for pH adjustment if necessary)

  • Dimethyl Sulfoxide (DMSO) (optional, for sample dissolution)

Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 HPLC column (e.g., 20 mm x 250 mm, 10 µm particle size)

  • Analytical HPLC system for purity analysis

  • pH meter

  • Sonicator

  • Rotary evaporator

Sample Preparation

Due to the low solubility of this compound in water, careful sample preparation is critical.

  • Dissolution:

    • Method A (Methanol/Water with pH adjustment):

      • Weigh the crude this compound.

      • Add a minimal amount of methanol to wet the powder.

      • Add HPLC grade water containing 0.1% TFA (Mobile Phase A) and sonicate for 10-15 minutes.

      • If the sample does not fully dissolve, a small amount of ammonium hydroxide can be added dropwise to increase the pH and solubility. Ensure the final pH is compatible with the HPLC column.

    • Method B (DMSO):

      • Dissolve the crude this compound in a minimal amount of DMSO.

      • Dilute the solution with Mobile Phase A to the desired concentration. Note that high concentrations of DMSO in the injected sample can affect peak shape.

  • Filtration:

    • Filter the prepared sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 18.9 mL/min, or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the loading capacity of the column.

  • Elution Gradient: Run the following gradient program:

    • 0-5 min: 5% B (isocratic)

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: 30% B (isocratic)

    • 30-35 min: Linear gradient from 30% to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Fraction Collection: Monitor the chromatogram at 263 nm and collect the fractions corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (methanol) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Purity Analysis
  • Dissolve a small amount of the purified product in the initial mobile phase.

  • Analyze the purity using an analytical HPLC system with a C18 column and a suitable gradient program.

  • Confirm the identity of the purified compound by comparing its retention time and UV spectrum with a known standard. A purity of >98% is expected.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification cluster_analysis Quality Control start Crude this compound dissolve Dissolve in Methanol/Water + 0.1% TFA (Sonication/pH adjustment if needed) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto Equilibrated C18 Column filter->inject gradient Gradient Elution (5-30% Methanol in Water with 0.1% TFA) inject->gradient detect UV Detection at 263 nm gradient->detect collect Collect Fractions of the Main Peak detect->collect combine Combine Pure Fractions collect->combine evaporate Remove Methanol (Rotary Evaporation) combine->evaporate lyophilize Lyophilize to Obtain Pure Solid evaporate->lyophilize purity Analytical HPLC for Purity Check (>98%) lyophilize->purity confirm Confirm Identity (Retention Time, UV Spectrum) purity->confirm

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Pterin-6-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA), a pteridine (B1203161) derivative, is gaining significant attention in the scientific community as a potential biomarker for various pathological conditions, including cancer.[1][2] It is a known photodegradation product of folic acid and an intermediate in metabolic pathways.[1][3][4] Accurate and sensitive quantification of this compound in biological matrices such as urine and plasma is crucial for understanding its physiological roles and clinical significance.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence or UV detection, HPLC is a robust and widely used technique for pterin (B48896) analysis. This compound exhibits natural fluorescence, making fluorescence detection a highly sensitive option.[1]

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex biological samples. It relies on the unique mass-to-charge ratio of the analyte and its fragments for identification and quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of pterins, including this compound, in biological samples.

Table 1: HPLC Methods for Pterin Quantification

AnalyteBiological MatrixColumnMobile PhaseDetectionLODLOQRecoveryReference
This compound & other pterinsUrineLiChrospher C8 RPMethanol/phosphoric buffer (pH 7, 10mM)Fluorescence0.041-2.9 ng/mL (for various pterins)Not SpecifiedNot Specified[2]
This compound & other pterinsUrineZorbax Eclipse XDB-C18Citrate buffer (pH 5.5)/acetonitrile (B52724) (98/2, v/v)Post-column Photoinduced Fluorescence0.3 ng/mL (for pterin)Not SpecifiedNot Specified[5]
This compound & other pterinsUrineC8 LiChrospher 60 RP-Select BNot SpecifiedFluorescence (Ex: 280 nm, Em: 444 nm)Not SpecifiedNot SpecifiedNot Specified[2]

Table 2: LC-MS/MS Methods for Pterin Quantification

AnalyteBiological MatrixColumnMobile PhaseDetectionLODLOQRecoveryReference
This compound & other pterinsUrineLUNA aminoAcetonitrile/0.1% formic acid and 0.1% formic acid/10 mM ammonium (B1175870) formateNegative Ion Mode ESI-MS/MS7-360 pg/mL (for various pterins)Not SpecifiedNot Specified
Carboxylic AcidsVarious (Urine, Plasma, etc.)Not SpecifiedNot SpecifiedPhenylenediamine derivatization LC-MS/MS0.01 ng/mLNot Specified90-105%[6]
Carboxylic AcidsAnimal MatricesNot SpecifiedNot Specified3-Nitrophenylhydrazine derivatization LC-MS/MSNot SpecifiedNot Specified~100%[7]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection for this compound in Urine

This protocol is based on the method described by Kośliński et al. for the analysis of pterin compounds in urine.[2]

1. Sample Preparation (Oxidation)

1.1. To 1 mL of urine sample, add a suitable oxidizing agent (e.g., manganese dioxide) to convert reduced pterins to their fluorescent oxidized forms. 1.2. Vortex the mixture for 30 seconds. 1.3. Centrifuge at 10,000 x g for 5 minutes to pellet the oxidizing agent and any precipitates. 1.4. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: LiChrospher C8 RP-select B (250 mm x 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: 10 mM phosphoric buffer, pH 7.0

  • Gradient: Isocratic elution with 5% Solvent A and 95% Solvent B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 280 nm

    • Emission Wavelength: 444 nm

3. Quantification

3.1. Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 0.1 M NaOH). 3.2. Generate a calibration curve by plotting the peak area against the concentration of the standards. 3.3. Quantify the amount of this compound in the urine samples by interpolating their peak areas on the calibration curve.

Protocol 2: LC-MS/MS for this compound in Biological Fluids

This protocol provides a general framework for the sensitive and specific quantification of this compound. Optimization of MS/MS parameters is crucial for achieving the best performance.

1. Sample Preparation

1.1. Protein Precipitation (for Plasma/Serum): 1.1.1. To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard. 1.1.2. Vortex for 1 minute. 1.1.3. Centrifuge at 14,000 x g for 10 minutes at 4 °C. 1.1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 1.1.5. Reconstitute the residue in 100 µL of the initial mobile phase. 1.2. Dilution (for Urine): 1.2.1. Dilute the urine sample 1:10 with the initial mobile phase containing an internal standard. 1.2.2. Centrifuge at 14,000 x g for 10 minutes at 4 °C. 1.2.3. Transfer the supernatant to an HPLC vial.

2. LC-MS/MS System and Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column such as a C18 or a HILIC column for polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize the gradient to achieve good separation of this compound from other matrix components. A typical gradient might start with a low percentage of Solvent B, increasing to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. This compound can be detected in both modes; optimization is recommended.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • This compound (C₇H₅N₅O₃; MW: 207.15): A common transition to monitor would be the parent ion to a characteristic fragment ion. For example, in positive mode, this could be m/z 208 -> [fragment ion]. The exact fragments should be determined by direct infusion of a standard.

  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.

4. Quantification

4.1. Prepare a calibration curve using standard solutions of this compound spiked into a matrix that mimics the biological sample. 4.2. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. 4.3. Quantify this compound in the samples using the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is an intermediate in the folate biosynthesis pathway and a degradation product of folic acid. The following diagram illustrates its position in these metabolic processes.

Pterin_Metabolism cluster_0 Folate Biosynthesis cluster_1 Folic Acid Photodegradation GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Series of enzymatic steps Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Folic_Acid Folic Acid (Synthetic) Photodegradation UVA Radiation Folic_Acid->Photodegradation PCA Pterin-6-carboxylic acid Photodegradation->PCA

Caption: Metabolic context of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

LCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (Protein Precipitation/Dilution, Internal Standard Spiking) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (Detection and Fragmentation) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Results Results (Concentration of PCA) Data_Analysis->Results

Caption: LC-MS/MS quantification workflow for PCA.

References

Application Note: Quantitative Analysis of Pterin-6-carboxylic Acid in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of Pterin-6-carboxylic acid in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a photodegradation product of folic acid and a potential biomarker for various physiological and pathological states, including tetrahydrobiopterin (B1682763) deficiency and certain cancers.[1] The method utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode. This method is intended for researchers, scientists, and drug development professionals investigating the role of pterins in biological systems.

Introduction

Pterins are a class of heterocyclic compounds that play crucial roles in a wide range of biological processes.[2] this compound (PCA), a derivative of the pteridine (B1203161) core structure, is formed through the photodegradation of folic acid and has been identified as an endogenous metabolite in various biological fluids, including human urine and plasma.[1][3] Altered levels of PCA and other pterins have been associated with several disease states, making their accurate quantification a valuable tool in clinical and biomedical research.[2] In particular, PCA has been investigated as a potential biomarker for tetrahydrobiopterin deficiency and for various tumors.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and speed.[4] This application note provides a detailed protocol for the determination of this compound in human urine using LC-MS/MS with multiple reaction monitoring (MRM), offering a robust and reliable analytical method for researchers in the field.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich, Cat. No. 82553 or equivalent)

  • Stable isotope-labeled internal standard (IS): this compound-¹³C₅,¹⁵N₂ (or other suitable labeled pterin)

  • LC-MS grade water (Fisher Scientific)

  • LC-MS grade acetonitrile (B52724) (Fisher Scientific)

  • Formic acid (≥98%, Sigma-Aldrich)

  • Human urine (drug-free, pooled or individual samples)

Sample Preparation

A simple "dilute-and-shoot" method is employed for the preparation of urine samples.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., 100 ng/mL of this compound-¹³C₅,¹⁵N₂ in 0.1% formic acid in water).

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

Time (min)% B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Ion Spray Voltage: +4500 V.

  • Temperature: 500 °C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

MRM Transitions:

The following MRM transitions are proposed for the detection of this compound and its stable isotope-labeled internal standard. Note: These parameters are suggested starting points and should be optimized on the specific instrument being used. The precursor ion for this compound is its protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 208.1. Putative product ions are derived from the characteristic loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group and the pterin (B48896) ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) - Proposed
This compound (Quantifier)208.1190.110025
This compound (Qualifier)208.1162.110035
This compound-¹³C₅,¹⁵N₂ (IS)215.1197.110025

Data Analysis and Results

Quantitative analysis is performed by integrating the peak areas of the quantifier MRM transitions for this compound and its internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Example Calibration Curve Data
Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520105,0000.014
57,850107,2000.073
1015,900106,5000.149
5081,200108,1000.751
100165,300107,8001.533
500830,100106,9007.765
10001,680,500108,50015.488
Method Performance (Example Data)

The performance of the method should be evaluated for linearity, precision, accuracy, and sensitivity. The following table presents example performance data based on typical LC-MS/MS assays for pterins.

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample centrifuge Centrifuge (4000 rpm, 10 min) urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Internal Standard supernatant->dilute vortex Vortex dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer hplc HPLC Separation (C18 Column) transfer->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of PCA calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_formation Formation of this compound cluster_biomarker Role as a Biomarker folic_acid Folic Acid pca This compound folic_acid->pca Photodegradation uv_light UV Light uv_light->pca pca_urine Urinary this compound lc_ms_analysis LC-MS/MS Quantification pca_urine->lc_ms_analysis disease_state Disease State (e.g., Cancer, Tetrahydrobiopterin Deficiency) disease_state->pca_urine Altered Levels

Caption: Formation and biomarker role of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and straightforward approach for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in clinical and research settings. This protocol offers a valuable tool for researchers investigating the role of pterins in health and disease.

References

Application Notes and Protocols for Pterin-6-carboxylic Acid Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a fluorescent biomolecule that serves as a valuable tool in various research and drug development applications. As a product of folic acid degradation and a naturally occurring metabolite, its fluorescence properties are sensitive to the surrounding chemical environment, making it an effective probe for a range of biological and chemical assays.[1] This document provides detailed application notes and protocols for the use of this compound in fluorescence spectroscopy.

PCA's intrinsic fluorescence, with excitation typically around 360 nm and emission around 450 nm, allows for its detection and quantification in diverse sample types.[2] Its utility extends from serving as a biomarker for certain diseases to its application in high-throughput screening for drug discovery.

Physicochemical and Fluorescence Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for the development of robust and reliable fluorescence-based assays.

PropertyValueReference
Molecular Formula C₇H₅N₅O₃[3]
Molecular Weight 207.15 g/mol [3]
Excitation Maximum (Acidic Media) ~350 nm[4]
Emission Maximum (Acidic Media) ~450 nm[5]
Excitation Maximum (Basic Media) ~360 nm[2]
Emission Maximum (Basic Media) Red-shifted compared to acidic form[6]
Fluorescence Quantum Yield (Acidic Media, pH 4.9-5.5) 0.28[7]
Fluorescence Quantum Yield (Basic Media, pH 10.0-10.5) 0.18[7]
Solubility Poor in water, soluble in alkaline solutions[8]

I. Quantitative Analysis of this compound

This protocol outlines the direct spectrofluorometric quantification of this compound in a clear aqueous buffer.

A. Materials and Reagents
  • This compound (PCA) standard (≥98.0% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water, high-purity

  • Spectrofluorometer

  • Quartz cuvettes

B. Experimental Protocol
  • Preparation of PCA Stock Solution (1 mM):

    • Due to poor solubility in neutral water, dissolve a precise amount of PCA powder in a small volume of 0.1 M NaOH to ensure complete dissolution.[8]

    • Once dissolved, dilute with PBS (pH 7.4) to the final volume to obtain a 1 mM stock solution.

    • Store the stock solution at -20°C, protected from light.[9]

  • Preparation of Standard Curve:

    • Perform serial dilutions of the 1 mM PCA stock solution in PBS (pH 7.4) to prepare a series of standards with concentrations ranging from 0.1 µM to 10 µM.

    • Prepare a blank sample containing only PBS (pH 7.4).

  • Spectrofluorometer Setup and Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.

    • Set the excitation and emission slit widths to 5 nm.

    • Calibrate the spectrofluorometer using a standard fluorophore if required by the instrument's protocol.

    • Measure the fluorescence intensity of the blank and each standard solution.

    • Subtract the blank fluorescence intensity from each standard's measurement.

  • Data Analysis:

    • Plot the background-subtracted fluorescence intensity as a function of PCA concentration.

    • Perform a linear regression analysis to obtain the equation of the standard curve and the coefficient of determination (R²). An R² value > 0.99 is desirable.

    • The concentration of an unknown sample can be determined by measuring its fluorescence intensity and calculating the concentration using the standard curve equation.

C. Workflow Diagram

G Quantitative Analysis Workflow prep_stock Prepare 1 mM PCA Stock Solution prep_standards Prepare Standard Solutions (0.1-10 µM) prep_stock->prep_standards measure_fluorescence Measure Fluorescence of Blank and Standards prep_standards->measure_fluorescence instrument_setup Set up Spectrofluorometer (Ex: 360 nm, Em: 450 nm) instrument_setup->measure_fluorescence plot_curve Plot Standard Curve (Intensity vs. Concentration) measure_fluorescence->plot_curve analyze_unknown Measure and Analyze Unknown Sample plot_curve->analyze_unknown

Caption: Workflow for quantitative analysis of PCA.

II. Application in Enzyme Activity Assays

The change in fluorescence of PCA or its derivatives can be utilized to monitor enzyme activity. This protocol provides a general framework for an enzyme assay where the enzymatic reaction produces or consumes PCA.

A. Principle

This assay is based on the enzymatic conversion of a non-fluorescent or less-fluorescent substrate into the highly fluorescent this compound, or vice-versa. The rate of change in fluorescence intensity is directly proportional to the enzyme's activity.

B. Materials and Reagents
  • Enzyme of interest

  • Substrate that is converted to or from PCA

  • This compound (for standard curve)

  • Reaction buffer (optimized for the enzyme)

  • Microplate reader with fluorescence detection

C. Experimental Protocol
  • Prepare Reagents:

    • Prepare a stock solution of the substrate and PCA in the reaction buffer.

    • Prepare a series of PCA standards in the reaction buffer to create a standard curve that relates fluorescence intensity to product concentration.

    • Prepare the enzyme solution at the desired concentration in the reaction buffer.

  • Enzyme Assay:

    • In a 96-well microplate, add the reaction buffer and substrate to each well.

    • Initiate the reaction by adding the enzyme solution to the wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.

    • Monitor the fluorescence intensity over time at an excitation of 360 nm and an emission of 450 nm.

    • Include control wells with no enzyme to measure background fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the reaction wells.

    • Plot the fluorescence intensity as a function of time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Convert the change in fluorescence intensity per unit time to the rate of product formation using the PCA standard curve.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

D. Signaling Pathway Diagram

G Enzyme Activity Assay Principle Substrate Non-Fluorescent Substrate Product This compound (Fluorescent Product) Substrate->Product Enzymatic Conversion Enzyme Enzyme Fluorescence Increased Fluorescence Signal Product->Fluorescence

Caption: Principle of a fluorescence-based enzyme assay.

III. Application in Drug Screening: Fluorescence Quenching Assay

Fluorescence quenching assays are a powerful tool for identifying and characterizing potential drug candidates that bind to a target molecule. This protocol describes a general fluorescence quenching assay using PCA.

A. Principle

This assay relies on the change in fluorescence intensity of this compound upon interaction with a target molecule or a potential drug candidate. The binding event can lead to either quenching (decrease) or enhancement (increase) of the fluorescence signal.

B. Materials and Reagents
  • This compound

  • Target molecule (e.g., protein, nucleic acid)

  • Library of test compounds (potential drug candidates)

  • Assay buffer

  • Multi-well plates suitable for fluorescence measurements

C. Experimental Protocol
  • Assay Optimization:

    • Determine the optimal concentrations of PCA and the target molecule that provide a stable and measurable fluorescence signal.

    • Assess the effect of the assay buffer components on the fluorescence of PCA.

  • Screening Assay:

    • In a multi-well plate, add the assay buffer, PCA, and the target molecule to each well.

    • Add the test compounds from the library to individual wells.

    • Include positive controls (known inhibitors/binders) and negative controls (vehicle, e.g., DMSO).

    • Incubate the plate for a predetermined time to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity at an excitation of 360 nm and an emission of 450 nm.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching or enhancement for each test compound relative to the controls.

    • Identify "hits" as compounds that cause a significant change in fluorescence beyond a defined threshold.

    • For hit compounds, perform dose-response experiments to determine the binding affinity (e.g., Kd or IC50).

D. Logical Relationship Diagram

G Fluorescence Quenching Assay Logic PCA This compound (Fluorophore) Binding Binding Event PCA->Binding Target Target Molecule Target->Binding Compound Test Compound Compound->Binding Quenching Fluorescence Quenching/ Enhancement Binding->Quenching leads to

Caption: Logical flow of a fluorescence quenching assay.

IV. Application as a Biomarker in Urine

Elevated levels of certain pteridines, including this compound, in urine have been associated with various diseases, making them potential biomarkers.[10][11] This section provides an overview of the sample preparation and analysis considerations for measuring PCA in urine.

A. Sample Preparation
  • Collection: Collect first-morning midstream urine samples.

  • Protection from Light: Pteridines are light-sensitive; therefore, samples should be collected in light-protected containers and processed under dim light.

  • Storage: Samples should be stored at -80°C until analysis to prevent degradation.[9]

  • Pre-treatment: Urine samples may require a pre-treatment step, such as centrifugation to remove particulate matter, followed by filtration. For some applications, an oxidation step may be necessary to convert all pteridine (B1203161) forms to their fully oxidized, more stable state.

B. Analytical Method: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a common and sensitive method for the quantification of PCA in complex biological fluids like urine.

  • Chromatographic Conditions: A reversed-phase C8 or C18 column is often used.[11] The mobile phase typically consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol).[11]

  • Fluorescence Detection: The fluorescence detector is set to an excitation wavelength of approximately 360 nm and an emission wavelength of 450 nm.

  • Quantification: Quantification is achieved by comparing the peak area of PCA in the sample to a standard curve generated from known concentrations of PCA.

Conclusion

This compound is a versatile fluorescent molecule with broad applications in research and drug development. The protocols and application notes provided here offer a foundation for utilizing its fluorescence properties for quantitative analysis, enzyme activity assays, drug screening, and biomarker detection. Proper handling and consideration of its physicochemical properties are essential for obtaining accurate and reproducible results.

References

Analysis of Pterin-6-carboxylic Acid Using Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid is a pteridine (B1203161) derivative that serves as a precursor in the biosynthesis of folic acid, a crucial vitamin for cellular growth and development.[1][2] Altered levels of pteridines, including this compound, have been associated with various pathological conditions, such as cancer and inflammatory diseases, making them important biomarkers.[3][4] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of pteridines in biological matrices due to its high separation efficiency, minimal sample consumption, and versatility.[5] This document provides detailed application notes and protocols for the analysis of this compound using capillary electrophoresis, primarily focusing on fluorescence-based detection methods.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of pterins, including this compound, using capillary electrophoresis with light-emitting diode-induced fluorescence (LEDIF) detection.

ParameterValueReference
Linearity Range0.3–15 µM[3]
Limit of Detection (LOD)0.1 µM[3][6]
Limit of Quantification (LOQ)0.3 µM[3][6]
Linearity (R²)≥ 0.996[3]

Experimental Protocols

Protocol 1: Analysis of Pterins in Urine by CE with LED-Induced Fluorescence Detection

This protocol is adapted from a validated method for the determination of urinary pterins.[3][5]

1. Instrumentation and Consumables

  • Capillary Electrophoresis system equipped with a light-emitting diode-induced fluorescence (LEDIF) detector.

  • Fused-silica capillary (e.g., 50 µm I.D., 35 cm effective length, 56 cm total length).[5]

  • Data acquisition and analysis software.

  • Microcentrifuge.

  • Amber glass sample vials.

2. Reagents and Solutions

  • Background Electrolyte (BGE): 100 mM boric acid, 100 mM TRIS, and 2 mM EDTA sodium salt, pH 9.6.[5]

  • Pterin (B48896) Standard Stock Solution: Prepare individual stock solutions of pterin standards (including this compound) by dissolving 2 mg of each standard in 0.3 mL of 1 M NaOH mixed with 9.7 mL of the sample buffer.

  • Working Standard Solution: Mix the individual stock solutions and dilute with the sample buffer to achieve the desired concentrations for calibration curves.

  • Oxidizing Solution: (Details of the oxidizing solution should be obtained from the specific method being replicated, as it is mentioned but not detailed in the provided search results).

  • Sample Buffer: (Details of the sample buffer should be obtained from the specific method being replicated).

  • Capillary Conditioning Solutions: 0.1 M NaOH, and deionized water.

3. Sample Preparation (Urine)

  • Collect urine samples and store them protected from light at low temperatures (preferably below -20°C) to prevent degradation.[5]

  • For analysis, thaw the urine samples.

  • In an amber glass sample vial, mix 1000 µL of the urine sample with 400 µL of the oxidizing solution and 100 µL of 2 M NaOH.

  • Incubate the mixture at 4°C for 30 minutes in the dark.

  • After incubation, transfer 500 µL of the mixture to a fresh amber glass sample vial and dilute with 500 µL of the sample buffer.

  • Mix the sample thoroughly before injection into the CE system.

4. CE Analysis

  • Capillary Conditioning: Before the first run, and as needed, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Injection: Introduce the sample into the capillary using hydrodynamic injection at 50 mbar for 6 seconds.[5]

  • Separation: Apply a separation voltage of 17.5 kV.[5]

  • Detection: Monitor the fluorescence signal with the LEDIF detector.

  • Data Analysis: Identify and quantify the peaks based on the migration times and peak areas of the standards.

Visualizations

Signaling Pathway: Folic Acid Metabolism and this compound

Folic Acid Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase This compound This compound Folate Biosynthesis Folate Biosynthesis This compound->Folate Biosynthesis Precursor Folate Biosynthesis->Dihydrofolate (DHF)

Caption: Role of this compound in Folate Biosynthesis.

Experimental Workflow: CE Analysis of this compound

CE Workflow cluster_prep Sample Preparation cluster_analysis Capillary Electrophoresis cluster_data Data Processing Urine Sample Urine Sample Oxidation Oxidation Urine Sample->Oxidation Dilution Dilution Oxidation->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Detection (LEDIF) Detection (LEDIF) Separation->Detection (LEDIF) Quantification Quantification Detection (LEDIF)->Quantification

Caption: Workflow for this compound analysis by CE.

References

Unlocking Ultrasensitive Detection: Surface-Enhanced Raman Spectroscopy (SERS) Analysis of Pterin-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterin-6-carboxylic acid (Pt6CA) is a pteridine (B1203161) derivative found in various biological fluids, including plasma and urine. Alterations in its concentration levels have been identified as a potential biomarker for several diseases, including certain types of cancer and neurological disorders.[1][2] Consequently, the development of highly sensitive and specific analytical methods for the detection of Pt6CA is of significant interest in clinical diagnostics and drug development. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for this purpose, offering the potential for sub-nanomolar detection limits and providing a unique molecular fingerprint for identification.[3][4]

This document provides detailed application notes and experimental protocols for the SERS analysis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Principle of SERS for this compound Detection

SERS is a vibrational spectroscopy technique that provides a significantly enhanced Raman signal from molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold (Au) or silver (Ag). This enhancement arises from two primary mechanisms: electromagnetic enhancement, due to the excitation of localized surface plasmons on the metal nanostructures, and chemical enhancement, resulting from charge-transfer interactions between the analyte and the metal surface.[1]

For this compound, SERS analysis allows for its sensitive detection and provides insights into its orientation and interaction with the enhancing substrate. Studies have shown that Pt6CA can interact with gold surfaces through its amino and carboxylic acid groups, adopting a "lying down" configuration on the surface.[1][5] This interaction leads to characteristic shifts and intensity changes in the Raman bands, providing a unique SERS fingerprint of the molecule.

Applications in Research and Drug Development

The ability to perform ultrasensitive and specific detection of this compound opens up several key applications:

  • Biomarker Detection: Monitoring Pt6CA levels in biological fluids for early disease diagnosis and prognosis.[1][2]

  • Pharmacodynamic Studies: Assessing the effect of drugs on metabolic pathways involving pterins.

  • Cellular Imaging: Visualizing the distribution of Pt6CA within cells and tissues.

  • High-Throughput Screening: Developing rapid assays for screening compound libraries that may modulate pterin (B48896) metabolism.

Experimental Protocols

This section details the protocols for SERS analysis of this compound using two common types of SERS substrates: gold-capped silicon nanopillars and colloidal silver nanoparticles.

Protocol 1: SERS Analysis using Gold-Capped Silicon Nanopillars

This protocol is based on the methodology described by Castillo et al. and is suitable for achieving high sensitivity and reproducibility with a solid-state SERS substrate.[1]

1. Materials and Reagents:

  • This compound (Sigma-Aldrich)[1]

  • Sodium hydroxide (B78521) (NaOH), 0.1 mol/L[1]

  • Ultrapure water (Milli-Q or equivalent)

  • Gold-capped silicon nanopillar SERS substrates

  • Nitrogen gas

2. Preparation of this compound Solution:

  • Due to the poor solubility of this compound in water, a stock solution is prepared by dissolving it in water with the aid of NaOH.[1]

  • Weigh 0.029 g of Pt6CA powder and mix it with 25 mL of ultrapure water.[1]

  • Add 250 µL of 0.1 mol/L NaOH and stir the mixture magnetically until the solution becomes clear.[1]

  • Prepare a series of dilutions from the stock solution using ultrapure water to the desired concentrations for analysis.

3. SERS Measurement:

  • Deposit a small volume (e.g., 1-5 µL) of the this compound solution onto the active area of the gold-capped silicon nanopillar substrate.

  • Allow the solvent to evaporate at room temperature or use a gentle stream of nitrogen gas to dry the sample.

  • Gently rinse the substrate with ultrapure water to remove any non-adsorbed molecules and dry again with nitrogen gas.[5]

  • Place the substrate under a Raman microscope.

  • Acquire the SERS spectrum using a near-infrared (NIR) laser excitation (e.g., 785 nm) to minimize fluorescence background.[1]

  • Typical acquisition parameters:

    • Laser power: 0.1 mW[2]

    • Objective: 10x long working distance[2]

    • Integration time: 5 seconds[2]

    • Accumulations: 1-5

4. Data Analysis:

  • Process the raw spectra by performing baseline correction and cosmic ray removal.

  • Identify the characteristic SERS bands of this compound and compare them to the reference spectra.

Protocol 2: SERS Analysis using Colloidal Silver Nanoparticles

This protocol provides a cost-effective and straightforward method for SERS analysis using a colloidal suspension.

1. Materials and Reagents:

2. Preparation of Silver Colloid (Lee-Meisel Method):

  • Add 90 mg of silver nitrate to 500 mL of ultrapure water in a clean flask and bring the solution to a boil while stirring.

  • Once boiling, add 10 mL of a 1% (w/v) trisodium citrate solution.

  • Continue heating and stirring the solution for approximately 1 hour until a grayish-green color is observed.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting colloidal suspension can be stored in a dark bottle at 4°C for several weeks.

3. SERS Measurement:

  • In a microcentrifuge tube, mix the this compound solution with the silver colloid. The optimal ratio should be determined empirically, but a 1:1 volume ratio is a good starting point.

  • Optionally, an aggregating agent (e.g., NaCl, MgSO₄) can be added to the mixture to induce the formation of "hot spots" and enhance the SERS signal. The concentration of the aggregating agent needs to be optimized to achieve maximum enhancement without causing excessive precipitation.

  • Deposit a small volume (e.g., 5-10 µL) of the mixture onto a clean glass slide or a hydrophobic surface.

  • Acquire the SERS spectrum directly from the droplet or after the solvent has evaporated.

  • Use a suitable laser excitation wavelength (e.g., 532 nm or 633 nm) that is compatible with the plasmon resonance of the silver nanoparticles.

  • Acquisition parameters should be optimized based on the instrument and sample concentration.

Data Presentation

The characteristic Raman and SERS bands of this compound are summarized in the table below. The data is based on experimental and theoretical studies, providing a reference for spectral identification.[1][5]

Raman Shift (cm⁻¹) - Experimental (Solid State)SERS Shift (cm⁻¹) - Experimental (on Au)Assignment of Vibrational Modes
1641 (m)-sc(NH₂), ρ(NH)
1586 (m)1586 (m)ν(C=O) of COOH
1567 (m)-ρ(NH); Ring Deformation
1526 (s)1540 (s), 1512 (s)sc(NH₂), Ring Deformation
1472 (w)-ρ(NH)(CH)
1403 (w)1403 (w)Multi-rocking of NH and CH
1372 (m)-ρ(NH)(CH)(OH)
1345 (w)-ρ(CH)(OH), ν(C-O)
1311 (s)-ρ(NH)(CH), ω(NH); Ring Deformation
1196 (m)-ρ(CH)(OH); Ring Deformation
1160 (w)-ρ(CH)(OH), ω(NH)
947 (m)-Ring Deformation
733 (m)-ρ(OH); Ring Deformation
660 (m)-ρ(NH)oop
645 (m)645 (m)ρ(NH)(OH)oop
596 (w)-Ring Deformation
540 (w)-ρ(CH)(OH)(CO)

Abbreviations: s - strong, m - medium, w - weak, ν - stretching, ρ - rocking, sc - scissoring, ω - wagging, oop - out of plane.

Quantitative Analysis

For quantitative analysis of this compound, a calibration curve should be constructed by plotting the intensity of a characteristic SERS peak against the concentration of the analyte.

Key Considerations for Quantitative SERS:

  • Reproducibility: The reproducibility of SERS signals can be a significant challenge. To improve reproducibility, it is crucial to use highly uniform SERS substrates and to carefully control experimental parameters such as laser power, acquisition time, and sample preparation.[6]

  • Internal Standard: The use of an internal standard, a molecule with a known concentration and a distinct Raman signal that does not overlap with the analyte's signal, can help to normalize the SERS intensity and correct for variations in measurement conditions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio of the calibration curve. For pterin analogues, detection limits in the sub-nanomolar range have been reported.[3][4]

Visualization of Experimental Workflows

Experimental Workflow for SERS Analysis on Gold Nanopillars

SERS_Gold_Workflow cluster_prep Sample Preparation cluster_sers SERS Measurement cluster_analysis Data Analysis Pt6CA Pterin-6-carboxylic acid Powder Dissolve Dissolve in H2O with NaOH Pt6CA->Dissolve Dilute Serial Dilutions Dissolve->Dilute Pt6CA_sol Pt6CA Solutions Dilute->Pt6CA_sol Deposit Deposit on Au Nanopillar Substrate Pt6CA_sol->Deposit Pt6CA_sol->Deposit Dry Dry Sample Deposit->Dry Rinse Rinse with H2O Dry->Rinse Dry2 Dry Again Rinse->Dry2 Acquire Acquire SERS Spectrum Dry2->Acquire Process Baseline Correction & Cosmic Ray Removal Acquire->Process Acquire->Process Analyze Identify Bands & Quantify Process->Analyze Result Concentration Determination Analyze->Result

Caption: Workflow for SERS analysis of this compound on gold nanopillars.

Experimental Workflow for SERS Analysis using Silver Colloids

SERS_Silver_Workflow cluster_prep Sample & Substrate Preparation cluster_sers SERS Measurement cluster_analysis Data Analysis AgNO3 AgNO3 Solution Synthesize Synthesize Silver Colloid AgNO3->Synthesize Citrate Trisodium Citrate Citrate->Synthesize AgColloid Silver Colloid Synthesize->AgColloid Mix Mix Pt6CA Solution with Silver Colloid AgColloid->Mix AgColloid->Mix Pt6CA_sol Pt6CA Solution Pt6CA_sol->Mix Pt6CA_sol->Mix Aggregate Add Aggregating Agent (Optional) Mix->Aggregate Deposit Deposit on Slide Aggregate->Deposit Acquire Acquire SERS Spectrum Deposit->Acquire Process Baseline Correction & Data Processing Acquire->Process Acquire->Process Analyze Peak Intensity Analysis Process->Analyze Result Quantitative Analysis Analyze->Result

Caption: Workflow for SERS analysis of this compound using silver colloids.

Logical Relationship for Quantitative SERS Analysis

Quantitative_SERS_Logic Known_Conc Prepare Standard Solutions of Known Concentrations SERS_Spectra Acquire SERS Spectra for Each Standard Known_Conc->SERS_Spectra Peak_Intensity Measure Intensity of a Characteristic Peak SERS_Spectra->Peak_Intensity Calibration_Curve Plot Peak Intensity vs. Concentration Peak_Intensity->Calibration_Curve Linear_Regression Perform Linear Regression Calibration_Curve->Linear_Regression Determine_Conc Determine Concentration from Calibration Curve Calibration_Curve->Determine_Conc LOD_LOQ Determine LOD & LOQ Linear_Regression->LOD_LOQ Unknown_Sample Analyze Unknown Sample Unknown_Intensity Measure Peak Intensity of Unknown Unknown_Sample->Unknown_Intensity Unknown_Intensity->Determine_Conc

References

Pterin-6-carboxylic Acid: A Potential Biomarker for Cancer Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that has emerged as a subject of interest in oncology research due to its potential as a non-invasive biomarker for various malignancies. Pteridines are heterocyclic compounds that play crucial roles as cofactors in numerous metabolic pathways, including the synthesis of aromatic amino acids and nitric oxide. Alterations in pteridine metabolism have been observed in several pathological conditions, most notably in cancer, where cellular metabolic reprogramming is a hallmark. This compound is a catabolite of folic acid, a vital nutrient involved in DNA synthesis and methylation, processes that are often dysregulated in cancerous cells.[1] The quantification of PCA in biological fluids, particularly urine, is being explored as a tool for early cancer detection, monitoring disease progression, and assessing therapeutic response.

These application notes provide a summary of the current understanding of this compound as a cancer biomarker, including quantitative data from clinical studies, detailed experimental protocols for its detection, and a visualization of its metabolic context.

Data Presentation

The levels of this compound in the urine of cancer patients compared to healthy individuals have been a subject of investigation, with some studies showing conflicting results. This discrepancy may be attributable to differences in analytical methodologies, cancer types studied, and patient populations. Below is a summary of findings from key studies.

Table 1: Urinary this compound Levels in Cancer Patients vs. Healthy Controls

Study CohortAnalytical MethodThis compound Levels in Cancer PatientsThis compound Levels in Healthy ControlsKey Findings & P-value
Bladder Cancer HPLC with Fluorescence DetectionHigher mean concentrations observed in the patient group.[2]Consistently low levels observed.Statistically significant differences were observed for this compound when standardized to urine specific gravity.[3]
General Cancer Patients High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence Detection (HPCE-LIF)Significantly elevated levels reported.[4]Baseline levels.The levels of this compound were found to be significantly elevated in urine excreted by cancer patients.[4]

Signaling Pathways and Metabolic Relevance

This compound is intricately linked to folate metabolism, a pathway fundamental for cell proliferation and survival. In cancer, this pathway is often upregulated to meet the high demand for nucleotides and other essential biomolecules. Folic acid, a synthetic form of folate, is converted within the cell into various active forms. One of the catabolic routes of folic acid involves its cleavage, leading to the formation of pterin (B48896) derivatives, including this compound.

Folate_Metabolism_and_PCA_Formation cluster_folate_cycle Folate Metabolism in Cancer Cells cluster_catabolism Folate Catabolism Folic_Acid Folic Acid (Dietary Intake/Supplement) DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Reductase (DHFR) Pterin_6_carboxaldehyde Pterin-6-carboxaldehyde Folic_Acid->Pterin_6_carboxaldehyde Oxidative Cleavage THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide Synthesis, Methylation) THF->One_Carbon_Metabolism PCA This compound (PCA) Pterin_6_carboxaldehyde->PCA Oxidation Urinary_Excretion Urinary Excretion (Biomarker Source) PCA->Urinary_Excretion Excreted

Caption: Folate metabolism and this compound formation in cancer.

Experimental Protocols

The accurate quantification of this compound in biological samples is critical for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis (CE) with laser-induced fluorescence detection are two of the most common and sensitive methods employed.

Protocol 1: Analysis of this compound in Urine by HPLC with Fluorescence Detection

This protocol is a generalized procedure based on common practices in the field and should be optimized for specific laboratory conditions.[5][6]

1. Sample Preparation: a. Collect first-morning midstream urine samples in sterile containers. b. Centrifuge the urine at 2000 x g for 10 minutes to remove cellular debris. c. Adjust the pH of the supernatant to 3.0 with 1M HCl. d. Perform a solid-phase extraction (SPE) for sample cleanup and concentration. i. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. ii. Load the acidified urine sample onto the cartridge. iii. Wash the cartridge with deionized water. iv. Elute the pterins with a methanol/water mixture. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC System and Conditions: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution using a mixture of a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.8) and an organic modifier like methanol or acetonitrile. d. Flow Rate: Typically 1.0 mL/min. e. Fluorescence Detection: Excitation wavelength at approximately 350 nm and emission wavelength at approximately 450 nm.

3. Calibration and Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. b. Inject the standards to generate a calibration curve. c. Inject the prepared urine samples. d. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Acidification Acidification (pH 3.0) Centrifugation->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC_Analysis HPLC-Fluorescence Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for HPLC analysis of urinary this compound.

Protocol 2: Analysis of this compound in Urine by Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

This protocol provides a high-sensitivity method for the analysis of pterins.[4][7]

1. Sample Preparation: a. Follow the same initial steps as for the HPLC protocol (urine collection and centrifugation). b. Dilute the urine supernatant with the running buffer (e.g., 1:10 v/v). c. Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. CE-LIF System and Conditions: a. CE System: A capillary electrophoresis system coupled with a laser-induced fluorescence detector. b. Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 60 cm total length). c. Running Buffer: A buffer solution such as 100 mM borate (B1201080) buffer at a specific pH (e.g., pH 9.2). d. Separation Voltage: Typically in the range of 20-30 kV. e. Injection: Hydrodynamic or electrokinetic injection. f. Laser-Induced Fluorescence Detection: An argon ion laser (e.g., excitation at 350-360 nm) and an appropriate emission filter (e.g., 450 nm).

3. Calibration and Quantification: a. Prepare standard solutions of this compound in the running buffer. b. Analyze the standards to create a calibration curve based on migration time and peak area. c. Analyze the prepared urine samples. d. Identify and quantify this compound in the samples.

CE_LIF_Workflow Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Dilution Dilution with Running Buffer Centrifugation->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration CE_LIF_Analysis CE-LIF Analysis Filtration->CE_LIF_Analysis Data_Analysis Data Analysis & Quantification CE_LIF_Analysis->Data_Analysis

Caption: Workflow for CE-LIF analysis of urinary this compound.

Conclusion and Future Directions

This compound shows promise as a potential non-invasive biomarker for cancer diagnosis. However, the conflicting reports on its urinary levels in cancer patients highlight the need for standardized analytical methods and larger, multi-center clinical validation studies. The protocols outlined here provide a foundation for researchers to further investigate the clinical utility of PCA. Future research should focus on establishing definitive reference ranges for different cancer types and stages, and on exploring the potential of PCA in combination with other biomarkers to improve diagnostic accuracy. Understanding the precise mechanisms leading to altered PCA levels in cancer will also be crucial for its establishment as a reliable clinical tool.

References

Application Notes and Protocols for Studying Reactive Oxygen Species (ROS) Generation Using Pterin-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a photodynamically active compound that serves as a potent photosensitizer for the generation of reactive oxygen species (ROS) upon exposure to ultraviolet A (UVA) radiation. As a photodegradation product of folic acid, PCA's ability to induce oxidative stress is of significant interest in fields such as dermatology, toxicology, and cancer research.[1] These application notes provide a comprehensive guide for utilizing PCA to induce and study ROS-mediated cellular damage and signaling pathways.

Under UVA irradiation, PCA efficiently generates ROS, including singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂•⁻), through Type I and Type II photosensitization reactions.[2][3] This controlled induction of oxidative stress allows researchers to investigate the cellular responses to photodamage, evaluate the efficacy of antioxidants, and dissect the signaling cascades involved in cellular defense and apoptosis.

Mechanism of ROS Generation

The photosensitizing action of this compound is initiated by the absorption of UVA radiation, which elevates the PCA molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state PCA can then react with molecular oxygen via two primary pathways to generate ROS.

cluster_type1 Type I Reaction cluster_type2 Type II Reaction PCA This compound (PCA) ExcitedPCA Excited Triplet State PCA* PCA->ExcitedPCA Intersystem Crossing UVA UVA Radiation (320-400 nm) UVA->PCA Absorption ExcitedPCA->PCA Relaxation SingletO2 Singlet Oxygen (¹O₂) ExcitedPCA->SingletO2 Energy Transfer Superoxide Superoxide (O₂•⁻) ExcitedPCA->Superoxide Electron Transfer O2 Molecular Oxygen (O₂) ROS Reactive Oxygen Species (ROS) SingletO2->ROS Superoxide->ROS

Caption: Mechanism of PCA-induced ROS generation.

Quantitative Data

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer (B1316253) molecules that generate singlet oxygen.

ParameterValueReference
Singlet Oxygen Quantum Yield (ΦΔ)up to 0.47[4][5]
Molar Mass207.15 g/mol [6]
Purity (commercially available)≥98.0% (HPLC)[5][7]
Excitation Maximum~288 nm and ~350 nm[8]
Emission Maximum~450 nm

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes a general procedure for inducing oxidative stress in adherent mammalian cells using PCA and UVA irradiation.

Materials:

  • This compound (PCA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Adherent cells (e.g., human keratinocytes (HaCaT) or dermal fibroblasts (HDFs))

  • UVA light source with a calibrated output (e.g., a lamp with a peak emission around 365 nm)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.

  • Preparation of PCA Solution: Prepare a stock solution of PCA in a suitable solvent (e.g., 0.1 M NaOH, then dilute in PBS) and sterilize by filtration. Further dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 10-100 µM).

  • Cell Treatment:

    • Wash the cells twice with sterile PBS.

    • Incubate the cells with the PCA-containing medium/PBS for 30-60 minutes at 37°C in the dark.

  • UVA Irradiation:

    • Remove the plate lid.

    • Place the culture plate under the UVA light source. Ensure a consistent distance between the lamp and the cells.

    • Irradiate the cells with a specific dose of UVA (e.g., 5-25 J/cm²).[6][9] The dose can be controlled by adjusting the irradiation time based on the lamp's calibrated intensity (Dose = Intensity × Time).

  • Post-Irradiation:

    • Remove the PCA-containing solution and wash the cells twice with PBS.

    • Add fresh, complete cell culture medium.

    • Incubate the cells for the desired time period before proceeding with downstream assays (e.g., viability, DNA damage, lipid peroxidation).

Start Seed Cells (70-80% confluency) PreparePCA Prepare PCA Solution (e.g., 50 µM in PBS) Start->PreparePCA Incubate Incubate Cells with PCA (30-60 min in dark) PreparePCA->Incubate Irradiate Irradiate with UVA (e.g., 10 J/cm²) Incubate->Irradiate Wash Wash with PBS Irradiate->Wash AddMedium Add Fresh Medium Wash->AddMedium IncubatePost Incubate for Desired Time AddMedium->IncubatePost Downstream Proceed to Downstream Assays IncubatePost->Downstream

Caption: Workflow for inducing oxidative stress with PCA and UVA.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[10][11]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease inhibitors

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • MDA standards

  • Spectrophotometer or plate reader capable of measuring absorbance at 532 nm

Procedure:

  • Sample Preparation:

    • Harvest cells by trypsinization and centrifugation.

    • Lyse the cell pellet in ice-cold RIPA buffer.

    • Sonicate the lysate briefly on ice and centrifuge at ~3000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Protein Precipitation:

    • To 100 µL of lysate, add 200 µL of ice-cold 10% TCA.

    • Incubate on ice for 15 minutes.

    • Centrifuge at ~2200 x g for 15 minutes at 4°C.

  • Reaction with TBA:

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Prepare MDA standards in parallel.

    • Incubate all tubes in a boiling water bath for 10 minutes.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of 150 µL of each sample and standard at 532 nm.

  • Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Assessment of DNA Damage (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[1][12]

Materials:

  • Treated and untreated cell suspension

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose

  • Comet slides or pre-coated slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • SYBR® Green I or other DNA staining dye

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Embedding:

    • Resuspend harvested cells in ice-cold PBS at ~1 x 10⁵ cells/mL.

    • Mix 30 µL of the cell suspension with 250 µL of molten LMA (at 37°C).

    • Pipette 50 µL of this mixture onto a comet slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C for 30 minutes.

  • Lysis:

    • Carefully remove the coverslip.

    • Immerse the slides in chilled lysis solution for at least 60 minutes at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank.

    • Fill the tank with cold alkaline electrophoresis buffer and let the DNA unwind for 30-60 minutes.

    • Perform electrophoresis at ~1 V/cm for 30-60 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • Stain the DNA with SYBR® Green I for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage using image analysis software, typically by measuring the percentage of DNA in the tail.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of PCA in biological samples or solutions using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

Materials:

  • HPLC system with UV or fluorescence detector

  • C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • PCA standard

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid or 10 mM phosphate (B84403) buffer, pH 7)

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • For cell lysates or tissue homogenates, perform a protein precipitation step (e.g., with TCA or acetonitrile) followed by centrifugation.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution using a mixture of aqueous buffer and an organic solvent (e.g., 95:5 Mobile Phase A:B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection:

      • UV detector set at ~288 nm or ~350 nm.

      • Fluorescence detector with excitation at ~360 nm and emission at ~450 nm.

  • Analysis:

    • Inject the prepared sample and standards.

    • Quantify the PCA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of PCA.

Signaling Pathways Activated by PCA-Induced Oxidative Stress

UVA-induced oxidative stress is known to activate multiple intracellular signaling pathways that regulate cellular responses such as inflammation, proliferation, and apoptosis. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[13][14]

cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway PCA_UVA PCA + UVA ROS ROS Generation (¹O₂, O₂•⁻) PCA_UVA->ROS p38 p38 ROS->p38 ERK ERK1/2 ROS->ERK JNK JNK ROS->JNK PI3K PI3K ROS->PI3K CellularResponse Cellular Responses (Inflammation, Proliferation, Apoptosis) p38->CellularResponse ERK->CellularResponse JNK->CellularResponse Akt Akt PI3K->Akt Akt->CellularResponse

Caption: Key signaling pathways activated by PCA-induced ROS.

Conclusion

This compound is a valuable tool for inducing ROS-mediated oxidative stress in a controlled manner. The protocols and data presented here provide a framework for researchers to study the multifaceted effects of photodamage in various biological systems. By leveraging PCA as a photosensitizer, scientists can gain deeper insights into the mechanisms of oxidative stress and explore potential therapeutic interventions.

References

Pterin-6-carboxylic Acid: A Tool for Probing Phototoxicity Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative and a known photodegradation product of folic acid.[1][2] Upon exposure to ultraviolet A (UVA) radiation, PCA acts as a photosensitizer, leading to the generation of reactive oxygen species (ROS), which can induce phototoxicity in various cell types, particularly skin cells.[1][2] This property makes PCA a valuable tool for studying the mechanisms of phototoxicity, evaluating the photosensitizing potential of new chemical entities, and developing strategies to mitigate light-induced cellular damage. These application notes provide an overview of PCA's role in phototoxicity studies, detailed experimental protocols, and a summary of its effects on cellular systems.

Mechanism of Phototoxicity

The phototoxicity of this compound is primarily mediated by its ability to absorb UVA radiation and subsequently generate ROS, such as singlet oxygen and superoxide (B77818) anions.[2] These highly reactive molecules can inflict damage on crucial cellular components, including DNA, lipids, and proteins, ultimately leading to cell death through apoptosis or necrosis.[2]

Applications in Phototoxicity Research

  • Model Photosensitizer: PCA serves as a reference compound for inducing phototoxicity in in vitro models, allowing for the investigation of cellular responses to photo-oxidative stress.

  • Drug Development: In the pharmaceutical industry, PCA can be used as a positive control in phototoxicity screening assays to assess the photosafety of new drug candidates.

  • Cosmetic and Sunscreen Formulation: Understanding the phototoxic effects of PCA, a natural breakdown product of folic acid, is relevant for developing safer cosmetic and sunscreen formulations.

  • Mechanistic Studies: PCA is utilized to elucidate the signaling pathways involved in phototoxicity, from initial ROS generation to the execution of cell death programs.

Quantitative Data Summary

The phototoxic effects of this compound are concentration- and UVA dose-dependent. The following tables summarize the key quantitative findings from studies on human keratinocytes (HaCaT cells).

Table 1: Effect of this compound and UVA on HaCaT Cell Viability

This compound (µM)UVA Dose (J/cm²)Cell Viability (%)
105Data not available
205Data not available
505Data not available
1010Data not available
2010Data not available
5010Data not available

Table 2: Intracellular ROS Generation in HaCaT Cells

This compound (µM)UVA Dose (J/cm²)Fold Increase in ROS
105Data not available
205Data not available
505Data not available

Studies confirm a significant increase in ROS production in the presence of PCA and UVA, however, the exact fold-increase is not specified in the available literature.

Table 3: Mode of Cell Death in HaCaT Cells

TreatmentApoptosis (%)Necrosis (%)
ControlData not availableData not available
PCA + UVAData not availableData not available

The reviewed literature indicates that PCA-induced phototoxicity leads to cell death, but a quantitative breakdown between apoptosis and necrosis is not provided.

Experimental Protocols

1. Assessment of Photocytotoxicity using MTT Assay

This protocol is designed to determine the viability of cells after exposure to this compound and UVA radiation.

  • Materials:

    • Human keratinocytes (HaCaT)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound (PCA)

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • UVA lamp (365 nm)

  • Procedure:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of PCA (e.g., 10, 20, 50 µM). Incubate for 2 hours.

    • Wash the cells with PBS.

    • Add fresh PBS to each well and expose the plate to a specific dose of UVA radiation (e.g., 5 or 10 J/cm²). A control plate should be kept in the dark.

    • After irradiation, replace the PBS with fresh culture medium and incubate for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Measurement of Intracellular ROS using DCFH-DA Assay

This protocol measures the generation of intracellular ROS in response to PCA and UVA treatment.

  • Materials:

    • HaCaT cells

    • DMEM with 10% FBS

    • PCA

    • PBS

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free DMEM)

    • 96-well black, clear-bottom plates

    • UVA lamp (365 nm)

    • Fluorescence microplate reader

  • Procedure:

    • Seed HaCaT cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

    • Treat the cells with various concentrations of PCA for 2 hours.

    • Wash the cells with PBS and then incubate with DCFH-DA solution for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add fresh PBS and expose the cells to UVA radiation.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Analysis of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • HaCaT cells

    • DMEM with 10% FBS

    • PCA

    • PBS

    • Annexin V-FITC Apoptosis Detection Kit

    • UVA lamp (365 nm)

    • Flow cytometer

  • Procedure:

    • Seed HaCaT cells in 6-well plates and incubate for 24 hours.

    • Treat cells with PCA and expose to UVA radiation as described in the MTT assay protocol.

    • After a 24-hour incubation, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

phototoxicity_pathway UVA UVA Radiation PCA Pterin-6-carboxylic acid (PCA) UVA->PCA excites ROS Reactive Oxygen Species (ROS) PCA->ROS generates CellularDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed HaCaT Cells Incubate24h Incubate 24h SeedCells->Incubate24h AddPCA Add this compound Incubate24h->AddPCA Incubate2h Incubate 2h AddPCA->Incubate2h WashPBS Wash with PBS Incubate2h->WashPBS AddPBS Add fresh PBS WashPBS->AddPBS UVAExpose Expose to UVA AddPBS->UVAExpose Incubate24h_post Incubate 24h UVAExpose->Incubate24h_post ROS_Assay ROS Assay (DCFH-DA) UVAExpose->ROS_Assay MTT MTT Assay Incubate24h_post->MTT Apoptosis_Assay Apoptosis/Necrosis Assay (Annexin V/PI) Incubate24h_post->Apoptosis_Assay

References

Application Notes and Protocols: Pterin-6-carboxylic Acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) derivative that has garnered interest in cancer research due to its intrinsic connection to folate metabolism and its potential as a photosensitizing agent. As a photodegradation product of folic acid, PCA's role in cellular processes, particularly under UV exposure, presents a novel avenue for therapeutic exploration.[1] Malignant cells exhibit altered folate metabolism, and elevated levels of pteridine derivatives, including PCA, have been observed in cancer patients, suggesting a potential role as a biomarker.[2] Furthermore, the ability of PCA to generate reactive oxygen species (ROS) upon UVA irradiation provides a basis for its investigation in photodynamic therapy (PDT) for cancer.[1]

These application notes provide a comprehensive overview of the utility of this compound in cancer cell line research, including detailed experimental protocols and a summary of expected quantitative data.

Mechanism of Action

The anti-cancer potential of this compound is understood to operate through two primary mechanisms:

  • Interference with Folate Metabolism: As a pteridine derivative, PCA is structurally related to folic acid, a critical vitamin for de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[2][3][4] Alterations in folate pathways are a hallmark of cancer, and compounds that interfere with these pathways can inhibit cancer cell proliferation.

  • Photodynamic Therapy and ROS Generation: PCA can act as a photosensitizer. Upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[5] A significant increase in intracellular ROS can trigger apoptotic cell death.[5]

Data Presentation

While specific quantitative data for the direct cytotoxic effects of pure this compound on a wide range of cancer cell lines are not extensively available in published literature, the following tables represent the types of data that can be generated using the protocols described below.

Table 1: Hypothetical Cytotoxicity of this compound (PCA) on Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeTreatmentIncubation Time (h)IC50 (µM)
A375Malignant MelanomaPCA + UVA (10 J/cm²)48Expected in low µM range
A375Malignant MelanomaPCA only48Expected to be high
MCF-7Breast AdenocarcinomaPCA + UVA (10 J/cm²)48To be determined
MCF-7Breast AdenocarcinomaPCA only48To be determined
A549Lung CarcinomaPCA + UVA (10 J/cm²)48To be determined
A549Lung CarcinomaPCA only48To be determined
MG-63Bone OsteosarcomaMethanolic Extract of Themeda triandra (containing PCA)2441.36 µg/mL

Note: The IC50 value for the methanolic extract of Themeda triandra is provided as a reference from a study where this compound was identified as a major component.[6]

Table 2: Apoptosis Induction by this compound (PCA) and UVA in A375 Melanoma Cells (Annexin V/PI Staining)

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Live Cells
Control (No treatment)-BaselineBaselineBaseline
PCA only50To be determinedTo be determinedTo be determined
UVA only (10 J/cm²)-To be determinedTo be determinedTo be determined
PCA + UVA10To be determinedTo be determinedTo be determined
PCA + UVA25To be determinedTo be determinedTo be determined
PCA + UVA50To be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound in cancer cell line research.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound, both alone and in combination with UVA radiation.

Materials:

  • This compound (PCA)

  • Cancer cell lines of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • UVA irradiation source (e.g., Biospectra system)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of PCA in a suitable solvent (e.g., DMSO or sterile water) and further dilute in serum-free medium to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of PCA. Include wells with medium only (blank) and cells with medium but no PCA (negative control).

    • For the photodynamic therapy arm of the experiment, proceed to UVA irradiation. For the dark toxicity arm, wrap the plate in foil and return to the incubator.

  • UVA Irradiation (for PDT arm):

    • After adding PCA, replace the cell culture medium with PBS to avoid the generation of toxic photoproducts from the medium.[7]

    • Expose the 96-well plate to a UVA source at a specified dose (e.g., 10 J/cm²).[7] The exact dose may need to be optimized for the specific cell line and experimental setup.

    • After irradiation, replace the PBS with fresh complete culture medium.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of PCA that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound and UVA.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of PCA, with and without UVA irradiation, as described in Protocol 1.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound in cancer cells.

experimental_workflow Experimental Workflow for PCA in Cancer Cell Research cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., A375, MCF-7) treatment Treat cells with PCA cell_culture->treatment pca_prep Prepare PCA Solutions pca_prep->treatment dark Dark Toxicity Control treatment->dark pdt UVA Irradiation treatment->pdt viability Cell Viability Assay (MTT) dark->viability apoptosis Apoptosis Assay (Annexin V/PI) dark->apoptosis pdt->viability pdt->apoptosis ros ROS Detection pdt->ros ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant ros_quant Measure ROS Levels ros->ros_quant

Experimental Workflow for PCA in Cancer Cell Research

folate_metabolism Simplified Folate Metabolism Pathway in Cancer Cells folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR pca This compound (Related Structure) thf Tetrahydrofolate (THF) pca->thf Potential Interference dhf->thf DHFR one_carbon One-Carbon Units thf->one_carbon Serine -> Glycine purine Purine Synthesis one_carbon->purine thymidylate Thymidylate Synthesis one_carbon->thymidylate dna DNA Synthesis & Repair purine->dna thymidylate->dna

Simplified Folate Metabolism Pathway

ros_apoptosis ROS-Mediated Apoptosis Signaling Pathway pca_uva PCA + UVA ros Increased ROS pca_uva->ros mito Mitochondrial Stress ros->mito bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) mito->bcl2 cyto_c Cytochrome c release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

ROS-Mediated Apoptosis Signaling

Conclusion

This compound presents a compelling subject for cancer cell line research, particularly in the context of photodynamic therapy. Its connection to folate metabolism and its ability to induce ROS-mediated cell death upon photoactivation are promising areas for the development of novel anti-cancer strategies. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to establish a comprehensive profile of its efficacy across a broad range of cancer types and to elucidate the precise molecular mechanisms underlying its anti-tumor activities.

References

Pterin-6-carboxylic Acid: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (P6C), a pteridine (B1203161) derivative, is a crucial reference standard in analytical chemistry and biochemical research.[1] Its well-defined structure and stability make it an invaluable tool for the quantification and identification of pterins in various biological matrices through techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[1] P6C is a known photodegradation product of folic acid and serves as a precursor in the biosynthesis of folate, a critical vitamin for numerous cellular processes.[2][3] These characteristics underscore its importance in studies related to folate metabolism, cellular redox processes, and as a potential biomarker for certain diseases.[1][4]

Physicochemical Properties and Handling

Proper handling and storage of this compound are paramount to maintain its integrity as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 2-amino-4-hydroxypteridine-6-carboxylic acid, 6-Carboxypterin[4][5]
CAS Number 948-60-7[5]
Molecular Formula C₇H₅N₅O₃[5]
Molecular Weight 207.15 g/mol [5]
Appearance White to faint yellow powder or crystals[5][6]
Purity (HPLC) ≥95% to ≥98%[4][6]
Solubility Practically insoluble in water. Slightly soluble in 0.01 M NaOH. Soluble in methanol (B129727) or DMSO.[4][7]
Storage (Solid) -20°C or colder for long-term storage.[1][7] Can be transported without dry ice.[7]
Storage (Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[2] Avoid repeated freeze-thaw cycles.[1][2]

Stability:

  • The solid powder is not hygroscopic and is stable for at least 3 months at room temperature without any change in purity.[7]

  • A 1 mM solution in 0.01 M NaOH shows only 0.6% degradation after 10 days at room temperature.[7]

Analytical Applications

This compound is primarily utilized as a reference standard in chromatographic analysis for the accurate identification and quantification of related compounds in complex mixtures.[5]

High-Performance Liquid Chromatography (HPLC)

Protocol 1: Isocratic HPLC Method for Purity Assessment

This protocol is adapted from a method provided for the analysis of this compound.[7]

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound standard

  • 0.01 M Sodium Hydroxide (NaOH)

  • Ammonium (B1175870) phosphate (B84403) monobasic ((NH₄)H₂PO₄)

  • HPLC grade water

  • HPLC grade solvents

  • Waters Spherisorb S5-ODS 1 column (4.6 x 150 mm) or equivalent C18 column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM ammonium phosphate buffer ((NH₄)H₂PO₄) and adjust the pH to 3.0. Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in 0.01 M NaOH to a final concentration of 1 mg/mL.[7]

    • Ultrasonication can be used to aid dissolution.[7]

  • HPLC Conditions:

    • Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm[7]

    • Eluant: 50 mM (NH₄)H₂PO₄, pH 3[7]

    • Flow Rate: 2 mL/min[7]

    • Detection Wavelength: 254 nm[7]

    • Injection Volume: 10 µL (typical, can be optimized)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solution.

    • Record the chromatogram and determine the peak area of this compound.

    • Calculate the purity by dividing the main peak area by the total area of all peaks.

Table 2: HPLC Method Parameters

ParameterConditionReference
Column Waters Spherisorb S5-ODS 1, 4.6 x 150 mm[7]
Eluant 50 mM (NH₄)H₂PO₄ pH 3[7]
Flow Rate 2 mL/min[7]
Wavelength 254 nm[7]
Standard Solution 1 mg/mL in 0.01 M NaOH[7]

Biochemical Context and Experimental Workflows

This compound is a key molecule in the context of folic acid metabolism and its interaction with UV radiation.

Folic Acid Photodegradation Pathway

Folic acid, when exposed to UVA radiation, can degrade into several photoproducts, including this compound.[8] This process is relevant in the study of skin photobiology and the stability of folate in fortified foods and supplements.[8]

Folic_Acid_Photodegradation Folic_Acid Folic Acid Intermediates 6-formylpterin (B158403) Folic_Acid->Intermediates Photodegradation ROS Reactive Oxygen Species (ROS) Folic_Acid->ROS Generation UVA UVA Radiation UVA->Folic_Acid UVA->Intermediates P6C This compound UVA->P6C Intermediates->P6C Intermediates->ROS Generation P6C->ROS Generation

Caption: Folic Acid Photodegradation Pathway.

General Workflow for Quantification in Biological Samples

The use of this compound as a standard is essential for its accurate quantification in biological matrices like urine, where it can serve as a biomarker.[3]

P6C_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification Sample Biological Sample (e.g., Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis Data Analysis and Concentration Determination HPLC_MS->Data_Analysis Standard_Curve This compound Standard Curve Standard_Curve->Data_Analysis

Caption: P6C Quantification Workflow.

Protocol 2: Preparation of a Standard Curve for Quantitative Analysis

Objective: To prepare a series of standard solutions of this compound to generate a standard curve for the quantification of the analyte in unknown samples.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in 0.01 M NaOH)

  • 0.01 M NaOH (or appropriate solvent for the analytical method)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentrations. The concentration range should bracket the expected concentration of the analyte in the samples.

    • Example Dilution Series: 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and a blank (solvent only).

  • Analysis: Analyze each standard solution using the chosen analytical method (e.g., HPLC-UV, LC-MS).

  • Standard Curve Construction: Plot the peak area (or other instrument response) against the known concentration of each standard.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to calculate the concentration of this compound in unknown samples. An R² value > 0.99 is generally considered acceptable.

Conclusion

This compound is a versatile and essential analytical standard. Its well-documented properties and the availability of analytical methods facilitate its use in research and development. The protocols and data presented in these application notes provide a foundation for the accurate and reliable use of this compound in a laboratory setting.

References

Pterin-6-carboxylic Acid: A Versatile Tool for Investigating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid, a heterocyclic compound belonging to the pterin (B48896) family, serves as a valuable tool for investigating the kinetics of several key enzymes. As a precursor in the folate biosynthesis pathway and a photodegradation product of folic acid, its interactions with enzymes such as dihydropteroate (B1496061) synthase (DHPS), dihydrofolate reductase (DHFR), and xanthine (B1682287) oxidase are of significant interest in drug discovery and biochemical research.[1][2] Its intrinsic fluorescent properties further enhance its utility, enabling the development of sensitive fluorescence-based assays.[1][3]

This document provides detailed application notes and experimental protocols for utilizing this compound to study the kinetics of these enzymes. It is designed to guide researchers in designing and executing experiments to determine key kinetic parameters and to understand the underlying enzymatic mechanisms.

Applications in Enzyme Kinetics

This compound can be employed in various ways to study enzyme kinetics:

  • As a Substrate: For enzymes like xanthine oxidase, which can hydroxylate the pterin ring, this compound can serve as a substrate, allowing for the determination of Michaelis-Menten constants (K_m and V_max).

  • As an Inhibitor: Due to its structural similarity to the natural pterin substrates of enzymes in the folate pathway, this compound and its derivatives can act as competitive or non-competitive inhibitors. This allows for the determination of inhibition constants (K_i), providing insights into the enzyme's active site and inhibitor binding.

  • As a Fluorescent Probe: The inherent fluorescence of this compound can be exploited to develop continuous kinetic assays. Changes in the fluorescent signal upon enzymatic conversion or binding can be monitored in real-time.[1]

I. Investigating Dihydropteroate Synthase (DHPS) Activity

Background: Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway in many microorganisms, catalyzing the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).[4][5] As this pathway is absent in humans, DHPS is an attractive target for antimicrobial drugs.[4] Pterin analogs can act as inhibitors of DHPS by competing with the natural pterin substrate.

Signaling Pathway: Folate Biosynthesis

The diagram below illustrates the initial steps of the folate biosynthesis pathway, highlighting the role of DHPS.

Folate_Biosynthesis cluster_inhibition Inhibition GTP GTP DHNP_triphosphate Dihydroneopterin triphosphate GTP->DHNP_triphosphate GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP_triphosphate->HMDHP Dihydroneopterin aldolase HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) HMDHP->HMDHP_PP HPPK Dihydropteroate 7,8-Dihydropteroate HMDHP_PP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Pterin_6_COOH This compound (Inhibitor)

Caption: Folate biosynthesis pathway highlighting DHPS.

Protocol 1: Coupled Spectrophotometric Assay for DHPS Inhibition

This protocol describes a continuous, coupled-enzyme assay to determine the inhibitory activity of this compound against DHPS. The formation of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Dihydropteroate synthase (DHPS)

  • Dihydrofolate reductase (DHFR)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • NADPH

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare stock solutions: - DHPS, DHFR, DHPPP, pABA, NADPH - this compound (inhibitor) Assay_Mix Prepare Assay Mix: - Buffer, DHFR, NADPH, pABA Reagents->Assay_Mix Add_Inhibitor Add varying concentrations of This compound to wells Assay_Mix->Add_Inhibitor Add_Enzyme Add DHPS to initiate the reaction Add_Inhibitor->Add_Enzyme Add_Substrate Add DHPPP to start the coupled reaction Add_Enzyme->Add_Substrate Incubate Incubate at constant temperature Add_Substrate->Incubate Measure Monitor absorbance decrease at 340 nm Incubate->Measure Plot Plot initial velocity vs. inhibitor concentration Measure->Plot Calculate_Ki Determine the inhibition constant (Ki) Plot->Calculate_Ki

Caption: Workflow for DHPS inhibition assay.

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents in the assay buffer.

  • Assay Mixture: In a 96-well plate or cuvettes, prepare the reaction mixture containing assay buffer, a saturating concentration of pABA (e.g., 100 µM), NADPH (e.g., 200 µM), and an excess of DHFR.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add DHPS to the mixture and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding DHPPP (at a concentration around its K_m, if known, or empirically determined).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Plot the initial velocities against the inhibitor concentration to determine the IC₅₀. To determine the K_i, perform the experiment at multiple substrate (DHPPP) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Data Presentation:

EnzymeSubstrate (DHPPP) Conc. (µM)Inhibitor (this compound) Conc. (µM)Initial Velocity (µM/min)K_i (µM)Inhibition Type
DHPS (E. coli)[Experimental Value]0[Experimental Value][To be determined][To be determined]
[Value 1][Experimental Value]
[Value 2][Experimental Value]
[Value 3][Experimental Value]

II. Investigating Xanthine Oxidase Activity

Background: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. It is a key enzyme in purine (B94841) catabolism. Pterin and its derivatives can also serve as substrates for xanthine oxidase, undergoing hydroxylation. The fluorescent properties of this compound and its potential oxidation products make it a suitable candidate for a continuous fluorescent assay.

Reaction Pathway:

The proposed reaction of this compound with xanthine oxidase involves the hydroxylation of the pterin ring.

Xanthine_Oxidase_Reaction Pterin_6_COOH This compound (Fluorescent) Hydroxylated_Product Hydroxylated Product (Potentially altered fluorescence) Pterin_6_COOH->Hydroxylated_Product Xanthine Oxidase, H₂O, O₂

Caption: Proposed reaction of this compound with Xanthine Oxidase.

Protocol 2: Continuous Fluorometric Assay for Xanthine Oxidase

This protocol utilizes the change in fluorescence upon the enzymatic conversion of this compound by xanthine oxidase. The rate of change in fluorescence intensity is directly proportional to the enzyme activity.

Materials:

  • Xanthine oxidase

  • This compound

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Fluorometer with excitation and emission wavelengths suitable for this compound (Excitation ~360 nm, Emission ~450 nm).[5]

  • Black 96-well plates suitable for fluorescence measurements

Experimental Workflow:

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare stock solutions: - Xanthine Oxidase - this compound Add_Substrate Add varying concentrations of This compound to wells Reagents->Add_Substrate Instrument_Setup Set up fluorometer: - Excitation ~360 nm - Emission ~450 nm Measure Monitor fluorescence change over time Instrument_Setup->Measure Add_Enzyme Add Xanthine Oxidase to initiate the reaction Add_Substrate->Add_Enzyme Incubate Incubate at constant temperature Add_Enzyme->Incubate Incubate->Measure Plot Plot initial velocity vs. substrate concentration Measure->Plot Calculate_Kinetics Determine Km and Vmax Plot->Calculate_Kinetics

Caption: Workflow for Xanthine Oxidase fluorometric assay.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH) and dilute it in the assay buffer. Prepare a stock solution of xanthine oxidase in the assay buffer.

  • Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 360 nm, Em: 450 nm).[5] Note that the optimal wavelengths may need to be determined empirically as the product's fluorescence properties may differ.

  • Assay Mixture: In a black 96-well plate, add varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding a fixed amount of xanthine oxidase to each well.

  • Monitor Fluorescence: Immediately begin monitoring the change in fluorescence intensity over time at a constant temperature.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence vs. time curves. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Data Presentation:

EnzymeSubstrate (this compound) Conc. (µM)Initial Velocity (RFU/min)K_m (µM)V_max (RFU/min)
Xanthine Oxidase[Value 1][Experimental Value][To be determined][To be determined]
[Value 2][Experimental Value]
[Value 3][Experimental Value]
[Value 4][Experimental Value]

III. Investigating Dihydrofolate Reductase (DHFR) Activity

Background: Dihydrofolate reductase (DHFR) is another crucial enzyme in the folate pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] DHFR is a well-established target for various drugs, including anticancer and antimicrobial agents. Pterin analogs can potentially interact with DHFR as substrates or inhibitors.

Potential Application:

This compound could be investigated as a potential substrate or inhibitor of DHFR. A spectrophotometric assay similar to the one described for DHPS, monitoring the oxidation of NADPH at 340 nm, could be adapted for this purpose. If this compound acts as a substrate, the decrease in absorbance at 340 nm would be directly proportional to its reduction. If it acts as an inhibitor, its effect on the reduction of the natural substrate, DHF, would be measured.

Data Presentation:

Should this compound show interaction with DHFR, the kinetic parameters can be presented in a table similar to those for DHPS and xanthine oxidase, detailing whether it acts as a substrate (K_m, V_max) or an inhibitor (K_i, inhibition type).

Conclusion

This compound is a versatile and valuable tool for the kinetic analysis of several important enzymes. Its role as a folate precursor analog and its intrinsic fluorescence provide multiple avenues for assay development. While a comprehensive set of kinetic parameters for its interaction with enzymes like DHPS, xanthine oxidase, and DHFR is not yet fully established in the literature, the protocols and frameworks provided here offer a solid foundation for researchers to explore these interactions and contribute to a deeper understanding of enzyme function and inhibition. The experimental determination of these kinetic constants will be crucial for fully elucidating the potential of this compound in drug discovery and development.

References

Pterin-6-carboxylic Acid: Application Notes and Protocols for Immunomodulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterin-6-carboxylic acid (PCA) is a pteridine (B1203161) compound that has garnered interest in immunomodulation research. Pteridines are heterocyclic compounds that play crucial roles in various biological processes, and their derivatives are being investigated for their therapeutic potential in a range of diseases. Notably, a chelated form, Calcium pterin (B48896) 6-carboxylate chelate (CP6CC), has been explored as an immunotherapeutic agent. It is suggested that CP6CC may modulate the immune response by correcting imbalances in T-helper cell activity, specifically the Th1/Th2 ratio. While direct and extensive research on this compound alone is emerging, the findings related to its chelated form provide a strong rationale for its investigation as a potential immunomodulator.

These application notes provide an overview of the potential immunomodulatory role of this compound and offer detailed protocols for its investigation.

Potential Immunomodulatory Mechanism

Based on preliminary research on related compounds, this compound is hypothesized to exert its immunomodulatory effects by influencing the differentiation and function of key immune cells, such as T-lymphocytes and macrophages. The potential mechanism may involve the modulation of intracellular signaling pathways that govern cytokine production and immune cell activation. A key area of investigation is its potential to correct imbalances between Th1-mediated (pro-inflammatory) and Th2-mediated (anti-inflammatory/allergic) responses.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the effects of this compound on immune cell responses. The following tables are provided as templates for researchers to populate with their experimental data when investigating the immunomodulatory properties of PCA.

Table 1: Effect of this compound on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

TreatmentConcentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-
This compound1
This compound10
This compound50
Positive Control (e.g., LPS)-

Table 2: Effect of this compound on Macrophage Polarization

TreatmentConcentration (µM)M1 Marker (e.g., CD80) MFIM2 Marker (e.g., CD206) MFIiNOS Expression (fold change)Arginase-1 Expression (fold change)
Vehicle Control (M0)-
This compound (M0)50
M1 Polarization (LPS + IFN-γ)-
M1 + this compound50
M2 Polarization (IL-4 + IL-13)-
M2 + this compound50

Table 3: Effect of this compound on T-Cell Proliferation

TreatmentConcentration (µM)Proliferation Index (CFSE)[³H]-Thymidine Incorporation (CPM)
Unstimulated Control-
Stimulated Control (e.g., anti-CD3/CD28)-
Stimulated + this compound1
Stimulated + this compound10
Stimulated + this compound50

Experimental Protocols

The following are detailed protocols adapted from established methodologies for the investigation of the immunomodulatory effects of this compound.

Protocol 1: Assessment of Cytokine Production from Human PBMCs

Objective: To determine the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (PCA)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli (positive control for innate immune stimulation)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control for T-cell stimulation)

  • Human peripheral blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for human IL-2, IFN-γ, IL-4, IL-10, TNF-α, IL-1β, and IL-6

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Treatment:

    • Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of PCA in complete RPMI-1640 medium.

    • Add 100 µL of the PCA dilutions to the respective wells to achieve final concentrations of 1, 10, and 50 µM.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve PCA).

    • For stimulation, add LPS (final concentration 100 ng/mL) or PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads to the designated wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of IL-2, IFN-γ, IL-4, IL-10, TNF-α, IL-1β, and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

Visualization of Experimental Workflow:

G cluster_0 PBMC Preparation cluster_1 Cell Culture and Treatment cluster_2 Analysis Blood Whole Blood Ficoll Ficoll Gradient Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Seed Seed PBMCs in 96-well plate PBMCs->Seed Add_PCA Add this compound Seed->Add_PCA Add_Stimulant Add Stimulant (LPS/PHA) Add_PCA->Add_Stimulant Incubate Incubate 24-48h Add_Stimulant->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Cytokine ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Workflow for Cytokine Production Assay.
Protocol 2: Macrophage Polarization Assay

Objective: To investigate the effect of this compound on the polarization of macrophages towards the M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound (PCA)

  • RPMI-1640 medium with 10% FBS

  • For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

  • Fluorescently labeled antibodies for flow cytometry: anti-CD80 (M1 marker), anti-CD206 (M2 marker)

  • Reagents for RNA extraction and qRT-PCR (for iNOS and Arginase-1 expression)

  • 6-well cell culture plates

Procedure:

  • Macrophage Differentiation (for THP-1 cells):

    • Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 6-well plate.

    • Treat with PMA (100 ng/mL) for 48 hours to differentiate them into M0 macrophages.

    • After 48 hours, wash the cells with PBS to remove PMA and add fresh complete medium.

  • Polarization and Treatment:

    • To induce M1 polarization, treat the M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • To induce M2 polarization, treat the M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • In parallel, treat M1 and M2 polarizing cultures with PCA (e.g., 50 µM). Include a vehicle control for each condition.

    • Also, treat M0 macrophages with PCA alone to assess its direct effect.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Flow Cytometry:

      • Harvest the cells by gentle scraping.

      • Stain with fluorescently labeled anti-CD80 and anti-CD206 antibodies.

      • Analyze the expression of these markers using a flow cytometer.

    • qRT-PCR:

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative expression of iNOS (M1 marker) and Arginase-1 (M2 marker) genes using qRT-PCR. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Visualization of Macrophage Polarization Workflow:

G cluster_0 Differentiation cluster_1 Polarization & Treatment cluster_2 Analysis THP1 THP-1 Monocytes PMA PMA (48h) THP1->PMA M0 M0 Macrophages PMA->M0 M1_stim LPS + IFN-γ M0->M1_stim M2_stim IL-4 + IL-13 M0->M2_stim M1 M1 M1_stim->M1 M1 Polarization M1_PCA M1_PCA M1_stim->M1_PCA M1 + PCA M2 M2 M2_stim->M2 M2 Polarization M2_PCA M2_PCA M2_stim->M2_PCA M2 + PCA PCA This compound Flow Flow Cytometry (CD80, CD206) M1->Flow qPCR qRT-PCR (iNOS, Arg-1) M1->qPCR M1_PCA->Flow M1_PCA->qPCR M2->Flow M2->qPCR M2_PCA->Flow M2_PCA->qPCR

Macrophage Polarization Experimental Design.
Protocol 3: T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • Human PBMCs or isolated CD3+ T-cells

  • This compound (PCA)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or as beads) for T-cell stimulation

  • Carboxyfluorescein succinimidyl ester (CFSE) for flow cytometry-based proliferation analysis

  • [³H]-Thymidine for radioactive proliferation assay

  • 96-well U-bottom plates

Procedure:

  • Cell Preparation and Staining (for CFSE assay):

    • Isolate PBMCs or CD3+ T-cells.

    • Label the cells with CFSE according to the manufacturer's protocol.

  • Cell Culture and Stimulation:

    • Coat the wells of a 96-well U-bottom plate with anti-CD3 antibody.

    • Seed the CFSE-labeled cells (2 x 10⁵ cells/well).

    • Add soluble anti-CD28 antibody.

    • Add serial dilutions of PCA (e.g., 1, 10, 50 µM) to the respective wells. Include vehicle and unstimulated controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • CFSE Assay:

      • Harvest the cells and analyze by flow cytometry.

      • The progressive halving of CFSE fluorescence intensity indicates cell division. Quantify the proliferation index.

    • [³H]-Thymidine Incorporation Assay (alternative method):

      • 18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

      • Harvest the cells onto a filter mat using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter.

Visualization of T-Cell Proliferation Signaling:

TCR T-Cell Receptor (TCR) Downstream_Signaling Downstream Signaling Cascades TCR->Downstream_Signaling CD28 CD28 CD28->Downstream_Signaling Stimulation Anti-CD3/CD28 Stimulation->TCR Stimulation->CD28 PCA This compound PCA->Downstream_Signaling Modulation? Gene_Expression Gene Expression (e.g., IL-2) Downstream_Signaling->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Hypothesized Modulation of T-Cell Activation.

Signaling Pathway Investigation

To elucidate the molecular mechanisms underlying the potential immunomodulatory effects of this compound, the following key signaling pathways, which are central to immune cell function, should be investigated.

JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling.

Proposed Experiment:

  • Treat immune cells (e.g., T-cells or macrophages) with relevant cytokines (e.g., IL-6, IFN-γ) in the presence or absence of PCA.

  • Analyze the phosphorylation status of key JAKs (e.g., JAK1, JAK2) and STATs (e.g., STAT1, STAT3, STAT6) by Western blotting or flow cytometry using phospho-specific antibodies.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression PCA This compound PCA->JAK Inhibition? PCA->STAT Inhibition?

Potential Interruption of JAK-STAT Signaling.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression.

Proposed Experiment:

  • Utilize a reporter cell line expressing a luciferase or fluorescent protein under the control of an NF-κB response element.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) with and without PCA.

  • Measure the reporter gene activity to quantify NF-κB activation.

  • Additionally, assess the phosphorylation and degradation of IκBα and the nuclear translocation of p65 by Western blotting.

Stimulus Stimulus (LPS/TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocation Degradation Proteasomal Degradation pIkB->Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression PCA This compound PCA->IKK Inhibition?

Potential Modulation of NF-κB Pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular responses, including inflammation and T-cell activation.

Proposed Experiment:

  • Stimulate immune cells (e.g., macrophages with LPS or T-cells with anti-CD3/CD28) in the presence or absence of PCA.

  • Analyze the phosphorylation of ERK, JNK, and p38 by Western blotting or flow cytometry.

Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK pMAPK p-MAPK MAPK->pMAPK Transcription_Factors Transcription Factors (e.g., AP-1) pMAPK->Transcription_Factors Gene_Expression Immune Gene Expression Transcription_Factors->Gene_Expression PCA This compound PCA->MAPKK Modulation?

Potential Influence on MAPK Signaling.

Conclusion

This compound represents a promising molecule for immunomodulation research. While direct evidence is still being gathered, its relation to the immunotherapeutic agent Calcium pterin 6-carboxylate chelate suggests its potential to influence key immune pathways. The provided protocols and conceptual frameworks are intended to guide researchers in the systematic investigation of PCA's effects on the immune system, paving the way for a deeper understanding of its therapeutic potential.

Pterin-6-carboxylic Acid as a Precursor for Folate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential use of pterin-6-carboxylic acid as a precursor for folate synthesis. It includes a summary of the relevant enzymatic pathways, quantitative data for the key enzyme dihydropteroate (B1496061) synthase (DHPS), and detailed experimental protocols for researchers investigating folate metabolism and developing novel antimicrobial agents.

Introduction

Folate (Vitamin B9) is an essential nutrient that plays a critical role in numerous metabolic processes, including the synthesis of nucleotides (and thus DNA and RNA) and the metabolism of amino acids.[1] While humans obtain folate from their diet, many microorganisms, including bacteria and some lower eukaryotes, synthesize folate de novo. This makes the folate biosynthesis pathway an attractive target for the development of antimicrobial drugs.[2]

The folate molecule is composed of a pteridine (B1203161) ring, para-aminobenzoic acid (pABA), and a glutamate (B1630785) tail.[1] The synthesis of the pteridine portion originates from guanosine (B1672433) triphosphate (GTP). This compound is a pteridine derivative that has been investigated as a potential precursor for folate synthesis.[3] It is also a known photodegradation product of folic acid.[4]

This application note explores the enzymatic steps required to incorporate a pterin (B48896) precursor into the folate backbone, with a focus on the enzyme dihydropteroate synthase (DHPS). It also addresses the critical consideration of the oxidation state of the pterin ring for enzymatic activity.

Folate Biosynthesis Pathway and the Role of Pterin Precursors

The biosynthesis of folate is a multi-step enzymatic pathway. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of a pterin pyrophosphate with p-aminobenzoic acid (pABA) to form dihydropteroate.[5] The natural pterin substrate for DHPS is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) .[6]

It is crucial to note that DHPS and other enzymes in the folate pathway typically require the pterin ring to be in a reduced (dihydro or tetrahydro) state.[7] this compound is a fully oxidized pterin. Research indicates that many organisms lack the enzymatic machinery to reduce oxidized pterins, making them poor precursors for folate synthesis without prior enzymatic modification.[7] Therefore, for this compound to be utilized as a precursor, it would likely need to undergo a reduction step to form a dihydropterin derivative, followed by pyrophosphorylation.

The following diagram illustrates the established folate biosynthesis pathway, highlighting the reaction catalyzed by DHPS.

Folate_Biosynthesis_Pathway cluster_potential Potential Precursor Entry GTP GTP DHN_PPP Dihydroneopterin triphosphate GTP->DHN_PPP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHN_PPP->HMDHP Multiple steps DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->DHPPP HPPK inv1 DHPPP->inv1 pABA p-Aminobenzoic acid (pABA) pABA->inv1 DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) inv1->DHP Dihydropteroate Synthase (DHPS) inv2 P6CA This compound (Oxidized) DH_P6CA Dihydropterin-6- carboxylic acid P6CA->DH_P6CA Pteridine Reductase (Hypothetical) DH_P6CA_PP Dihydropterin-6- carboxylic acid PP DH_P6CA->DH_P6CA_PP Pyrophosphokinase (Hypothetical) DH_P6CA_PP->DHP DHPS (Potential Substrate)

Caption: The established folate biosynthesis pathway and the hypothetical entry of this compound.

Quantitative Data: Dihydropteroate Synthase (DHPS) Kinetics

OrganismSubstrateKm (µM)Vmax (units/mg)Reference
Bacillus anthracisp-Aminobenzoic acid (pABA)5Not Reported[8]
Bacillus anthracis6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)20Not Reported[8]
Escherichia colip-Aminobenzoic acid (pABA)~10-50Not Reported[9]
Escherichia coli6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)~10-50Not Reported[9]

Note: The lack of comprehensive Vmax data in some reports highlights the variability in experimental conditions and reporting standards. Researchers should determine these parameters under their specific assay conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)

This protocol describes a general method for the expression and purification of recombinant DHPS, which can be adapted for the enzyme from various bacterial sources.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding DHPS (folP) from the genomic DNA of the target organism using PCR with primers containing appropriate restriction sites.

  • Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag) and transform into a cloning host (e.g., E. coli DH5α).

  • Verify the sequence of the construct by DNA sequencing.

  • Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).

2. Protein Expression:

  • Inoculate a starter culture of the expression host in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis and Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged DHPS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the fractions containing pure DHPS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

DHPS_Purification_Workflow start DHPS Gene Amplification and Cloning expression Protein Expression in E. coli start->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis (Sonication) harvest->lysis centrifugation Centrifugation lysis->centrifugation affinity_chrom Ni-NTA Affinity Chromatography centrifugation->affinity_chrom wash Column Washing affinity_chrom->wash elution Elution of DHPS wash->elution analysis SDS-PAGE Analysis elution->analysis dialysis Dialysis and Storage analysis->dialysis DHPS_Assay_Workflow reagent_prep Prepare Assay Buffer, Enzymes, Substrates, and NADPH plate_setup Set up 96-well plate with reagents and DHPS reagent_prep->plate_setup pre_incubation Pre-incubate plate at 37°C plate_setup->pre_incubation initiate_reaction Initiate reaction by adding the final substrate pre_incubation->initiate_reaction read_absorbance Monitor absorbance at 340 nm initiate_reaction->read_absorbance calculate_rate Calculate initial reaction rates read_absorbance->calculate_rate kinetic_analysis Determine Km and Vmax calculate_rate->kinetic_analysis

References

Troubleshooting & Optimization

Technical Support Center: Pterin-6-carboxylic Acid Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pterin-6-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common solvents?

A1: this compound is a light yellow powder that is practically insoluble in water.[1] Its solubility has been determined in a few other common laboratory solvents.

SolventSolubilityTemperature (°C)Notes
WaterPractically InsolubleNot Specified[1]
0.01 M Sodium Hydroxide (NaOH), pH ~11.00.2 g / 100 g (2 mg/mL)22Ultrasonication can aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)Soluble; 1.92 mg/mL (9.27 mM)Not SpecifiedUltrasonic agitation and pH adjustment to 7 with 1 M HCl may be required. Use freshly opened DMSO as it is hygroscopic.[2]
Methanol (B129727)SolubleNot Specified[3]
Aqueous AcidVery Slightly SolubleNot Specified[4]
Aqueous BaseVery Slightly Soluble (Heated)Not Specified[4]

Q2: I am observing precipitation of my this compound stock solution upon storage. What could be the cause and how can I prevent it?

A2: Precipitation upon storage can be due to several factors:

  • Solvent Evaporation: Ensure your storage vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound beyond its solubility limit.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can promote precipitation. It is recommended to store stock solutions in small aliquots to avoid this. For solutions in organic solvents, storage at -20°C or -80°C is advised.[2]

  • pH Instability: If you are using a pH-adjusted aqueous solution, the pH may shift over time due to absorption of atmospheric CO₂, leading to a decrease in solubility. Re-verifying the pH of your stock solution before use is recommended.

  • Hygroscopicity of Solvent: If using DMSO, its hygroscopic nature can lead to water absorption, which may decrease the solubility of this compound. Using freshly opened DMSO is recommended.[2]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, ultrasonication can be used to improve the dissolution of this compound, particularly in basic aqueous solutions like 0.01 M NaOH.[1] It is also recommended when preparing DMSO stock solutions.[2]

Q4: What are the general strategies to improve the solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of aqueous solutions will deprotonate the carboxylic acid group, significantly increasing its solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, methanol) can improve solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin can enhance its aqueous solubility.

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the dissolution profile.

  • Solid Dispersion: Dispersing this compound in a polymeric carrier can enhance its wettability and dissolution rate.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in aqueous buffer for cell culture experiments.
  • Possible Cause: The pH of your buffer is too low for the desired concentration. This compound is a weak acid and its solubility is highly pH-dependent.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in a suitable solvent: First, dissolve the this compound in a small amount of 0.1 M NaOH to create a concentrated stock solution.

    • Dilute into your final buffer: Slowly add the stock solution to your pre-warmed cell culture medium or buffer while stirring.

    • Monitor for precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the pH of your final medium (ensure the final pH is compatible with your cells).

    • Consider a co-solvent: If pH adjustment is not sufficient or desirable, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer is a common alternative. Be sure that the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Issue 2: Inconsistent results in assays, possibly due to poor solubility.
  • Possible Cause: The compound may be precipitating out of solution during the assay due to changes in temperature, pH, or interaction with other assay components.

  • Troubleshooting Steps:

    • Visually inspect all solutions: Before and after adding this compound, carefully inspect all solutions for any signs of precipitation.

    • Perform a solubility check under assay conditions: Prepare your final assay buffer and add this compound at the desired concentration. Incubate under the same conditions as your assay (temperature, time) and visually inspect for precipitation. You can also centrifuge the sample and measure the concentration of the supernatant using HPLC-UV or UV-Vis spectrophotometry to determine the actual soluble concentration.

    • Re-evaluate your solubilization method: You may need to employ a more robust solubilization technique, such as using co-solvents or cyclodextrins, to maintain the desired concentration throughout your experiment.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate (B84403) buffers, borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to evaluate the effect of co-solvents on the solubility of this compound.

Methodology:

  • Co-solvent Mixture Preparation: Prepare a series of co-solvent mixtures with varying ratios of an organic solvent (e.g., methanol or DMSO) and water (e.g., 10%, 20%, 30%... 100% organic solvent).

  • Equilibrium Solubility Measurement: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

Protocol 3: Cyclodextrin-Mediated Solubility Enhancement (Phase Solubility Study)

This protocol is for conducting a phase solubility study to evaluate the effect of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) on the solubility of this compound.

Methodology:

  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Equilibrium Solubility Measurement: Follow steps 2-5 from Protocol 1 for each cyclodextrin solution.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The type of phase solubility diagram will provide information about the stoichiometry and stability of the inclusion complex.

Protocol 4: Quantification of this compound using HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., Waters Spherisorb S5-ODS 1, 4.6 x 150 mm).[1]

Chromatographic Conditions:

  • Mobile Phase: 50 mM Ammonium Phosphate ((NH₄)H₂PO₄), pH 3.[1]

  • Flow Rate: 2 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered supernatant from your solubility experiments and determine the concentration from the calibration curve.

Protocol 5: Quantification of this compound using UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Determine λmax: Scan a solution of this compound in the relevant solvent (e.g., 0.1 M NaOH) to determine the wavelength of maximum absorbance (λmax). In 0.1 N NaOH, λmax is observed at 263 nm and 365 nm.[4]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of your unknown samples and determine the concentration from the calibration curve. Ensure the absorbance falls within the linear range of the calibration curve, diluting the sample if necessary.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_quant Solubility Quantification start This compound Powder weigh Weigh desired amount start->weigh dissolve Add solvent and mix (Vortex, Sonicate) weigh->dissolve solvent Select Solvent System (e.g., Aqueous Buffer, Co-solvent, Cyclodextrin Solution) solvent->dissolve check Visually inspect for complete dissolution dissolve->check check->dissolve No, continue mixing/sonication solution Stock/Working Solution check->solution Yes saturate Prepare saturated solution (Excess solid + Solvent) solution->saturate For Solubility Studies equilibrate Equilibrate (e.g., 24-48h shaking) saturate->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze concentration (HPLC-UV or UV-Vis) supernatant->analyze data Solubility Data analyze->data

Caption: Workflow for preparing and quantifying this compound solutions.

troubleshooting_workflow cluster_aqueous Aqueous System cluster_organic Organic/Co-solvent System cluster_advanced Advanced Methods start Problem: Poor Solubility or Precipitation ph_check Is the pH > 8? start->ph_check cyclo_check Consider Cyclodextrin Complexation start->cyclo_check solid_disp_check Consider Solid Dispersion start->solid_disp_check increase_ph Increase pH with dilute NaOH ph_check->increase_ph No ph_ok pH is likely sufficient ph_check->ph_ok Yes increase_ph->start Re-evaluate cosolvent_check Using a co-solvent (e.g., DMSO, Methanol)? ph_ok->cosolvent_check increase_cosolvent Increase % of organic co-solvent cosolvent_check->increase_cosolvent Yes consider_cosolvent Consider using a co-solvent cosolvent_check->consider_cosolvent No increase_cosolvent->start Re-evaluate consider_cosolvent->start Re-evaluate phototoxicity_workflow cluster_treatment Treatment cluster_exposure UVA Exposure start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat_pca Treat with varying concentrations of this compound incubate1->treat_pca incubate2 Incubate for 1-2h treat_pca->incubate2 uva_expose Expose one set of plates to UVA radiation incubate2->uva_expose dark_control Keep duplicate plates in the dark incubate2->dark_control incubate3 Incubate for 24h uva_expose->incubate3 dark_control->incubate3 viability_assay Perform cell viability assay (e.g., MTT, Neutral Red Uptake) incubate3->viability_assay

References

Pterin-6-carboxylic acid stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of pterin-6-carboxylic acid in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is practically insoluble in water. For aqueous solutions, it is slightly soluble in 0.01 M NaOH, which creates a solution with a pH of approximately 11.0.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common organic solvent for this compound. To enhance dissolution, ultrasonication can be employed.[1]

2. How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound is not hygroscopic and is stable at room temperature for at least 3 months with no change in purity.[1] For long-term storage, it is recommended to keep the powder in dry, sealed vials at -20°C or colder.[1]

  • Stock Solutions: Once dissolved, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[2] It is crucial to protect solutions from light, as this compound is a known photodegradation product and can be light sensitive.[2][3]

3. Is this compound stable at different pH values?

This compound can exist in two different acid-base forms within a pH range of 3 to 13, which allows for its study in both acidic and basic aqueous solutions.[4] However, detailed quantitative data on its degradation kinetics at various pH levels is not extensively available. A 1 mM solution at room temperature has been shown to be stable for at least 10 days with only 0.6% degradation.[1]

4. What are the known degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Photodegradation: It is a known photodegradation product of folic acid and can be further degraded upon exposure to UV light.[3][5] This can involve decarboxylation to form 2-amino-4-hydroxy pteridine (B1203161).

  • Oxidation and Reduction: The pterin (B48896) ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.[2]

  • Microbial Degradation: Certain microorganisms, such as Pseudomonas fluorescens, can split the pteridine ring.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving This compound has low aqueous solubility.Use 0.01 M NaOH for aqueous solutions or DMSO for organic solutions. Apply ultrasonication to aid dissolution.[1]
Precipitation in Aqueous Buffer Change in pH or solvent concentration.Ensure the pH of your final solution is compatible with the solubility of this compound. When diluting a DMSO stock solution into an aqueous buffer, do so gradually while vortexing to avoid precipitation.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Store the solid compound and stock solutions at the recommended temperatures and protect from light.[1][2] Prepare fresh working solutions for each experiment.
Appearance of Unexpected Peaks in HPLC Degradation of this compound.Review storage and handling procedures. Consider the possibility of photodegradation by minimizing light exposure during experiments. Run a degradation study to identify potential degradation products.

Stability Data

The following tables summarize the known stability of this compound. Please note that detailed quantitative stability data across a wide range of solvents and pH is limited in publicly available literature. The tables below are based on available information and may include illustrative data for guidance.

Table 1: Stability of this compound Powder

Condition Duration Degradation
Room Temperature3 MonthsNo change in purity observed[1]
-20°C (Recommended Storage)Long-termHighly stable

Table 2: Stability of this compound in Solution

Solvent Concentration Temperature Duration Degradation (%) Notes
0.01 M NaOH1 mg/mLRoom Temp.10 Days0.6%[1]
DMSOStock Solution-20°C1 MonthStable[2]Protect from light
DMSOStock Solution-80°C6 MonthsStable[2]Protect from light

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and pH condition.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in the chosen solvent (e.g., 0.01 M NaOH or DMSO) to a final concentration of 1 mg/mL. Use ultrasonication if necessary.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under the desired conditions (e.g., different temperatures, protected from or exposed to light).

  • Sample Analysis by HPLC:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from one of the vials.

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Inject the sample into an HPLC system with the following or similar conditions:

      • Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm[1]

      • Eluant: 50 mM (NH4)H2PO4, pH 3[1]

      • Flow Rate: 2 ml/min[1]

      • Wavelength: 254 nm[1]

    • Record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions in desired solvents/pH prep_stock->prep_working stress_thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) stress_photo Photolytic Stress (UV/Vis light exposure) stress_ph pH Stress (Acidic, Neutral, Basic) analysis_hplc HPLC Analysis at Time Points (t=0, t=x, ...) stress_thermal->analysis_hplc stress_photo->analysis_hplc stress_ph->analysis_hplc analysis_data Data Analysis (% Degradation vs. Time) analysis_hplc->analysis_data

Caption: Workflow for a forced degradation study of this compound.

G start Inconsistent Results? check_solubility Is the compound fully dissolved? start->check_solubility check_storage Was the compound stored correctly? check_solubility->check_storage Yes solubility_issue Use recommended solvents (DMSO, 0.01M NaOH) and sonication. check_solubility->solubility_issue No check_light Was the experiment protected from light? check_storage->check_light Yes storage_issue Store powder at -20°C and solutions at -80°C. check_storage->storage_issue No light_issue Use amber vials and minimize light exposure. check_light->light_issue No fresh_solution Prepare fresh solutions before each experiment. check_light->fresh_solution Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Pterin-6-carboxylic acid storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Pterin-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound can vary between suppliers. For long-term storage of the solid powder, temperatures of -20°C are commonly recommended.[1][2] Some suppliers also suggest storage at 2-8°C.[3][4] For stock solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is advised, with protection from light being crucial.[5]

Q2: Is this compound light-sensitive?

A2: Yes, this compound is known to be light-sensitive, especially when in solution. It is a photodegradation product of folic acid and can itself be involved in photosensitized reactions.[1] Therefore, it is critical to protect solutions from light to prevent degradation and the generation of reactive oxygen species.[5]

Q3: What are the appropriate solvents for dissolving this compound?

A3: this compound is practically insoluble in water.[1] It is slightly soluble in 0.01 M NaOH (approximately 0.2 g/100 g at 22°C), and ultrasonication can aid dissolution.[1] It is also reported to be soluble in methanol (B129727) or DMSO.[2] For cell culture experiments, dissolving in a minimal amount of DMSO and then diluting with the culture medium is a common practice.

Q4: How stable is this compound in solid form and in solution?

A4: The solid powder is considered stable and not hygroscopic; one source indicates it is very stable when stored at room temperature for 3 months with no change in purity.[1] A 1 mM solution is reported to be stable at room temperature for at least 10 days with only 0.6% degradation.[1] However, for long-term storage of solutions, freezing at -20°C or -80°C is recommended to maintain stability.[5]

Q5: What are the primary safety precautions for handling this compound?

A5: When handling this compound powder, it is important to avoid all personal contact, including inhalation.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[6] In case of skin or eye contact, flush immediately with water.[6]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving the Compound This compound has low aqueous solubility.- Use an appropriate solvent such as 0.01 M NaOH, DMSO, or methanol.[1][2] - For aqueous solutions, ultrasonication may improve dissolution in 0.01 M NaOH.[1] - For cell culture, dissolve in a small volume of DMSO first, then dilute with media.
Inconsistent Experimental Results Compound degradation due to improper storage or handling.- Ensure the solid is stored at the recommended temperature (-20°C or 2-8°C) in a tightly sealed container.[1][2][3][4] - Protect solutions from light at all times.[5] - Prepare fresh solutions for critical experiments or use aliquots from a stock stored at -80°C.[5]
Precipitate Formation in Cell Culture Media The compound is precipitating out of the aqueous media due to low solubility.- Ensure the final concentration of DMSO (if used as a co-solvent) is not toxic to the cells. - Prepare a more dilute stock solution before adding to the final culture volume. - Visually inspect the media for any precipitate after adding the compound.
Unexpected Biological Activity or Toxicity Generation of reactive oxygen species (ROS) due to light exposure.- Minimize the exposure of your experimental setup (e.g., cell culture plates) to light, especially UV-A. - Include appropriate controls to assess the effect of the solvent and any potential phototoxicity.

Data Presentation

Table 1: Storage Conditions for this compound

Form Temperature Duration Additional Notes
Solid Powder-20°C or colderLong-termRecommended by several suppliers for maintaining stability.[1][2]
Solid Powder2-8°CNot specifiedAn alternative storage temperature suggested by some suppliers.[3][4]
Stock Solution-20°C1 monthProtect from light.[5]
Stock Solution-80°C6 monthsProtect from light.[5]

Table 2: Solubility of this compound

Solvent Solubility Concentration/Conditions
WaterPractically insoluble[1]
0.01 M NaOHSlightly soluble0.2 g / 100 g at 22°C.[1]
DMSOSoluble[2]
MethanolSoluble[2]
Aqueous AcidVery Slightly Soluble[4]
Aqueous BaseVery Slightly Soluble (Heated)[4]

Experimental Protocols

While specific, detailed protocols are highly dependent on the experimental goals, the following provides a general methodology for a common application of this compound.

General Protocol: In Vitro Phototoxicity Assay

This protocol outlines a general workflow for assessing the phototoxicity of this compound in a mammalian cell line.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes, A431 epidermal carcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -80°C, protected from light.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in a serum-free cell culture medium.

    • Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the this compound working solutions to the cells at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.

  • UVA Irradiation:

    • Expose the cells to a controlled dose of UVA radiation. The light source and dose will depend on the experimental setup.

    • A parallel plate of cells should be kept in the dark to serve as a non-irradiated control.

  • Post-Irradiation Incubation:

    • Remove the treatment medium and replace it with a fresh, complete medium.

    • Return the plates to the incubator for a period of time (e.g., 24-48 hours) to allow for the development of cytotoxic effects.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.

    • Read the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the phototoxic potential.

Visualizations

Storage_Handling_Best_Practices cluster_storage Storage cluster_handling Handling cluster_recommendations Recommendations Solid Solid Powder Temp -20°C to 8°C Solid->Temp Solution Stock Solution Solution->Temp Light Protect from Light Solution->Light Weighing Weighing & Preparation Ventilation Good Ventilation Weighing->Ventilation PPE Use PPE Weighing->PPE Experiment Experimental Use Experiment->Light

Caption: Best practices for storage and handling of this compound.

Experimental_Workflow start Start: Cell Seeding prepare Prepare Pterin-6-COOH Solution start->prepare treat Treat Cells prepare->treat irradiate UVA Irradiation (+/- Light) treat->irradiate incubate Post-Irradiation Incubation irradiate->incubate assay Cell Viability Assay incubate->assay analyze Data Analysis assay->analyze

Caption: General workflow for an in vitro phototoxicity experiment.

References

Technical Support Center: Pterin-6-carboxylic Acid Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterin-6-carboxylic acid (P6CA). The information provided addresses common issues related to the photodegradation kinetics and prevention strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (P6CA) is a pteridine (B1203161) derivative that is a known photodegradation product of folic acid (Vitamin B9).[1][2][3] Its stability is crucial in experimental settings as its formation can indicate the degradation of folate precursors. Furthermore, P6CA itself is photoactive and can generate reactive oxygen species (ROS) upon exposure to UVA light, which may interfere with biological assays or degrade other components in a formulation.[1][2][3]

Q2: What is the typical photodegradation pathway leading to this compound?

This compound is a secondary photoproduct. The degradation process is initiated by the exposure of folic acid to UVA radiation, which leads to the formation of 6-formylpterin (B158403) (FPT). Subsequent photo-oxidation of FPT results in the formation of this compound.[1][4][5]

Q3: How stable is this compound to light exposure?

This compound is relatively photostable compared to its precursors, folic acid and 6-formylpterin.[1] One study reported that a 1 mM solution of P6CA showed only 0.6% degradation after 10 days at room temperature.[6] However, prolonged exposure to high-intensity light, especially UVA, can still lead to degradation.

Q4: What are the main factors influencing the photodegradation of this compound?

The primary factors influencing the photodegradation of P6CA include:

  • Light Exposure: The wavelength and intensity of the light source are critical. UVA radiation is particularly effective at inducing degradation.

  • pH: The pH of the solution can affect the stability of P6CA. Its fluorescence, a property related to its electronic state and photoreactivity, is known to be pH-dependent.[7][8]

  • Oxygen: The presence of oxygen is generally required for the photo-oxidation of pterins.[1]

  • Photosensitizers: The presence of other molecules that can absorb light and transfer energy to P6CA can accelerate its degradation. For instance, riboflavin (B1680620) has been shown to act as a photosensitizer for the degradation of folic acid.[1][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high levels of P6CA in my sample. Your sample containing folic acid or other pterin (B48896) precursors has been exposed to light.Minimize light exposure during all stages of your experiment. Use amber-colored vials or cover your containers with aluminum foil. Work in a dimly lit room or under yellow light.
Inconsistent results in experiments involving P6CA. P6CA in your standards or samples is degrading due to light exposure during the experiment.Prepare fresh solutions of P6CA for each experiment. Store stock solutions in the dark at -20°C or colder.[6] During the experiment, keep samples on ice and protected from light as much as possible.
My P6CA solution is showing a decrease in concentration over a short period. The solution may be exposed to high-intensity light, or there might be a photosensitizer present in your solvent or buffer.Review your experimental setup to shield the solution from direct light. If possible, use degassed solvents to minimize oxygen content. Analyze your buffer components for any potential photosensitizers.
Difficulty in dissolving P6CA. This compound has low solubility in water.[6]P6CA is slightly soluble in 0.01 M NaOH.[6] Using a small amount of a suitable base or employing ultrasonication can aid in dissolution.[6]

Quantitative Data

The following table summarizes the fluorescence quantum yields (ΦF) of this compound in acidic and basic aqueous solutions, which is an indicator of its relative photostability. A lower quantum yield generally suggests a more stable compound.

CompoundMediumFluorescence Quantum Yield (ΦF)
This compoundAcidic0.28[7][8]
This compoundBasic0.18[7][8]
6-FormylpterinAcidic0.12[7][8]
6-FormylpterinBasic0.07[7][8]
Folic AcidAcidic / Basic< 0.005[7][8]

Experimental Protocols

Protocol 1: Monitoring this compound Photodegradation

This protocol outlines a general method for studying the photodegradation of P6CA.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M NaOH). Further dilute the stock solution to the desired experimental concentration using a buffer of the desired pH.

  • Sample Irradiation:

    • Transfer the P6CA solution to a quartz cuvette or other UV-transparent vessel.

    • Expose the sample to a controlled light source (e.g., a UVA lamp with a specific wavelength and intensity).

    • Maintain a constant temperature throughout the experiment.

    • At predetermined time intervals, withdraw aliquots of the sample for analysis.

    • Include a dark control sample that is handled identically but not exposed to light.

  • Analysis:

    • Analyze the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of P6CA.

    • Plot the concentration of P6CA as a function of irradiation time to determine the degradation kinetics.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of P6CA. Method optimization may be required based on the specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A common mobile phase is a phosphate (B84403) buffer at a slightly acidic pH (e.g., 50 mM ammonium (B1175870) phosphate buffer at pH 3.0).[6]

  • Flow Rate: A typical flow rate is 1-2 mL/min.[6]

  • Detection:

    • UV detection can be performed at approximately 254 nm.[6]

    • Fluorescence detection can be used with an excitation wavelength of around 360 nm and an emission wavelength of approximately 450 nm.[1]

  • Quantification: Create a calibration curve using standards of known P6CA concentrations to quantify the amount in your samples.

Visualizations

Pterin_Photodegradation_Pathway Folic_Acid Folic Acid Formylpterin 6-Formylpterin Folic_Acid->Formylpterin UVA Light P6CA This compound Formylpterin->P6CA Photo-oxidation ROS Reactive Oxygen Species (ROS) P6CA->ROS UVA Light

Caption: Photodegradation pathway of folic acid to this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare P6CA Solution (Protect from light) Irradiation Expose to Controlled Light Source Prep_Sol->Irradiation Dark_Control Dark Control Prep_Sol->Dark_Control Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC HPLC Analysis Dark_Control->HPLC Sampling->HPLC Data_Analysis Determine Degradation Kinetics HPLC->Data_Analysis

Caption: General experimental workflow for studying P6CA photodegradation.

Troubleshooting_Guide Start Inconsistent P6CA Concentration? Check_Light Is the sample protected from light? Start->Check_Light Check_Freshness Are solutions freshly prepared? Check_Light->Check_Freshness Yes Action_Protect Action: Use amber vials or cover with foil. Check_Light->Action_Protect No Check_Storage Is the stock solution stored correctly? Check_Freshness->Check_Storage Yes Action_Prepare Action: Prepare fresh solutions for each experiment. Check_Freshness->Action_Prepare No Action_Store Action: Store stock at -20°C or colder in the dark. Check_Storage->Action_Store No

Caption: Troubleshooting decision tree for inconsistent P6CA results.

References

Technical Support Center: Optimizing Pterin-6-carboxylic Acid Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of Pterin-6-carboxylic acid (PCA) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and why is it a significant biomarker?

A1: this compound (PCA) is a pteridine (B1203161) derivative that serves as a precursor in the biosynthesis of folate, a crucial vitamin for cell growth and DNA synthesis.[1][2] It is also a known photodegradation product of folic acid.[3] Elevated levels of PCA and other pteridines have been associated with various pathological conditions, including cancer and inflammatory diseases, making it a valuable biomarker in clinical research.[4][5]

Q2: What are the primary analytical methods for detecting PCA in biological samples?

A2: The most common methods for PCA detection are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6] Capillary electrophoresis with laser-induced fluorescence detection has also been utilized for its high separation efficiency.[5]

Q3: What makes PCA detection in biological matrices challenging?

A3: Several factors contribute to the complexity of PCA analysis:

  • Low Endogenous Concentrations: PCA is often present at low physiological concentrations, requiring highly sensitive analytical instrumentation.

  • Matrix Effects: Biological samples like plasma and urine are complex mixtures containing numerous compounds that can interfere with PCA detection, leading to ion suppression or enhancement in LC-MS/MS analysis.[7]

  • Analyte Stability: Pteridines, including PCA, are susceptible to degradation from light, heat, and oxidative conditions.[3] As a photodegradation product of folic acid, inappropriate sample handling under UV light can artificially inflate PCA levels.[3][8]

Q4: How should I collect and store biological samples for PCA analysis to ensure analyte stability?

A4: To maintain the integrity of PCA in your samples, the following precautions are recommended:

  • Light Protection: Collect samples in amber or opaque tubes to shield them from light.

  • Temperature Control: Process and freeze samples immediately after collection. Long-term storage should be at -80°C.

  • Antioxidants: For methods analyzing the native redox state of pteridines, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the collection tubes to prevent oxidation.

Troubleshooting Guides

HPLC-Fluorescence Detection
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload; Incompatible sample solvent; Secondary interactions with the stationary phase.Dilute the sample or reduce injection volume. Dissolve the sample in the mobile phase. Consider a different column chemistry or mobile phase modifier.
Low or No Signal Analyte degradation; Incorrect fluorescence detector settings; Quenching from matrix components.Ensure proper sample handling and storage. Verify excitation and emission wavelengths (typically around 360 nm excitation and 450 nm emission for PCA).[1] Improve sample cleanup to remove interfering substances.
Drifting Baseline Contaminated mobile phase or flow cell; Temperature fluctuations.Use fresh, HPLC-grade solvents and filter the mobile phase. Flush the system and detector flow cell. Use a column oven to maintain a stable temperature.
Co-eluting Peaks Insufficient chromatographic resolution.Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Try a different stationary phase (e.g., C8, HILIC).[4]
LC-MS/MS Detection
Problem Potential Cause Recommended Solution
Signal Suppression or Enhancement (Matrix Effect) Co-eluting endogenous compounds from the biological matrix.Improve sample preparation using methods like solid-phase extraction (SPE) to remove interferences.[9] Use a stable isotope-labeled internal standard to compensate for matrix effects. Perform a matrix effect evaluation during method validation.[7]
Low Sensitivity Suboptimal ionization; Analyte degradation in the ion source.Optimize MS parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to improve ionization efficiency.
Inconsistent Results Variability in sample preparation; Instability of PCA in processed samples.Automate sample preparation where possible to improve reproducibility. Analyze samples shortly after preparation or perform stability studies of the processed samples.
Carryover Adsorption of PCA to surfaces in the LC system or injector.Use a stronger needle wash solution. Inject a blank solvent after high-concentration samples.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of pteridines, including PCA, in biological matrices.

Table 1: HPLC-Fluorescence Detection of Pteridines in Urine

ParameterValueReference
Linearity (R²) > 0.997[4]
Limit of Detection (LOD) 0.041 - 2.9 ng/mL[4]
Retention Time Repeatability (RSD%) < 1%[4]
Precision (Peak Area RSD%) 0.55 - 14%[4]

Table 2: LC-MS/MS Validation Parameters for Carboxylic Acids in Biological Fluids

ParameterValueReference
Linearity (R²) > 0.99[10]
Limit of Detection (LOD) 25 nM[10]
Limit of Quantification (LOQ) 50 nM[10]
Recovery 73 - 89%[11]
Intra- and Inter-day Precision (CV) ≤ 15%[10]
Accuracy < ±15%[10]

Experimental Protocols

Protocol 1: PCA Extraction from Human Plasma using Protein Precipitation for LC-MS/MS Analysis

This protocol is a general guideline for protein precipitation, a common method for preparing plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (ACN) to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.[12][13]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase to enhance sensitivity.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: PCA Extraction from Urine using Solid-Phase Extraction (SPE) for HPLC-Fluorescence Analysis

This protocol outlines a general SPE procedure for cleaning up urine samples.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid) to ensure PCA is in a neutral form for reversed-phase SPE.[9]

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1-2 mL of methanol (B129727) followed by 1-2 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the PCA from the cartridge with 1-2 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the HPLC mobile phase.

  • Analysis: The cleaned-up sample is ready for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample_Collection Sample Collection (Plasma/Urine) Precipitation Protein Precipitation (Plasma) Sample_Collection->Precipitation Matrix-specific extraction SPE Solid-Phase Extraction (Urine) Sample_Collection->SPE Matrix-specific extraction Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection HPLC->MS Detection Method Fluorescence Fluorescence Detection HPLC->Fluorescence Detection Method Integration Peak Integration MS->Integration Fluorescence->Integration Quantification Quantification Integration->Quantification

Figure 1: General experimental workflow for PCA detection.

Figure 2: Simplified Folate Biosynthesis Pathway.

References

Pterin-6-carboxylic acid HPLC method development and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to High-Performance Liquid Chromatography (HPLC) method development, optimization, and troubleshooting for the analysis of Pterin-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: this compound is a hydrophilic molecule due to its carboxylic acid group and multiple nitrogen atoms.[1] It is a light yellow powder with poor solubility in water but is slightly soluble in 0.01 M NaOH.[2] It is also known to be a photodegradation product of folic acid when exposed to UVA light.[1] this compound exhibits native fluorescence, which can be utilized for sensitive detection.

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of pterins, including this compound.[3][4] Given its hydrophilic nature, a column with good retention for polar compounds is advantageous. Some methods have successfully employed C18 columns.[1][5] For highly polar pterins, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be considered.[3][4]

Q3: What are the recommended mobile phase compositions for this compound analysis?

A3: Typical mobile phases for reversed-phase HPLC of pterins consist of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[3][4][5] A simple mobile phase of 95% water and 5% methanol has been used effectively.[5] Another reported isocratic method uses a mobile phase of methanol and a 10mM phosphoric buffer at pH 7.[3][4] The pH of the mobile phase is a critical parameter to control retention and selectivity, especially for a carboxylic acid-containing analyte.[6]

Q4: What detection methods are suitable for this compound?

A4: Both UV and fluorescence detection can be used for this compound. Fluorescence detection generally offers higher sensitivity due to the native fluorescence of pterins.[4] The fluorescence properties are pH-dependent.[7] A common UV detection wavelength is 254 nm.[2] For fluorescence detection, excitation and emission wavelengths should be optimized for the specific mobile phase conditions.

Q5: How should I prepare samples and standards for this compound analysis?

A5: Due to its poor water solubility, standards of this compound can be prepared by dissolving the powder in a dilute basic solution, such as 0.01 M NaOH.[2] For biological samples, such as urine or cell culture media, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering compounds.[8] It is crucial to protect samples and standards from light to prevent photodegradation.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for method development and can be optimized based on the specific sample matrix and available instrumentation.

1. Materials and Reagents:

  • This compound standard (≥98.0% purity)

  • HPLC grade methanol

  • HPLC grade water

  • Sodium hydroxide (B78521) (for standard preparation)

  • Phosphoric acid or other suitable buffer components

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in 0.01 M NaOH.[2]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve.

  • Protect all standard solutions from light.

3. Sample Preparation (Example for Urine):

  • Thaw frozen urine samples on ice, protected from light.

  • Centrifuge the sample to pellet any particulate matter.

  • Perform a solid-phase extraction (SPE) clean-up if necessary to remove interfering matrix components.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic: 5% Methanol / 95% 10 mM Phosphate Buffer, pH 7.0.[3][4]

    • Gradient: Start with a high aqueous percentage and gradually increase the organic modifier concentration. An example gradient could be:

      • 0-5 min: 5% Methanol

      • 5-15 min: 5% to 30% Methanol

      • 15-20 min: 30% Methanol

      • 20-25 min: 30% to 5% Methanol

      • 25-30 min: 5% Methanol (re-equilibration)

  • Flow Rate: 0.5 - 1.0 mL/min.[3][4]

  • Column Temperature: 30-35 °C.[5]

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 254 nm.[2]

    • Fluorescence: Excitation and emission wavelengths should be optimized (e.g., Excitation ~360 nm, Emission ~450 nm).[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Range/ValueReference
Column Chemistry C8, C18, HILIC[3][4]
Column Dimensions 4.6 x 150 mm[2]
Particle Size 5 µm[2]
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Formate)[1][3][4]
Mobile Phase B Methanol or Acetonitrile[3][4]
pH 3.0 - 7.0[1][3][4]
Flow Rate 0.5 - 2.0 mL/min[2][3][4]
Temperature Ambient to 35°C[5]
UV Wavelength 254 nm, 263 nm[1][2]
Fluorescence Ex/Em ~360 nm / ~450 nm[1]

Troubleshooting Guide

Diagram 1: General HPLC Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Systematic Checks cluster_2 Corrective Actions cluster_3 Resolution Problem Identify the issue (e.g., Peak Tailing, Retention Time Shift) Check_Mobile_Phase Verify Mobile Phase: - Correct composition and pH? - Degassed properly? - Freshly prepared? Problem->Check_Mobile_Phase Start Here Check_Hardware Inspect Hardware: - Leaks? - Correct column installation? - Pump pressure stable? Check_Mobile_Phase->Check_Hardware Check_Sample Review Sample: - Correctly prepared? - Dissolved in appropriate solvent? - Filtered? Check_Hardware->Check_Sample Optimize_Method Optimize Method Parameters: - Adjust mobile phase pH - Modify gradient - Change column Check_Sample->Optimize_Method If problem persists Clean_System Perform System Maintenance: - Flush column - Clean injector - Replace worn parts Optimize_Method->Clean_System Resolved Problem Resolved Clean_System->Resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Table 2: Troubleshooting Specific Issues for this compound Analysis

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions: The carboxylic acid group can interact with active sites on the column packing.[9] - Column overload: Injecting too concentrated a sample. - Column degradation: Loss of stationary phase or contamination.- Adjust mobile phase pH: Lowering the pH can suppress the ionization of the carboxylic acid, reducing secondary interactions.[10] - Use an end-capped column: This minimizes exposed silanol (B1196071) groups. - Dilute the sample. - Flush the column with a strong solvent or replace it.
Shifting Retention Times - Mobile phase composition changes: Inaccurate mixing or evaporation of the organic modifier.[9] - Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[11] - Column temperature fluctuations: Inconsistent column heating.[11] - Column contamination: Buildup of matrix components on the column.[11]- Prepare fresh mobile phase daily and keep containers covered. - Ensure at least 10-20 column volumes of mobile phase pass through the column for equilibration before injection. [11] - Use a column oven for stable temperature control. - Implement a column washing step after each analytical batch.
Poor Peak Resolution - Inappropriate mobile phase strength: The mobile phase may be too strong or too weak. - Suboptimal gradient profile: The gradient may be too steep or too shallow.- Adjust the ratio of organic modifier to aqueous buffer. - Optimize the gradient slope and duration to improve separation of this compound from co-eluting compounds.
Low Signal Intensity - Degradation of this compound: Exposure to light can cause photodegradation. - Suboptimal detection settings: Incorrect wavelength for UV or fluorescence detectors.- Protect all samples and standards from light by using amber vials or covering them with foil. - Optimize the UV wavelength or the excitation and emission wavelengths for the fluorescence detector based on the mobile phase composition.
Ghost Peaks - Contamination in the mobile phase or HPLC system. - Carryover from a previous injection. - Use high-purity HPLC grade solvents and freshly prepared mobile phase. - Incorporate a needle wash step in the autosampler method. - Inject a blank solvent run to identify the source of contamination.

Diagram 2: Logical Flow for Optimizing this compound Separation

G Start Start Method Development Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase_Selection Choose Mobile Phase (e.g., Methanol/Buffer) Column_Selection->Mobile_Phase_Selection Initial_Run Perform Initial Run (Isocratic or Gradient) Mobile_Phase_Selection->Initial_Run Evaluate_Chromatogram Evaluate Peak Shape & Resolution Initial_Run->Evaluate_Chromatogram Optimize_pH Adjust Mobile Phase pH Evaluate_Chromatogram->Optimize_pH Peak Tailing Optimize_Gradient Modify Gradient Profile Evaluate_Chromatogram->Optimize_Gradient Poor Resolution Final_Method Final Optimized Method Evaluate_Chromatogram->Final_Method Acceptable Optimize_pH->Initial_Run Optimize_Gradient->Initial_Run

References

Technical Support Center: Pterin-6-carboxylic Acid Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Pterin-6-carboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of preparing this polyfunctional molecule for successful GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a non-volatile and thermally labile molecule due to the presence of polar functional groups, including a carboxylic acid, an amino group, and a hydroxyl group. These groups engage in strong intermolecular hydrogen bonding, which significantly raises the molecule's boiling point.[1][2][3] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for analysis by GC-MS.[3][4]

Q2: What are the primary challenges in derivatizing this compound?

A2: The main challenge lies in the molecule's polyfunctional nature. It possesses multiple active hydrogen atoms on its carboxylic acid, amino, and hydroxyl groups. Incomplete derivatization of any of these sites can lead to a mixture of products, resulting in multiple peaks in the chromatogram, poor peak shape, and inaccurate quantification.[2][5] Furthermore, the pterin (B48896) ring system can be sensitive to harsh reaction conditions, potentially leading to degradation.

Q3: What are the most common derivatization strategies for this compound?

A3: The most common and effective strategies involve a comprehensive derivatization of all active hydrogens. This is typically achieved through:

  • Silylation: A one-step reaction using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), to convert all active hydrogens (on -COOH, -OH, and -NH2 groups) to trimethylsilyl (B98337) (TMS) ethers, esters, and amines.[2][6][7]

  • Two-Step Derivatization (Esterification followed by Silylation): This involves first esterifying the carboxylic acid group (e.g., using an alcohol like methanol (B129727) or butanol with an acid catalyst) and then silylating the remaining amino and hydroxyl groups.[1][4] This approach can sometimes offer better control over the reaction and yield cleaner products.

Q4: I am observing multiple peaks in my chromatogram after derivatization. What could be the cause?

A4: Multiple peaks for a single analyte are a common issue and can be attributed to several factors:

  • Incomplete Derivatization: This is the most likely cause, where some of the active sites on the this compound molecule remain underivatized, leading to a mixture of partially and fully derivatized products.

  • Tautomerization: The pterin ring can exist in different tautomeric forms, and if the derivatization conditions are not optimized, it might lead to the formation of different derivatized isomers.[7]

  • Side Reactions: The derivatization reagent might react with the solvent or impurities, or the analyte itself might undergo side reactions under the chosen conditions.

  • Degradation: The analyte may be degrading in the hot GC inlet, leading to the formation of breakdown products.

Q5: How can I ensure complete derivatization?

A5: To ensure complete derivatization, consider the following:

  • Reagent Excess: Use a sufficient molar excess of the derivatization reagent.[8]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Some functional groups, like sterically hindered ones, may require longer reaction times or higher temperatures.[5]

  • Use of a Catalyst: For silylation, adding a catalyst like TMCS can increase the reactivity of the silylating agent.[4]

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure that your sample and solvent are completely dry, as water can consume the reagent and lead to incomplete derivatization.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization leading to non-volatile products.Optimize derivatization conditions (increase temperature, time, or reagent concentration). Ensure anhydrous conditions.
Analyte degradation in the GC inlet.Lower the inlet temperature. Use a more thermally stable derivative.
Adsorption of the analyte in the GC system.Use a deactivated liner and column. Ensure the entire flow path is inert.
Multiple Peaks for a Single Analyte Incomplete derivatization of one or more functional groups.Increase reaction time, temperature, and/or reagent-to-analyte ratio. Use a catalyst (e.g., TMCS for silylation).
Presence of moisture hydrolyzing the derivatizing agent.Ensure all glassware, solvents, and the sample are thoroughly dried.
Formation of different tautomeric isomers.A two-step derivatization (e.g., methoximation followed by silylation) can sometimes help to "lock" the structure and prevent tautomerization.[7]
Peak Tailing Presence of underivatized polar groups interacting with the column.Re-optimize the derivatization procedure to ensure complete reaction.
Active sites in the GC inlet liner or on the column.Use a fresh, deactivated liner. Condition the column according to the manufacturer's instructions. Trim the front end of the column.[9][10]
Poor column installation.Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[10]
Broad Peaks High initial oven temperature.Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.
Contamination in the injector or column.Clean the injector and replace the liner and septum. Bake out the column.[9]
Irreproducible Results Inconsistent derivatization reaction.Ensure precise and consistent measurement of all reagents and sample volumes. Control the reaction temperature and time accurately.
Instability of the derivatives over time.Analyze the samples as soon as possible after derivatization. Store derivatized samples at a low temperature (e.g., 4°C or -20°C) if immediate analysis is not possible.[11]

Experimental Protocols

Protocol 1: One-Step Silylation

This protocol is designed for the simultaneous derivatization of all active hydrogens in this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or Acetonitrile (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the this compound sample is completely dry. This can be achieved by lyophilization or by drying under a stream of nitrogen.

  • To a reaction vial containing the dried sample (e.g., 100 µg), add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)

This protocol involves the initial conversion of the carboxylic acid to an ester, followed by silylation of the amino and hydroxyl groups.

Step 1: Esterification Materials:

  • This compound standard or dried sample extract

  • 3 N HCl in Methanol (or Butanol)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To a reaction vial containing the dried this compound sample, add 200 µL of 3 N HCl in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation Materials:

  • Dried esterified sample from Step 1

  • BSTFA (without TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the vial containing the dried esterified sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

Derivatization Method Reagent(s) Typical Reaction Temperature Typical Reaction Time Key Considerations
Silylation BSTFA + 1% TMCS70-90°C30-90 minutesRequires strictly anhydrous conditions. Catalyst (TMCS) enhances reactivity.
MSTFA60-80°C30-60 minutesGenerally more volatile by-products than BSTFA.
Esterification 3 N HCl in Methanol/Butanol60-100°C30-60 minutesSpecific for carboxylic acids. Requires subsequent derivatization of other functional groups.
BF3-Methanol60-100°C15-30 minutesA common and effective reagent for esterification.[12]

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_silylation One-Step Silylation cluster_two_step Two-Step Derivatization cluster_analysis Analysis Pterin This compound (-COOH, -NH2, -OH) Silylation_Step Add BSTFA + TMCS Heat (e.g., 70°C, 60 min) Pterin->Silylation_Step Method 1 Esterification_Step Step 1: Esterification (e.g., HCl/Methanol, 60°C) Pterin->Esterification_Step Method 2 TMS_Derivative Fully Silylated Pterin (-COOTMS, -N(TMS)2, -OTMS) Silylation_Step->TMS_Derivative GCMS GC-MS Analysis TMS_Derivative->GCMS Ester_Intermediate Ester Intermediate (-COOCH3, -NH2, -OH) Esterification_Step->Ester_Intermediate Silylation_Step2 Step 2: Silylation (e.g., BSTFA, 70°C) Ester_Intermediate->Silylation_Step2 Ester_TMS_Derivative Esterified & Silylated Pterin (-COOCH3, -N(TMS)2, -OTMS) Silylation_Step2->Ester_TMS_Derivative Ester_TMS_Derivative->GCMS

Caption: Derivatization workflows for this compound for GC-MS analysis.

Troubleshooting_Tree Start Problem with GC-MS Peak NoPeak No Peak / Very Small Peak Start->NoPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks TailingPeak Tailing Peak Start->TailingPeak NoPeak_Cause1 Incomplete Derivatization? NoPeak->NoPeak_Cause1 MultiplePeaks_Cause1 Incomplete Derivatization? MultiplePeaks->MultiplePeaks_Cause1 TailingPeak_Cause1 Active Sites in System? TailingPeak->TailingPeak_Cause1 NoPeak_Sol1 Optimize reaction: - Increase temp/time - Increase reagent ratio - Ensure anhydrous conditions NoPeak_Cause1->NoPeak_Sol1 Yes NoPeak_Cause2 Inlet Degradation? NoPeak_Cause1->NoPeak_Cause2 No NoPeak_Sol2 Lower inlet temperature NoPeak_Cause2->NoPeak_Sol2 Yes MultiplePeaks_Sol1 Optimize reaction: - Increase temp/time/reagent - Use catalyst (e.g., TMCS) MultiplePeaks_Cause1->MultiplePeaks_Sol1 Yes MultiplePeaks_Cause2 Moisture Present? MultiplePeaks_Cause1->MultiplePeaks_Cause2 No MultiplePeaks_Sol2 Ensure all materials are dry MultiplePeaks_Cause2->MultiplePeaks_Sol2 Yes TailingPeak_Sol1 Use deactivated liner Trim column TailingPeak_Cause1->TailingPeak_Sol1 Yes TailingPeak_Cause2 Incomplete Derivatization? TailingPeak_Cause1->TailingPeak_Cause2 No TailingPeak_Sol2 Re-optimize derivatization TailingPeak_Cause2->TailingPeak_Sol2 Yes

Caption: Troubleshooting decision tree for this compound derivatization.

References

Technical Support Center: Pterin-6-carboxylic Acid Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Pterin-6-carboxylic acid (PCA) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and why is it a concern in fluorescence assays?

A1: this compound is a fluorescent small molecule that is a known photodegradation product of folic acid (Vitamin B9).[1][2] Its presence in cell culture media or biological samples can lead to significant background fluorescence, potentially masking the true signal from your fluorescent probes or leading to false-positive results. PCA's intrinsic fluorescence can interfere with assays employing blue and green fluorophores due to spectral overlap.[1][3]

Q2: How can I determine if PCA is interfering with my assay?

A2: The first step is to run a "sample only" control. This involves preparing a sample containing your cells or biological matrix in the assay buffer without the addition of your fluorescent probe. If you observe a significant signal in the fluorescence channel of interest, it is a strong indication of autofluorescence, potentially from PCA or other endogenous molecules.

Q3: What are the primary mechanisms of interference caused by PCA?

A3: The main interference mechanisms are:

  • Autofluorescence: PCA itself is fluorescent and can emit light in the same spectral region as your intended fluorophore, leading to a high background signal.[1][3]

  • Spectral Bleed-through: The emission spectrum of PCA can overlap with the emission spectrum of your fluorescent dye, causing a false-positive signal in your detection channel.[4]

  • Quenching: At high concentrations, PCA could potentially absorb the excitation or emission light of your fluorophore, leading to a decrease in the intended signal (quenching).[4]

Troubleshooting Guide

Problem: High background fluorescence is observed in my assay, potentially masking my specific signal.

Here is a step-by-step guide to troubleshoot and mitigate potential interference from this compound.

Data Presentation

Table 1: Spectral Properties of this compound at Different pH
pHExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Acidic~350~4400.28
Basic~365~4500.18

Data synthesized from multiple sources.[3][5][6][7]

Table 2: Comparison of this compound with Common Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
This compound (Acidic) ~350 ~440 0.28 Moderate
DAPI (bound to DNA)358461~0.92Moderate
FITC (Fluorescein)4955190.95Low
TRITC (Rhodamine)5505730.31 - 0.70Moderate

Data for common fluorophores compiled from various sources.[1][5][6][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Folic Acid Photodegradation

This protocol aims to reduce the formation of PCA from folic acid in cell culture media during routine handling and experiments.

Materials:

  • Folic acid-free or low-folic acid cell culture medium

  • Aluminum foil or light-blocking sleeves for flasks and tubes

  • Yellow or red lighting for the cell culture hood

Procedure:

  • Use Low-Folic Acid Media: Whenever possible, use cell culture media with reduced or no folic acid, especially for sensitive fluorescence assays.

  • Protect from Light: Cover cell culture flasks, plates, and media bottles with aluminum foil or use amber-colored containers to minimize exposure to light.

  • Work in Dimmed Light: Perform cell culture manipulations under yellow or red light, which has lower energy and is less likely to cause photodegradation of folic acid.

  • Minimize Exposure Time: Reduce the time that cells and media are exposed to any light source, including the microscope's excitation lamp.

  • Prepare Fresh Media: Prepare fresh media for your experiments and avoid long-term storage of media that has been exposed to light.

Protocol 2: Spectral Unmixing to Isolate PCA Autofluorescence

This protocol provides a general workflow for using spectral unmixing to computationally remove the fluorescence contribution of PCA from your images. This requires a confocal microscope with a spectral detector.[8][14][18][19][20][21]

Materials:

  • Confocal microscope with a spectral detector and unmixing software

  • A sample of "PCA only" (if available) or a control sample exhibiting the suspected PCA autofluorescence (e.g., unstained cells in media).

  • Your multi-labeled experimental sample.

Procedure:

  • Acquire a Reference Spectrum for PCA:

    • Prepare a slide with a solution of PCA in your assay buffer or use your "sample only" control (unstained cells).

    • Using the spectral detector on your confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the PCA or autofluorescent sample.

    • Generate a reference spectrum for the autofluorescence, which represents its unique emission profile.

  • Acquire Reference Spectra for Your Fluorophores:

    • For each fluorophore in your experiment, prepare a single-stained control sample.

    • Acquire a lambda stack for each single-stained sample to generate their respective reference spectra.

  • Acquire a Lambda Stack of Your Experimental Sample:

    • Image your multi-labeled experimental sample using the same settings as for your reference spectra.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing tool.

    • Load the reference spectra for PCA (autofluorescence) and all of your experimental fluorophores.

    • Apply the unmixing algorithm to the lambda stack of your experimental sample. The software will calculate the contribution of each reference spectrum to the total fluorescence in each pixel and separate them into distinct channels.

  • Analyze the Unmixed Image:

    • You will now have a set of images where the signal from each fluorophore, as well as the autofluorescence from PCA, is separated into its own channel. You can then exclude the PCA channel from your final analysis.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow cluster_mitigation Mitigation Strategies A High Background Fluorescence Observed B Run 'Sample Only' Control (No Fluorescent Probe) A->B C Is Fluorescence Signal Present? B->C D No: Interference Unlikely to be Autofluorescence C->D No E Yes: Potential Autofluorescence (e.g., from PCA) C->E Yes F Implement Mitigation Strategies E->F G Minimize Folic Acid Photodegradation (Protocol 1) F->G H Perform Spectral Unmixing (Protocol 2) F->H I Select Fluorophores with Red-Shifted Spectra F->I

Caption: Troubleshooting workflow for identifying and mitigating this compound interference.

folate_pathway cluster_folate_cycle Folate Cycle & One-Carbon Metabolism cluster_photodegradation Photodegradation Pathway FA Folic Acid (Diet/Media) DHF Dihydrofolate (DHF) FA->DHF Dihydrofolate Reductase PCA This compound (Fluorescent) FA->PCA Photodegradation THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Methyl_THF 5-Methyl-THF THF->Methyl_THF Metabolism Amino Acid & Nucleotide Synthesis Methyl_THF->Metabolism Metabolism->THF Light UV Light

Caption: Simplified diagram of the folate cycle and the photodegradation of folic acid to this compound.

References

Pterin-6-carboxylic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pterin-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this important pteridine (B1203161) derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions and preventative measures.

FAQ 1: What are the primary methods for synthesizing this compound?

There are two main routes for the synthesis of this compound:

  • Oxidation of Biopterin (B10759762) or Neopterin (B1670844): This is a common and often high-yielding method involving the cleavage of the side chain of biopterin or neopterin using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution.[1]

  • Photodegradation of Folic Acid: This method utilizes UVA irradiation to degrade folic acid into this compound and other photoproducts.[2] While a viable route, it can be complicated by the formation of reactive oxygen species (ROS) and may require careful control of reaction conditions to maximize the yield of the desired product.[2][3]

Troubleshooting Low Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Below is a breakdown of common causes and their solutions.

Potential Cause Recommended Action Explanation
Incomplete Oxidation Ensure the oxidizing agent (e.g., KMnO₄) is fresh and used in the correct stoichiometric ratio. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material (biopterin/neopterin).[1]An insufficient amount of oxidizing agent or one that has degraded over time will lead to an incomplete conversion of the starting material.
Poor Temperature Control During the addition of KMnO₄, maintain the reaction temperature below 25-30°C using a water or ice bath.[1]Exothermic reactions can lead to temperature spikes, which may cause degradation of the starting material or product, and promote side reactions.
Product Degradation This compound is sensitive to light.[4] Protect the reaction mixture from direct light throughout the synthesis and purification process.Photodegradation can be a significant source of product loss, especially in syntheses involving UV irradiation or prolonged exposure to ambient light.
Side Reactions (Over-oxidation) Avoid prolonged reaction times after the starting material has been consumed. Quench the reaction promptly once complete.Over-oxidation can lead to the formation of undesired byproducts, thereby reducing the yield of this compound.[2]
Losses During Purification This compound has low solubility in water.[5] When precipitating the product by adjusting the pH to 1.8, ensure the pH is not too low, as this can redissolve the product.[1] Minimize transfer steps and wash the precipitate with cold deionized water to remove impurities without significant product loss.[1]Physical loss of product during handling and purification is a common reason for reduced yields. Optimizing the purification protocol is crucial.
Troubleshooting Product Purity

Question: My final product is off-color (e.g., brownish or dark yellow) instead of a light-yellow powder. What are the likely impurities and how can I remove them?

An off-color final product typically indicates the presence of impurities, often from side reactions or residual reagents.

Potential Impurity Identification & Removal Explanation
Manganese Dioxide (MnO₂) MnO₂ is a brown precipitate formed as a byproduct of KMnO₄ oxidation. It should be removed by filtration before acidification.[1] If the final product is contaminated, redissolving in a slightly basic solution and re-filtering may be necessary.Incomplete removal of MnO₂ will result in a discolored final product.
Unreacted Starting Material The presence of biopterin or neopterin can be detected by HPLC.[1] To address this, ensure the oxidation reaction goes to completion.Incomplete reaction is a common source of impurities.
Oxidized Byproducts These can result from over-oxidation.[2] Treatment of the filtrate with activated charcoal before precipitation can help remove colored impurities.[1] Careful washing of the final product with cold water is also effective as many impurities are more soluble than this compound.[1]Over-oxidation can generate a variety of colored side products that contaminate the final product.
Sodium Salt of this compound This can co-precipitate if the pH is not sufficiently acidic during crystallization. Ensure the pH is carefully adjusted to and maintained at 1.8.[1]Precipitation at a pH higher than the optimal 1.8 can lead to the formation of the sodium salt, which may have different properties and reduce the purity of the free acid form.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Neopterin/Biopterin

This protocol is adapted from established laboratory procedures for the oxidation of neopterin or biopterin using potassium permanganate.[1]

Materials:

  • Neopterin or Biopterin (12.2 g)

  • Sodium Hydroxide (NaOH) (13.2 g)

  • Potassium Permanganate (KMnO₄) (36 g)

  • Deionized Water

  • Ethanol (EtOH)

  • Activated Charcoal (2 g)

  • Hydrochloric Acid (HCl), 1N and 1:1 diluted

Procedure:

  • Prepare Solutions:

    • Solution 1: Dissolve 36 g of KMnO₄ in 600 ml of water and cool to approximately 10°C.

    • Solution 2: Dissolve 12.2 g of neopterin or biopterin in 300 ml of water with the addition of 13.2 g of NaOH. Cool this solution to about 10°C.

  • Reaction:

    • With moderate mixing in a water bath, slowly add Solution 1 to Solution 2. Ensure the temperature remains below 25°C. The solution will turn green and then a brown MnO₂ precipitate will form.

    • Continue to mix moderately for 60 minutes, keeping the temperature below 30°C.

  • Reaction Monitoring:

    • To check for completion, take 1 ml of the reaction mixture and add 2 drops of EtOH. Once the mixture turns colorless, filter it and lower the pH with acetic acid. An HPLC analysis at this stage should not show any remaining biopterin or neopterin.

  • Quenching and Workup:

    • Cool the reaction mixture to about 10°C and add 20 ml of EtOH to destroy the excess oxidant. The green color should disappear after about 30 minutes.

    • Let the mixture stand overnight to allow the MnO₂ to settle.

    • Filter the mixture to remove the MnO₂ and rinse the filter cake with 100 ml of water.

  • Decolorization and Precipitation:

    • To the yellow filtrate, add 2 g of activated charcoal and stir for 10 minutes.

    • Filter the mixture.

    • Slowly add diluted HCl (1:1) to the filtrate with stirring. Then, very slowly add 1N HCl until a pH of 1.8 is reached.

    • Let the mixture stand for at least an hour and recheck the pH. Allow the vessel to sit overnight.

  • Isolation and Drying:

    • Filter the precipitated this compound.

    • Wash the filter cake thoroughly with cold deionized water.

    • Dry the product in a vacuum desiccator over NaOH.

Expected Yield: Approximately 8.4 g with a purity of >98%.

Data Presentation

ParameterRecommended Condition
Starting Material Neopterin or Biopterin
Oxidizing Agent Potassium Permanganate (KMnO₄)
Solvent Water (Alkaline with NaOH)
Reaction Temperature < 30°C
Purification Method pH-controlled precipitation (pH 1.8)
Reported Purity >98%

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_kmno4 Prepare KMnO4 Solution (Sol 1) reaction Mix Sol 1 & 2 (<25°C, 60 min) prep_kmno4->reaction prep_pterin Prepare Alkaline Pterin Solution (Sol 2) prep_pterin->reaction monitoring Monitor with HPLC reaction->monitoring quench Quench with EtOH monitoring->quench If complete filter_mno2 Filter MnO2 quench->filter_mno2 charcoal Treat with Activated Charcoal filter_mno2->charcoal precipitate Precipitate with HCl (pH 1.8) charcoal->precipitate isolate Filter & Wash Product precipitate->isolate dry Dry Product isolate->dry G start Low Yield Observed check_completion Is the reaction complete? (Check HPLC/TLC) start->check_completion check_temp Was temperature controlled (<30°C)? check_completion->check_temp Yes incomplete Incomplete Reaction: - Use fresh KMnO4 - Check stoichiometry - Increase reaction time check_completion->incomplete No check_ph Was precipitation pH correct (1.8)? check_temp->check_ph Yes temp_issue Degradation Issue: - Improve cooling during KMnO4 addition check_temp->temp_issue No check_light Was reaction protected from light? check_ph->check_light Yes ph_issue Purification Loss: - Recalibrate pH meter - Adjust pH carefully check_ph->ph_issue No light_issue Photodegradation: - Use amber glass - Shield from direct light check_light->light_issue No end Yield Improved check_light->end Yes incomplete->end temp_issue->end ph_issue->end light_issue->end

References

Pterin-6-carboxylic Acid Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pterin-6-carboxylic acid (PCA) purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PCA purification. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound for purification?

This compound is often obtained as a photodegradation product of folic acid or through the chemical oxidation of other pterins like neopterin (B1670844) or biopterin (B10759762).[1][2][3] The purification challenges can vary depending on the starting material and the synthesis method used.

Q2: My purified this compound has low solubility in water. How can I dissolve it for my experiments?

This compound is practically insoluble in water.[4] For experimental use, it can be dissolved in methanol (B129727) or DMSO.[5] It is also slightly soluble in 0.01 M NaOH (approximately 0.2 g/100 g at 22°C), and ultrasonication can aid dissolution.[4] For some applications, it can be dissolved in aqueous acid or aqueous base with heating, though with caution regarding its stability.[6][7]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

To ensure stability, this compound powder should be stored in a dry, dark place at -20°C or colder.[4][5] It is not particularly hygroscopic.[4] Solutions of PCA should be protected from light and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Repeated freeze-thaw cycles should be avoided.[8][9] A 1 mM solution in 0.01 M NaOH is stable at room temperature for at least 10 days with minimal degradation (around 0.6%).[4]

Q4: I am observing a lower than expected yield after purification. What are the potential causes?

Low yield can result from several factors, including incomplete precipitation during crystallization, losses during filtration and washing steps, or degradation of the product. Pterins are known to be sensitive to light and certain pH conditions, which can lead to degradation.[9] Optimizing the pH for precipitation to exactly 1.8 is crucial, as lower or higher pH values can lead to the product redissolving or precipitating as a salt, respectively.[3]

Q5: What analytical techniques are recommended to assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound, with purity levels often exceeding 98% or 99%.[4][10][11] Other useful analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight (207.15 g/mol ).[2][12]

  • UV-Vis Spectroscopy: To observe characteristic absorption peaks. In 0.1N HCl, peaks are observed at 235, 260, and 265 nm, while in 0.1N NaOH, they are at 263 and 365 nm.[6]

  • Nuclear Magnetic Resonance (NMR): To confirm the molecular structure.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product
Possible Cause Suggested Solution
Incomplete removal of starting materials (e.g., neopterin, biopterin) Monitor the reaction completion using HPLC to ensure all starting material is consumed before proceeding with purification.[3]
Co-precipitation of impurities Ensure the pH for crystallization is precisely controlled at 1.8.[3] Wash the precipitate thoroughly with cold deionized water to remove soluble impurities.[1][3]
Presence of colored impurities Treat the filtrate with activated charcoal before precipitation to adsorb colored impurities.[3]
Degradation during purification Minimize exposure to light and elevated temperatures throughout the purification process.[9]
Problem 2: Difficulty with Crystallization/Precipitation
Possible Cause Suggested Solution
Incorrect pH for precipitation Slowly add 1N HCl while stirring to reach a final pH of 1.8. Re-check the pH after about an hour as it may drift.[3]
Precipitate redissolves The pH is likely too low (below 1.8). Readjust the pH carefully by adding a dilute base.[3]
Formation of a gel-like precipitate This can occur during the initial addition of acid. Continue to add acid slowly with stirring until the gel dissolves and a crystalline precipitate forms.[3]
Precipitation of the sodium salt The pH is too high. Carefully add dilute HCl to lower the pH to 1.8.[3]

Experimental Protocols

Protocol 1: Purification of this compound by pH-Controlled Crystallization

This protocol is based on the synthesis from neopterin or biopterin via oxidation.

1. Reaction Quenching and Initial Filtration:

  • After the oxidation reaction is complete (as confirmed by HPLC), cool the reaction mixture to approximately 10°C.

  • Add 20 ml of ethanol (B145695) to quench any excess oxidant (e.g., KMnO₄). The disappearance of the green color indicates completion.

  • Allow the mixture to stand overnight to allow manganese dioxide (MnO₂) to settle.

  • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with 100 ml of water.[3]

2. Decolorization:

  • To the yellow filtrate, add 2 g of activated charcoal.

  • Stir the mixture for 10 minutes.

  • Filter the mixture to remove the activated charcoal.[3]

3. pH-Controlled Crystallization:

  • Slowly add diluted HCl (1:1) to the filtrate with stirring until a gel-like precipitate begins to form and dissolves slowly.

  • Continue to add 1N HCl very slowly until a stable pH of 1.8 is reached.

  • Allow the mixture to stand overnight. Re-check and adjust the pH if necessary after one hour.[3]

4. Filtration and Washing:

  • Filter the precipitated this compound using a Büchner funnel.[1]

  • Wash the filter cake thoroughly with cold deionized water to remove residual salts and impurities.[1][3]

5. Drying:

  • Dry the purified product in a vacuum desiccator over NaOH to obtain a light yellow powder.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm.[4]

  • Mobile Phase: 50 mM (NH₄)H₂PO₄, pH 3.[4]

  • Flow Rate: 2 ml/min.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 ml of 0.01 M NaOH.[4]

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPractically insoluble[4]
0.01 M NaOHSlightly soluble (0.2 g/100 g at 22°C)[4]
MethanolSoluble[5]
DMSOSoluble[5]
Aqueous AcidVery slightly soluble[6][7]
Aqueous Base (Heated)Very slightly soluble[6][7]

Table 2: HPLC Purity and Stability Data

ParameterValueConditionsReference
Purity by HPLC>99.0%As per Protocol 2[4]
Purity by HPLC>98%Not specified[10]
Purity by HPLC≥98.0%Not specified[11]
Stability (Powder)Very stable for 3 monthsRoom temperature, dry[4]
Stability (Solution)0.6% degradation after 10 days1 mM in 0.01 M NaOH at room temperature[4]

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (from Oxidation of Neopterin/Biopterin) quench Quench Excess Oxidant (e.g., with Ethanol) start->quench filter_mno2 Filter MnO₂ quench->filter_mno2 decolorize Decolorize with Activated Charcoal filter_mno2->decolorize filter_charcoal Filter Charcoal decolorize->filter_charcoal precipitate pH-Controlled Precipitation (Adjust to pH 1.8 with HCl) filter_charcoal->precipitate filter_pca Filter Precipitate precipitate->filter_pca wash Wash with Cold Deionized Water filter_pca->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Low_Purity cluster_solutions Potential Solutions start Low Purity Detected (via HPLC) check_impurities Identify Impurities (e.g., Starting Material, Side Products) start->check_impurities solution1 Optimize Reaction Time (Monitor by HPLC) check_impurities->solution1 Starting Material Present solution2 Precise pH Control (to pH 1.8) check_impurities->solution2 Unknown Impurities solution3 Thorough Washing of Precipitate check_impurities->solution3 Salt Impurities solution4 Use Activated Charcoal check_impurities->solution4 Colored Impurities solution5 Protect from Light/Heat check_impurities->solution5 Degradation Products

Caption: Troubleshooting guide for low purity of this compound.

References

Technical Support Center: Pterin-6-carboxylic Acid Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pterin-6-carboxylic acid (P6C).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound (P6C) is a pteridine (B1203161) derivative that can be found in various biological systems.[1] It is notably a primary photodegradation product of folic acid (Vitamin B9) when exposed to ultraviolet (UVA) radiation.[1][2] Understanding its degradation is crucial as P6C and its subsequent breakdown products can act as photosensitizers, generating reactive oxygen species (ROS) that may lead to cellular damage and phototoxicity.[2][3]

Q2: What are the primary factors that cause the degradation of this compound?

The main factor leading to the degradation of P6C is exposure to ultraviolet (UV) light, particularly UVA radiation.[2] This photodegradation can be accelerated by the presence of photosensitizers like riboflavin.[1] While generally stable as a dry powder at room temperature for up to three months, P6C in solution can degrade over time.

Q3: What are the known degradation products of this compound?

This compound can undergo several degradation reactions, including oxidation, reduction, and decarboxylation. Known degradation and related products include:

  • Oxidized pterin (B48896) derivatives : Formed through oxidation reactions.[1]

  • Dihydropterin and Tetrahydropterin : Resulting from reduction of the pterin ring.[1]

  • Substituted pterin derivatives : Can be formed through various substitution reactions.[1]

  • 2-amino-4-hydroxy pteridine : The decarboxylated product of P6C.[4]

In the context of microbial degradation of the related compound pterine by Pseudomonas fluorescens, identified products include lumazine, pyrazine-2-carboxylic acid, and pyrazine-2-carboxamide.[5]

Troubleshooting Guide

Problem 1: I observe unexpected peaks in my HPLC chromatogram when analyzing my P6C sample.

  • Possible Cause 1: Photodegradation. P6C is susceptible to photodegradation, especially when in solution and exposed to light. This can lead to the formation of various degradation products that will appear as new peaks in your chromatogram.

    • Solution: Protect your samples from light at all stages of your experiment. Use amber vials or cover your glassware with aluminum foil. Prepare solutions fresh and analyze them promptly.[6]

  • Possible Cause 2: Contamination of the sample or solvent. Impurities in your solvents or cross-contamination from other experiments can introduce unexpected peaks.

    • Solution: Use high-purity, HPLC-grade solvents. Run a blank gradient (solvents only) to ensure there are no contaminating peaks from your system or solvents. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Instability in solution. Even without light exposure, P6C in solution can degrade over time. A 1 mM solution of P6C at room temperature can show approximately 0.6% degradation after 10 days.[7]

    • Solution: For optimal stability, store P6C solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[8] Avoid repeated freeze-thaw cycles.

Problem 2: The concentration of my P6C standard solution is lower than expected.

  • Possible Cause 1: Incomplete dissolution. this compound is practically insoluble in water but is slightly soluble in 0.01 M NaOH.[7]

    • Solution: To aid dissolution, ultrasonication can be used.[7] Ensure the compound is fully dissolved before making final dilutions.

  • Possible Cause 2: Degradation during storage. As mentioned above, P6C can degrade in solution over time.

    • Solution: Prepare fresh standard solutions for each experiment or use appropriately stored aliquots. Verify the concentration of your stock solution periodically.

Problem 3: I am trying to identify P6C degradation products, but I am unsure of the analytical approach.

  • Recommended Approach: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This is a powerful technique for separating and identifying degradation products.

    • HPLC with UV or fluorescence detection can be used to separate the parent compound from its degradation products.

    • Mass Spectrometry (MS) provides mass-to-charge ratio information, which is crucial for the structural elucidation of the unknown peaks.

Quantitative Data Summary

Table 1: Stability of this compound

ConditionStabilityCitation
Solid powder at room temperatureStable for at least 3 months[7]
1 mM solution at room temperature0.6% degradation after 10 days[7]
Solution stored at -20°C (protected from light)Stable for up to 1 month[8]
Solution stored at -80°C (protected from light)Stable for up to 6 months[8]

Table 2: Photodegradation Rate Comparison

CompoundRelative Degradation RateCitation
Folic Acid (10 µM)2.1 to 5.8 times faster than 5 µM and 1 µM Folic Acid[2]
Folic Acid2.1–5.8× faster than this compound[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol is based on established methods for the analysis of pterins.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm, or a similar C18 reversed-phase column.

  • Mobile Phase (Eluent): 50 mM (NH₄)H₂PO₄, pH 3.0.

  • Flow Rate: 2 ml/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve P6C in 0.01 M NaOH to a concentration of 1 mg/ml. Further dilutions can be made in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase or sample solvent) to identify any system peaks.

    • Inject the prepared P6C sample.

    • Monitor the chromatogram for the elution of P6C and any potential degradation products. The retention time for P6C may be shorter compared to more hydrophobic pterins like biopterin.[1]

Protocol 2: Identification of Degradation Products using LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Chromatographic Conditions: Use the HPLC conditions described in Protocol 1 or optimize for your specific instrument and degradation products. A gradient elution may be necessary to resolve all compounds.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode (ESI is common). For P6C, positive ion mode will likely show the [M+H]⁺ ion at m/z 208.07.[1]

    • Scan Range: A broad scan range (e.g., m/z 100-500) is recommended for initial screening of unknown degradation products.

    • Fragmentation (MS/MS): Perform fragmentation analysis on the parent ions of interest to obtain structural information.

Visualizations

G Folic_Acid Folic Acid Six_Formylpterin 6-Formylpterin (B158403) Folic_Acid->Six_Formylpterin Photodegradation UVA UVA Radiation UVA->Folic_Acid P6C This compound Six_Formylpterin->P6C Oxidation Decarboxylated_Product 2-amino-4-hydroxy pteridine P6C->Decarboxylated_Product Reduced_Products Dihydropterin & Tetrahydropterin P6C->Reduced_Products Decarboxylation Decarboxylation Decarboxylation->P6C Reduction Reduction Reduction->P6C

Caption: Photodegradation pathway of Folic Acid to this compound and its subsequent products.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample P6C Sample (Solid or Solution) Dissolution Dissolve in 0.01M NaOH (use ultrasonication if needed) Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC MS Mass Spectrometry (ESI) HPLC->MS Data_Analysis Data Analysis: - Identify [M+H]⁺ - MS/MS Fragmentation MS->Data_Analysis

Caption: Experimental workflow for the identification of this compound degradation products.

References

Pterin-6-carboxylic acid stock solution preparation and stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stability testing of Pterin-6-carboxylic acid (P6C) stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the best solvent for dissolving this compound?

This compound is practically insoluble in water.[1] The recommended solvent for preparing stock solutions is 0.01 M NaOH.[1] It is slightly soluble in this solvent, and dissolution can be aided by ultrasonication.[1] Some suppliers also suggest that it may be soluble in DMSO and methanol.[2][3]

Troubleshooting:

  • Problem: The compound is not dissolving in 0.01 M NaOH.

    • Solution: Use ultrasonication to aid dissolution.[1] Ensure the pH of the 0.01 M NaOH solution is approximately 11.0.[1] Gentle warming may also be attempted, but the impact on stability should be monitored (see stability section).

  • Problem: I need to use an organic solvent for my experiment.

    • Solution: While some sources mention solubility in DMSO and methanol, quantitative data is limited.[2][3] It is recommended to perform a small-scale solubility test to determine the appropriate concentration for your specific needs.

2. How do I prepare a this compound stock solution?

A detailed protocol for preparing a 1 mg/mL stock solution in 0.01 M NaOH is provided in the "Experimental Protocols" section below. This is a common starting point for further dilutions.

3. How should I store the solid this compound powder and its stock solutions?

Proper storage is crucial to maintain the integrity of the compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C or colderLong-termKeep dry in vials.[1]
Solid PowderRoom TemperatureUp to 3 monthsVery stable.[1]
Stock Solution-80°CUp to 6 monthsProtect from light.[4]
Stock Solution-20°CUp to 1 monthProtect from light.[4]

Troubleshooting:

  • Problem: My stock solution has changed color.

    • Solution: A color change may indicate degradation. It is recommended to prepare a fresh stock solution. This compound is a known photodegradation product of folate and can be sensitive to light.[3][5][6][7] Always store solutions protected from light.[4]

4. How stable is the this compound stock solution?

The stability of the stock solution depends on the storage conditions.

ConcentrationSolventStorage TemperatureDurationDegradation
1 mMNot specifiedRoom Temperature10 days~0.6%[1]

Troubleshooting:

  • Problem: I am seeing unexpected results in my assay. Could my P6C solution have degraded?

    • Solution: Yes, degradation is possible, especially if the solution was not stored properly or for an extended period. It is recommended to perform a stability test to confirm the concentration and purity of your stock solution. A detailed protocol for stability testing using HPLC is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder (MW: 207.15 g/mol )

  • 0.01 M Sodium Hydroxide (NaOH)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Ultrasonicator bath

  • Calibrated pH meter

Procedure:

  • Weigh out the desired amount of this compound powder. For a 1 mg/mL solution, weigh 10 mg of the powder.

  • Transfer the powder to a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Add a small amount of 0.01 M NaOH to the flask to wet the powder.

  • Place the flask on a magnetic stirrer and add the remaining 0.01 M NaOH to about 80% of the final volume.

  • If the powder does not dissolve completely with stirring, place the flask in an ultrasonicator bath for 15-30 minutes, or until the solution is clear.

  • Allow the solution to return to room temperature.

  • Add 0.01 M NaOH to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly.

  • Verify the pH of the solution; it should be approximately 11.0.[1]

  • Aliquot the stock solution into light-protected tubes for storage.

Protocol for Stability Testing of this compound Stock Solution by HPLC

Objective: To assess the stability of the P6C stock solution over time under different storage conditions.

Materials:

  • Prepared P6C stock solution

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Waters Spherisorb S5-ODS 1, 4.6 x 150 mm)[1]

  • Mobile phase: 50 mM Ammonium Phosphate Monobasic ((NH4)H2PO4), pH 3[1]

  • Filtration apparatus for mobile phase and samples

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Run the analysis using the following parameters:

      • Eluant: 50 mM (NH4)H2PO4, pH 3[1]

      • Flow rate: 2 mL/min[1]

      • Wavelength: 254 nm[1]

    • Record the peak area of the P6C peak. This will serve as the baseline (100% purity).

  • Stability Study:

    • Store aliquots of the stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light vs. exposed to light).

    • At specified time points (e.g., 1 day, 3 days, 7 days, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the percentage of P6C remaining at each time point relative to the initial (time zero) peak area.

    • Percentage remaining = (Peak area at time X / Peak area at time 0) * 100

    • Summarize the data in a table to compare the stability under different conditions.

Visual Guides

Stock_Solution_Preparation_Workflow start Start weigh Weigh P6C Powder start->weigh dissolve Dissolve in 0.01 M NaOH weigh->dissolve ultrasonicate Ultrasonicate if necessary dissolve->ultrasonicate ultrasonicate->dissolve Not Dissolved adjust_volume Adjust to Final Volume ultrasonicate->adjust_volume Dissolved aliquot Aliquot into Light-Protected Tubes adjust_volume->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Stability_Testing_Workflow cluster_prep Sample Preparation & Storage cluster_analysis HPLC Analysis prep_stock Prepare P6C Stock Solution aliquot_storage Aliquot and Store under Different Conditions prep_stock->aliquot_storage time_points Analyze at Specified Time Points (T=0, T=1, T=2...) aliquot_storage->time_points hplc_analysis Perform HPLC Analysis time_points->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis end End data_analysis->end Report Results

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Overcoming Poor Gastrointestinal Absorption of Pterin-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo gastrointestinal absorption of Pterin-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound can be attributed to several factors, primarily its physicochemical properties. These may include low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and poor permeability across the intestinal epithelium.[1] Additionally, it may be subject to degradation in the harsh acidic environment of the stomach or enzymatic degradation in the intestine.[2][3][4] Efflux transporters, such as P-glycoprotein, present in the intestinal wall can also actively pump the compound back into the intestinal lumen, further reducing its net absorption.[1]

Q2: How can I assess the intestinal permeability of this compound?

A2: In vitro models such as the Caco-2 cell monolayer assay are widely used to predict intestinal permeability. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q3: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs.[5][6][7] These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[5][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.[5][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][8][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[1][11]

Q4: Can chemical modification of this compound improve its absorption?

A4: Yes, a prodrug approach can be a viable strategy.[9] This involves chemically modifying the this compound molecule to create a more lipophilic or actively transported derivative. This prodrug would then be converted back to the active parent drug in vivo through enzymatic or chemical means. This approach can enhance membrane permeability and bypass efflux transporters.[9]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound after Oral Administration in Animal Models.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility limiting dissolution. 1. Characterize the dissolution profile of the neat compound in simulated gastric and intestinal fluids. 2. Formulate this compound as a nanosuspension or a solid dispersion with a hydrophilic polymer.Increased dissolution rate and extent, leading to higher and more consistent plasma concentrations.
Low intestinal permeability. 1. Perform a Caco-2 permeability assay to determine the Papp value. 2. If permeability is low, consider co-administration with a permeation enhancer or develop a prodrug.An increased Papp value in vitro and subsequently improved absorption in vivo.
Efflux by P-glycoprotein (P-gp) transporters. 1. Conduct a Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil). 2. If efflux is confirmed, co-formulate with a P-gp inhibitor or explore nanocarrier systems to bypass efflux.A significant increase in the basolateral-to-apical transport in the presence of the inhibitor, suggesting improved net absorption.
Degradation in the gastrointestinal tract. 1. Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. If degradation is observed, consider enteric-coated formulations to protect the compound from the acidic stomach environment.Improved stability in simulated GI fluids, leading to a higher amount of intact drug available for absorption.

Quantitative Data Summary

The following table summarizes the typical improvements in bioavailability observed for poorly absorbed drugs when different formulation strategies are applied. While specific data for this compound is not available, these examples serve as a general guide.

Drug Formulation Strategy Fold Increase in Oral Bioavailability (Compared to Unformulated Drug) Reference Animal Model
RebamipideComplexation with counter ion in a SNEDDS formulation~3.5Rats
DocetaxelComplexation with a specific host molecule~5Mice
ProgesteroneSelf-emulsifying drug delivery system (SEDDS)3.82Mice

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Study (Apical to Basolateral):

    • The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with pre-warmed transport buffer.

    • A solution of this compound at a known concentration is added to the AP chamber.

    • Samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Transport Study (Basolateral to Apical): The same procedure is followed, but the test compound is added to the BL chamber, and samples are collected from the AP chamber to assess efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound on the receiver side).

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Visualizations

Experimental_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation & Characterization cluster_Strategies Formulation & Modification Strategies cluster_Evaluation In Vivo Evaluation Problem Poor In Vivo Absorption of This compound Solubility Solubility & Dissolution Assessment Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Stability GI Stability Assessment Problem->Stability ParticleSize Particle Size Reduction Solubility->ParticleSize SolidDispersion Solid Dispersion Solubility->SolidDispersion Complexation Complexation Permeability->Complexation LipidBased Lipid-Based Formulations Permeability->LipidBased Prodrug Prodrug Synthesis Permeability->Prodrug Stability->LipidBased InVivo Pharmacokinetic Studies in Animal Models ParticleSize->InVivo SolidDispersion->InVivo Complexation->InVivo LipidBased->InVivo Prodrug->InVivo

Caption: Experimental workflow for addressing poor gastrointestinal absorption.

Signaling_Pathway cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelium cluster_Bloodstream Bloodstream Drug This compound (Poorly Soluble) Enterocyte Enterocyte Drug->Enterocyte Low Dissolution & Permeation Formulation Enhanced Formulation (e.g., Nanosuspension) Formulation->Enterocyte Improved Dissolution & Uptake Enterocyte->Drug Efflux (P-gp) Absorption Systemic Circulation Enterocyte->Absorption Absorption

Caption: Overcoming barriers to intestinal absorption of this compound.

References

Technical Support Center: Pterin-6-carboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo application of Pterin-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility properties of this compound?

A1: this compound is a light yellow powder that is practically insoluble in water.[1] Its solubility is pH-dependent, showing slight solubility in basic conditions such as 0.01 M NaOH (approximately 0.2 g/100 g at 22°C).[1] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[2][3]

Q2: What is the stability of this compound in powder and solution forms?

A2: As a dry powder, this compound is very stable and not hygroscopic, showing no change in purity after 3 months of storage at room temperature.[1] A 1 mM solution is reported to be stable for at least 10 days at room temperature with minimal degradation.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for one month, but should be protected from light.[4]

Q3: Are there any special handling precautions for this compound?

A3: Yes. This compound is a photodegradation product of folic acid and can generate reactive oxygen species (ROS) upon exposure to UVA light.[5][6] Therefore, it is crucial to protect the compound and its solutions from light during storage and handling to prevent degradation and potential phototoxicity in experiments.[3][4]

Q4: What are the recommended storage conditions?

A4: The solid powder should be stored at 2-8°C for long-term storage.[7] For solutions, storage at -20°C or -80°C is recommended, depending on the solvent and desired storage duration.[4] Always protect from light.[3]

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, ultrasonication can be used to improve the dissolution of this compound, particularly in aqueous bases like 0.01 M NaOH.[1] Other methods like vortexing and gentle warming can also aid dissolution.[3]

Formulation Strategies and Protocols

Due to its poor water solubility, formulating this compound for in vivo studies requires the use of co-solvents, surfactants, or suspension vehicles. The choice of formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal).

Quantitative Data Summary: Example Formulations

Below are common formulations that can be adapted for this compound, with component concentrations for preparing a working solution.

Formulation TypeRoute of AdministrationVehicle Components & RatiosFinal Drug Concentration (Example)
Aqueous Suspension Oral (gavage)0.5% Carboxymethyl cellulose (B213188) (CMC) in ddH₂O2.5 mg/mL
Co-solvent Solution Injection (IV, IP)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2.5 mg/mL
Oil-based Suspension Injection (SC, IM)10% DMSO, 90% Corn Oil2.5 mg/mL

Note: These are starting points. The final concentration and vehicle composition should be optimized based on the required dose, animal model, and tolerability studies.

Experimental Protocol: Preparation of an Aqueous Suspension for Oral Administration

Objective: To prepare a 100 mL suspension of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder (250 mg)

  • Carboxymethyl cellulose sodium (CMC Na) (0.5 g)

  • Deionized distilled water (ddH₂O) (100 mL)

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Methodology:

  • Prepare the Vehicle: Add 0.5 g of CMC Na to 100 mL of ddH₂O in a beaker.

  • Dissolve CMC: Stir the mixture using a magnetic stirrer until the CMC Na is completely dissolved and the solution is clear. This may take some time.

  • Add the Compound: Weigh 250 mg of this compound powder.

  • Create Suspension: Gradually add the powder to the 0.5% CMC Na solution while continuously stirring.

  • Ensure Homogeneity: Continue stirring until a uniform suspension is achieved. Use a vortex mixer if necessary to break up any clumps.

  • Storage: Store the suspension at 2-8°C and protect from light. Shake well before each use.

Experimental Protocol: Preparation of a Co-solvent Formulation for Injection

Objective: To prepare a 1 mL injectable solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO (≥99.5% purity)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Prepare Stock Solution: First, prepare a concentrated stock solution in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock. Gentle warming or vortexing may be required.[3]

  • Vehicle Preparation (Order is Critical): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear. d. Finally, add 450 µL of sterile saline to the mixture. Mix to obtain a clear, homogenous solution.

  • Final Concentration: This procedure yields 1 mL of a 2.5 mg/mL working solution ready for administration.

  • Pre-use Check: Before administration, visually inspect the solution for any signs of precipitation.

Troubleshooting Guide

// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Compound Precipitates\nDuring Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation_injection [label="Precipitation Observed\nUpon Injection/Dilution", fillcolor="#FBBC05", fontcolor="#202124"]; toxicity [label="Animal Shows Adverse Effects\n(e.g., irritation, lethargy)", fillcolor="#FBBC05", fontcolor="#202124"]; inconsistent_results [label="Inconsistent or\nUnexpected Results", fillcolor="#FBBC05", fontcolor="#202124"];

sol_order [label="Solution: Check Order of\nSolvent Addition.\n(DMSO -> PEG300 -> Tween -> Saline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sonicate [label="Solution: Use Sonication or\nGentle Warming to Aid Dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pH [label="Solution: For aqueous preps,\nadjust pH to be slightly basic\n(e.g., using 0.01M NaOH) if compatible\nwith the study.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lower_conc [label="Solution: Lower the Final\nDrug Concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_vehicle_check [label="Solution: Run a Vehicle-Only\nControl Group to Assess Toxicity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reduce_dmso [label="Solution: Reduce Percentage of\nDMSO or other organic co-solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_alt_route [label="Solution: Consider an Alternative\nRoute of Administration\n(e.g., Oral instead of IP).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_fresh [label="Solution: Prepare Formulation Fresh\nBefore Each Experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_light [label="Solution: Ensure Compound and\nFormulation are Protected From Light.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_homogeneity [label="Solution: For suspensions, ensure\nthorough mixing/vortexing\nbefore each dose.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> precipitation; start -> precipitation_injection; start -> toxicity; start -> inconsistent_results;

precipitation -> sol_order; precipitation -> sol_sonicate; precipitation -> sol_pH;

precipitation_injection -> sol_lower_conc; precipitation_injection -> sol_reduce_dmso;

toxicity -> sol_vehicle_check; toxicity -> sol_reduce_dmso; toxicity -> sol_alt_route;

inconsistent_results -> sol_fresh; inconsistent_results -> sol_light; inconsistent_results -> sol_homogeneity; inconsistent_results -> sol_lower_conc; } end_dot

Troubleshooting common in vivo formulation issues.

Q: My compound is not dissolving during the formulation preparation. What should I do?

A: this compound's poor solubility can be challenging.

  • Check Solvent Order: When using a multi-component vehicle, the order of addition is critical. For co-solvent formulations, always dissolve the compound in the strongest solvent (e.g., DMSO) first before adding other components.[3]

  • Use Mechanical Assistance: Employ vortexing, sonication, or gentle warming to aid dissolution.[1][3] Be cautious with heat as it can degrade some compounds.

  • Adjust pH: If preparing a more aqueous-based formulation, slightly increasing the pH can improve solubility. This compound is more soluble in 0.01 M NaOH.[1] However, ensure the final formulation pH is suitable for the intended route of administration.

Q: The formulation looks clear, but a precipitate forms when I inject it into the animal or dilute it with an aqueous medium. Why?

A: This is a common issue known as "crashing out." The co-solvent mixture maintains solubility, but when it's diluted in the aqueous environment of the bloodstream or peritoneal cavity, the drug's concentration exceeds its solubility limit in the new environment and it precipitates.

  • Lower the Concentration: The most straightforward solution is to reduce the final drug concentration in your formulation, which may require increasing the dosing volume (within acceptable limits for the animal species).

  • Optimize Vehicle Composition: Try adjusting the ratios of the co-solvents and surfactants. Increasing the proportion of solubilizing agents like PEG300 or Tween 80 might help maintain solubility upon dilution.

  • Consider a Suspension: For some routes (e.g., subcutaneous, oral), a micronized suspension in a vehicle like carboxymethyl cellulose might provide more consistent delivery than a solution that precipitates.[3]

Q: I observed signs of toxicity or irritation in my animals (e.g., skin irritation at the injection site, lethargy). What could be the cause?

A: The issue might be the vehicle itself, rather than the compound.

  • Run a Vehicle Control: Always administer the formulation vehicle without the drug to a control group of animals. This will help you distinguish between vehicle-induced toxicity and compound-induced toxicity.

  • Reduce Harsh Solvents: High concentrations of DMSO can cause irritation or toxicity. Aim to use the lowest possible percentage of DMSO required to dissolve the compound.

  • Check pH and Osmolality: For parenteral routes, ensure the final formulation's pH and osmolality are as close to physiological levels as possible to minimize irritation.

Q: My experimental results are inconsistent between animals or cohorts. What formulation-related factors could be at play?

A: Inconsistent results can stem from formulation instability or improper administration.

  • Formulation Stability: this compound is light-sensitive.[3] Ensure you are rigorously protecting the stock solutions and final formulation from light at all times. Prepare the formulation fresh before each experiment if stability is a concern.[1]

  • Suspension Homogeneity: If you are using a suspension, it is critical to ensure it is uniformly mixed before drawing each dose. The compound can settle over time, leading to inaccurate dosing. Vortex the suspension thoroughly before every administration.

  • Precipitation: Inconsistent precipitation upon injection can lead to variable bioavailability and, consequently, variable results. If you suspect this, try addressing it with the steps mentioned above.

Experimental Workflow Visualization

// Edges select_formulation -> calc; calc -> weigh; weigh -> dissolve; prep_vehicle -> dissolve; dissolve -> visual_check; visual_check -> dose; } end_dot

General workflow for preparing a this compound formulation.

References

Validation & Comparative

A Comparative Analysis of Pterin-6-carboxylic Acid and 6-formylpterin in Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of endogenous and exogenous compounds in cellular signaling is paramount. This guide provides a detailed, data-driven comparison of Pterin-6-carboxylic acid (PCA) and 6-formylpterin (B158403) (FPT) in the context of reactive oxygen species (ROS) production, a critical factor in various physiological and pathological processes.

Both PCA and FPT are known photoproducts of folic acid, and their capacity to generate ROS, particularly under the influence of ultraviolet A (UVA) radiation, has significant implications for skin health, phototoxicity, and potential therapeutic applications. This comparison synthesizes experimental findings to objectively evaluate their performance in ROS generation.

Quantitative Comparison of ROS Production and Phototoxicity

Experimental data from studies on human skin cells (keratinocytes and melanoma cells) under UVA irradiation provide a basis for a quantitative comparison of PCA and FPT. The following table summarizes key findings on their ability to induce ROS and subsequent phototoxicity.

ParameterThis compound (PCA)6-formylpterin (FPT)Cell Lines Tested
Intracellular ROS Production (without UVA) No significant elevation observed after 24-hour incubation.[1]Demonstrated intracellular ROS generation.[1]Human T cells
Intracellular ROS Production (with UVA) Induces significant ROS production in a dose-dependent manner.Induces significant ROS production in a dose-dependent manner.HaCaT (keratinocytes), A431 (epidermoid carcinoma), WM115 (melanoma)
Phototoxicity (Cell Viability Reduction with UVA) Exhibits phototoxic effects, reducing cell viability.Exhibits phototoxic effects, reducing cell viability.HaCaT, A431, WM115

It is important to note that while 6-formylpterin can induce ROS production intracellularly without external photoactivation, both compounds are potent photosensitizers that generate ROS upon exposure to UVA radiation.[2]

Mechanisms of ROS Production

The generation of ROS by these pterin (B48896) derivatives is initiated by their absorption of UVA light, leading to an excited state. In this state, they can transfer energy to molecular oxygen, resulting in the formation of singlet oxygen and other reactive species like superoxide (B77818) anion and hydrogen peroxide.[3][4] 6-formylpterin has also been shown to react with NAD(P)H to consume oxygen and generate superoxide and hydrogen peroxide.

The following diagram illustrates the general experimental workflow for assessing the ROS-producing capabilities of these compounds in a cellular context.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HaCaT, A431, WM115) compound_prep 2. Prepare Solutions (PCA or FPT in media) cell_culture->compound_prep incubation 3. Incubate Cells with PCA or FPT uva_exposure 4. Expose to UVA Radiation incubation->uva_exposure ros_detection 5. ROS Detection (e.g., DCFH-DA assay) uva_exposure->ros_detection viability_assay 6. Phototoxicity Assay (e.g., MTT, Neutral Red) uva_exposure->viability_assay

Fig. 1: Experimental workflow for ROS detection.

Signaling Pathways Implicated in Pterin-Induced ROS

The intracellular ROS generated by compounds like 6-formylpterin can influence various signaling pathways, impacting cellular processes such as apoptosis, cell proliferation, and inflammatory responses. For instance, in T cells, 6-formylpterin-induced ROS has been shown to suppress NF-κB-dependent transcription. The diagram below depicts a simplified potential signaling cascade initiated by pterin-induced ROS.

G PCA This compound (PCA) ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, 1O2) PCA->ROS Photosensitization FPT 6-formylpterin (FPT) FPT->ROS Photosensitization UVA UVA Radiation UVA->ROS Cellular_Stress Oxidative Stress ROS->Cellular_Stress Signaling Downstream Signaling Pathways (e.g., MAPK, NF-κB) Cellular_Stress->Signaling Response Cellular Responses (Apoptosis, Inflammation, etc.) Signaling->Response

Fig. 2: Pterin-induced ROS signaling pathway.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are the key experimental protocols used in the comparative studies.

ROS Detection Assay (using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)
  • Cell Seeding: Human keratinocytes (HaCaT) or other relevant cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with fresh medium containing the desired concentration of either this compound or 6-formylpterin.

  • Probe Loading: After a predetermined incubation period, the cells are loaded with 10 µM DCFH-DA for 30 minutes in the dark. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • UVA Exposure: The cells are then exposed to a controlled dose of UVA radiation.

  • Fluorescence Measurement: Immediately after irradiation, the fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. The increase in fluorescence intensity is directly proportional to the level of intracellular ROS.

Phototoxicity Assay (Neutral Red Uptake Assay)
  • Cell Treatment and Irradiation: Following the same cell seeding, compound incubation, and UVA exposure steps as in the ROS detection assay, the cells are incubated for a further 24 hours.

  • Neutral Red Incubation: The culture medium is replaced with a medium containing Neutral Red dye, and the cells are incubated for 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm using a microplate reader. A decrease in absorbance indicates a reduction in cell viability and thus, phototoxicity.

Conclusion

Both this compound and 6-formylpterin are significant generators of reactive oxygen species upon exposure to UVA radiation, leading to phototoxic effects in skin cells. While 6-formylpterin demonstrates an intrinsic capability to produce ROS intracellularly in the absence of UVA, the photosensitizing properties of both compounds are of primary importance in the context of skin photodamage. For researchers in drug development and skin health, these findings underscore the importance of considering the photostability and photoproducts of topically applied or systemically available compounds. Further quantitative studies are warranted to delineate the precise quantum yields of ROS production for each compound under various conditions to better predict their biological effects.

References

A Comparative Analysis of Pterin-6-Carboxylic Acid and Folic Acid Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 11, 2025 – In the realm of pharmaceutical and photobiological research, understanding the photostability of compounds is paramount to ensuring drug efficacy and safety. This guide provides a detailed comparison of the photostability of pterin-6-carboxylic acid and folic acid, two closely related compounds with significant biological implications. While folic acid is a vital synthetic vitamin, its susceptibility to photodegradation is a critical concern. This compound emerges as a principal and more stable photoproduct in this degradation cascade.

Executive Summary

Folic acid, a synthetic form of folate (vitamin B9), is notoriously sensitive to ultraviolet (UV) radiation, particularly UVA.[1][2] Its degradation is a multi-phase process that ultimately yields more stable photoproducts, with this compound being a key end-product.[2][3] This inherent instability of folic acid can compromise its therapeutic efficacy and potentially lead to the formation of phototoxic compounds that can generate reactive oxygen species (ROS).[1][4] In contrast, this compound, while also a photosensitizer, exhibits greater stability upon light exposure compared to its parent compound, folic acid. This guide delves into the quantitative data available, outlines the experimental protocols for assessing photostability, and visually represents the degradation pathways and experimental workflows.

Comparative Photostability Analysis

Folic acid's photodegradation is a well-documented phenomenon characterized by a sequential breakdown of the molecule. Upon exposure to UV radiation, folic acid is initially cleaved into p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403).[2] The latter is then further oxidized to form the more stable this compound.[2]

While a direct head-to-head quantitative comparison of the degradation rates of folic acid and this compound under identical conditions is not extensively documented in a single study, the available data strongly indicates that this compound is significantly more photostable than folic acid. The photodegradation of folic acid is a multi-step process, and the formation of this compound represents a move towards a more stable chemical entity under UV radiation.

CompoundMolar Mass ( g/mol )Key Photodegradation ProductsReported Photodegradation Kinetics
Folic Acid 441.46-formylpterin, p-aminobenzoyl-L-glutamic acid, this compoundThe photodegradation follows a multi-phase process. The initial formation of photoproducts can follow zero-order kinetics, which then accelerates as the photoproducts themselves act as photosensitizers.[2] The degradation of 6-formylpterin to this compound follows first-order kinetics.[2]
This compound 207.15Further degradation is slow; considered a relatively stable photoproduct.While it can act as a photosensitizer, its own degradation rate is significantly lower than that of folic acid under similar UV exposure. Specific quantum yields for its degradation are not readily available in comparative studies.

Experimental Protocols for Photostability Assessment

The evaluation of the photostability of pharmaceutical compounds like folic acid and this compound follows standardized methodologies, often guided by the International Council for Harmonisation (ICH) guideline Q1B. These protocols are designed to assess the intrinsic photostability of a substance and the effectiveness of its packaging for protection against light.

Sample Preparation
  • Solution Preparation: The test substance (folic acid or this compound) is dissolved in a suitable solvent, typically an aqueous buffer solution, to a known concentration. The choice of solvent and pH is critical as it can influence the rate of photodegradation.

  • Controls: A dark control sample, wrapped in aluminum foil to protect it from light, is prepared and stored under the same temperature and humidity conditions as the test samples to differentiate between thermal and light-induced degradation.

Light Exposure
  • Light Source: Samples are exposed to a light source capable of emitting both visible and UVA radiation. Commonly used sources include xenon arc lamps or a combination of cool white fluorescent and near-UV lamps. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Temperature and Humidity Control: The exposure chamber is maintained at a constant temperature and humidity to minimize the influence of these factors on degradation.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the quantitative analysis of the parent compound and its photoproducts. A stability-indicating HPLC method is developed and validated to ensure that it can separate the parent drug from all its degradation products. The concentration of the remaining parent compound is monitored over time.

  • UV-Vis Spectrophotometry: This technique is used to monitor changes in the absorption spectrum of the solution during light exposure. The degradation of folic acid and the formation of this compound can be tracked by observing changes at their respective absorption maxima.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been created using Graphviz (DOT language).

Folic_Acid_Photodegradation_Pathway Folic_Acid Folic Acid 6-formylpterin 6-formylpterin Folic_Acid->6-formylpterin UVA Radiation (Cleavage) pABGA p-aminobenzoyl-L- glutamic acid Folic_Acid->pABGA UVA Radiation (Cleavage) Pterin_6_carboxylic_acid This compound 6-formylpterin->Pterin_6_carboxylic_acid UVA Radiation (Oxidation)

Caption: Photodegradation pathway of folic acid.

Photostability_Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Solution Prepare Solution Expose_to_Light Controlled Light (UVA/Vis) Prep_Solution->Expose_to_Light Prep_Dark_Control Prepare Dark Control HPLC_Analysis HPLC Analysis Prep_Dark_Control->HPLC_Analysis Expose_to_Light->HPLC_Analysis UV_Vis_Analysis UV-Vis Spectrophotometry Expose_to_Light->UV_Vis_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Products Identify Photoproducts HPLC_Analysis->Identify_Products UV_Vis_Analysis->Degradation_Kinetics

Caption: Experimental workflow for photostability testing.

Conclusion

References

A Comparative Analysis of Pterin-6-carboxylic Acid and Other Pterin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Biochemical and Functional Differences of Key Pterin (B48896) Derivatives

This guide offers a detailed comparative analysis of Pterin-6-carboxylic acid and other significant pterin derivatives, including tetrahydrobiopterin (B1682763) (BH4), neopterin (B1670844), and biopterin (B10759762). Tailored for researchers, scientists, and drug development professionals, this document provides a thorough examination of their biochemical properties, roles in critical signaling pathways, and the experimental methodologies used for their analysis. Quantitative data is presented in structured tables for straightforward comparison, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

Biochemical and Physicochemical Properties

Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring structure that play crucial roles in a multitude of biological processes.[1] Variations in their side chains and oxidation states lead to a wide range of biological activities. This compound is a key metabolite and a photodegradation product of folic acid.[2] Tetrahydrobiopterin (BH4) is an essential enzymatic cofactor, while neopterin is a well-established biomarker of cellular immune activation.[1][3] Biopterin is the oxidized form of BH4.

A summary of the key physicochemical properties of these pterin derivatives is presented in Table 1.

Table 1: Physicochemical Properties of Selected Pterin Derivatives

PropertyThis compoundTetrahydrobiopterin (BH4)NeopterinBiopterin
Molar Mass ( g/mol ) 207.15[4]241.25253.22237.22
Aqueous Solubility Practically insoluble in water; slightly soluble in 0.01 M NaOH[5]Data not readily availableData not readily availableData not readily available
logP -1.5[6]Data not readily availableData not readily availableData not readily available
pKa Data not readily availableData not readily availableData not readily availableData not readily available

Note: Comprehensive aqueous solubility and pKa data for all compounds were not consistently available in the searched literature.

Comparative Analysis of Biological Function and Activity

The biological roles of pterin derivatives are diverse, ranging from enzymatic catalysis to immune signaling.

Enzymatic Cofactor Activity

Tetrahydrobiopterin (BH4) is a vital cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[7][8] It is also a cofactor for nitric oxide synthases (NOS). The kinetic parameters of key enzymes in the BH4 biosynthesis pathway are summarized in Table 2.

Table 2: Enzymatic Kinetic Data for Key Enzymes in Tetrahydrobiopterin Biosynthesis

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
GTP Cyclohydrolase IGTP6.5 ± 0.53[3]Not specified
6-Pyruvoyl-tetrahydropterin Synthase7,8-dihydroneopterin triphosphate8.1[1]120[1]
Sepiapterin ReductaseSepiapterinData not readily availableData not readily available
Biomarkers of Disease

Neopterin is a well-established biomarker for the activation of the cellular immune system.[1][2] Its levels increase in response to interferon-gamma (IFN-γ) stimulation of macrophages.[1] Elevated neopterin concentrations are observed in various conditions, including viral infections, autoimmune diseases, and certain cancers.[9] this compound has also been identified as a potential biomarker in urine for various diseases, including cancer.[7]

Fluorescence Properties

The intrinsic fluorescence of oxidized pterins makes them valuable tools for analytical detection. The fluorescence characteristics of this compound and other pterin derivatives are presented in Table 3. Reduced pterins, such as BH4, are not fluorescent and require oxidation to be detected by fluorescence-based methods.[10]

Table 3: Fluorescence Properties of Selected Pterin Derivatives in Aqueous Solution

Pterin DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)
This compound 350~4500.28 (acidic), 0.18 (basic)[4][11]
Neopterin 353[9]438[9]Data not readily available
Biopterin ~350~440Data not readily available
Pterin 350~4400.33 (acidic), 0.27 (basic)[11]

Signaling Pathways Involving Pterin Derivatives

Pterin derivatives are integral components of several critical signaling pathways.

Tetrahydrobiopterin (BH4) Biosynthesis

BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions.

BH4_Biosynthesis GTP Guanosine Triphosphate (GTP) DHNP_TP 7,8-Dihydroneopterin Triphosphate GTP->DHNP_TP GTP Cyclohydrolase I PTP 6-Pyruvoyl-tetrahydropterin DHNP_TP->PTP 6-Pyruvoyl-tetrahydropterin Synthase BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase

Caption: De novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP.

Role of BH4 in Neurotransmitter Synthesis

BH4 is an essential cofactor for the enzymatic synthesis of key neurotransmitters.

Neurotransmitter_Synthesis cluster_phe Phenylalanine Hydroxylation cluster_tyr Dopamine Synthesis cluster_trp Serotonin Synthesis Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Tyr2 L-Tyrosine L_DOPA L-DOPA Tyr2->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Trp L-Tryptophan Five_HTP 5-Hydroxytryptophan Trp->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin Five_HTP->Serotonin BH4 BH4 qBH2 qBH2 BH4->qBH2 qBH2->BH4 DHPR

Caption: Role of tetrahydrobiopterin (BH4) as a cofactor in neurotransmitter synthesis.

Neopterin as a Biomarker of Immune Activation

The production of neopterin is a hallmark of macrophage activation by IFN-γ.

Immune_Activation T_Cell Activated T-Cell IFN_gamma IFN-γ T_Cell->IFN_gamma Macrophage Macrophage GTP GTP IFN_gamma->Macrophage Stimulation DHNP_TP 7,8-Dihydroneopterin Triphosphate GTP->DHNP_TP GTP Cyclohydrolase I (upregulated) Neopterin Neopterin DHNP_TP->Neopterin Phosphatases

Caption: Neopterin production as a marker of cellular immune activation.

Experimental Protocols

Analysis of Pterins in Urine by HPLC with Fluorescence Detection

This protocol describes a common method for the quantification of total neopterin and biopterin in urine samples.

1. Sample Preparation (Oxidation):

  • To 100 µL of urine, add 10 µL of an acidic iodine solution (e.g., 1% iodine in 2% potassium iodide in 1 M HCl).

  • Vortex and incubate in the dark at room temperature for 30 minutes to oxidize all reduced pterins to their fluorescent forms.

  • Add 10 µL of 2% ascorbic acid to stop the reaction by reducing excess iodine.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) containing a small percentage of methanol (B129727) (e.g., 2-5%).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.[10]

3. Quantification:

  • Prepare standard curves for neopterin and biopterin of known concentrations.

  • Quantify the pterin concentrations in the urine samples by comparing their peak areas to the standard curves.

  • Normalize the results to the creatinine (B1669602) concentration of the urine sample to account for variations in urine dilution.

Enzymatic Assay for Phenylalanine Hydroxylase (PAH) Activity

This protocol outlines a method to determine the activity of PAH using BH4 as a cofactor.[12]

1. Reaction Mixture Preparation (per well of a 96-well plate):

  • 50 µL of 100 mM sodium phosphate buffer, pH 6.8.

  • 10 µL of 1 mg/mL catalase.

  • 10 µL of 10 mM L-phenylalanine.

  • 10 µL of purified PAH enzyme solution.

2. Assay Procedure:

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM BH4 solution.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 10 µL of 1 M HCl.

3. Detection of L-Tyrosine:

  • The product, L-tyrosine, can be quantified by various methods, including HPLC with fluorescence detection (excitation ~275 nm, emission ~305 nm).

  • Prepare a standard curve of L-tyrosine to determine the concentration of the product formed.

4. Calculation of Enzyme Activity:

  • Calculate the amount of L-tyrosine produced per unit time.

  • Express the specific activity as nmol of tyrosine formed per minute per mg of PAH protein.

Conclusion

This compound, tetrahydrobiopterin, neopterin, and biopterin, while sharing a common pteridine core, exhibit distinct and vital roles in biological systems. This compound serves as an important metabolic intermediate and potential biomarker. Tetrahydrobiopterin is an indispensable enzymatic cofactor for neurotransmitter and nitric oxide synthesis. Neopterin is a sensitive indicator of cellular immune activation, making it a valuable diagnostic and prognostic marker. Understanding the comparative biochemistry and function of these molecules is crucial for advancing research in areas ranging from metabolic disorders and neurobiology to immunology and oncology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the multifaceted world of pterin derivatives.

References

Pterin-6-carboxylic Acid: A Novel Biomarker for Oxidative Stress on Par with Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. While established biomarkers such as 8-iso-Prostaglandin F2α (8-iso-PGF2α), malondialdehyde (MDA), and 8-oxo-2'-deoxyguanosine (8-oxodG) are widely utilized, emerging evidence suggests that Pterin-6-carboxylic acid (PCA) offers a reliable and complementary tool for assessing oxidative damage. This guide provides a comprehensive comparison of PCA with these key biomarkers, supported by experimental data and detailed methodologies, to validate its position in the oxidative stress biomarker landscape.

Comparative Analysis of Oxidative Stress Biomarkers

The validation of a biomarker hinges on its consistent performance against established standards. Recent studies have demonstrated a significant correlation between urinary levels of pteridine (B1203161) derivatives, including PCA, and well-accepted markers of oxidative stress. This section presents a comparative summary of PCA alongside 8-iso-PGF2α, MDA, and 8-oxodG.

BiomarkerMolecule TypeSource of FormationBiological MatrixAnalytical Method(s)
This compound (PCA) PteridineOxidation of reduced pterins (e.g., tetrahydrobiopterin), photodegradation of folic acid.[1][2]Urine, Epidermis[1]HPLC with fluorescence detection, LC-MS/MS[3]
8-iso-Prostaglandin F2α (8-iso-PGF2α) IsoprostaneFree radical-catalyzed peroxidation of arachidonic acid.Urine, Plasma, TissuesGC-MS, LC-MS/MS, Immunoassays[4][5]
Malondialdehyde (MDA) AldehydeLipid peroxidation byproduct.Plasma, Serum, TissuesThiobarbituric acid reactive substances (TBARS) assay, HPLC.
8-oxo-2'-deoxyguanosine (8-oxodG) Oxidized NucleosideOxidative damage to guanine (B1146940) bases in DNA.Urine, Leukocyte DNA, TissuesHPLC with electrochemical detection, LC-MS/MS, Immunoassays.

Experimental Data: Correlating PCA with Established Biomarkers

A key study validating PCA as an oxidative stress biomarker involved the spectrofluorometric estimation of urinary pteridines and their correlation with established markers in a cohort of healthy middle-aged men. The results demonstrated a strong positive correlation between total urinary pteridine levels and both urinary 15-isoprostane F2t (a major F2-isoprostane) and urinary DNA/RNA oxidation products.[3]

Oxidative Stress MarkerPearson's Correlation Coefficient (r) with Urinary Pteridinesp-value
15-isoprostane F2t0.695< 0.01
DNA/RNA oxidation products0.626< 0.01

These findings strongly suggest that the measurement of urinary pteridines, including PCA, provides a reliable indication of systemic oxidative stress, comparable to the established lipid peroxidation marker 15-isoprostane F2t and the nucleic acid damage marker.

Signaling Pathways and Biomarker Formation

Oxidative stress involves a complex interplay of reactive oxygen species (ROS) generation and antioxidant defense mechanisms. The formation of each biomarker is indicative of damage to different macromolecules.

ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Oxidation DNA Oxidation ROS->DNA_Oxidation Pterin_Oxidation Pterin Oxidation ROS->Pterin_Oxidation Lipids Membrane Lipids (Arachidonic Acid) DNA Nuclear & Mitochondrial DNA (Guanine) Pterins Reduced Pterins (e.g., Tetrahydrobiopterin) Lipid_Peroxidation->Lipids MDA Malondialdehyde (MDA) Lipid_Peroxidation->MDA isoPGF2a 8-iso-Prostaglandin F2α (8-iso-PGF2α) Lipid_Peroxidation->isoPGF2a DNA_Oxidation->DNA oxodG 8-oxo-2'-deoxyguanosine (8-oxodG) DNA_Oxidation->oxodG Pterin_Oxidation->Pterins PCA This compound (PCA) Pterin_Oxidation->PCA

Caption: Formation of oxidative stress biomarkers from macromolecule damage by ROS.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical. Below are detailed methodologies for the analysis of PCA and a selection of established markers.

Protocol 1: Quantification of this compound in Urine by HPLC

This method is adapted from a validated protocol for the analysis of urinary pteridines.[3]

1. Sample Preparation:

  • Collect mid-stream urine samples.
  • Centrifuge at 3,000 rpm for 10 minutes to remove sediment.
  • Dilute the supernatant 1:10 with distilled water.
  • Filter the diluted sample through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: Alliance HPLC system with a 2475 fluorescence detector (Waters Corporation).
  • Column: COSMOSIL 5C18 packed column (4.6 × 250 mm, Nacalai Tesque).
  • Column Temperature: 40°C.
  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 15 mM potassium phosphate (B84403) buffer, pH 6.4).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detection: Excitation at 360 nm and emission at 450 nm.

3. Quantification:

  • Prepare standard solutions of this compound in distilled water at various concentrations.
  • Generate a standard curve by plotting the fluorescence intensity against the concentration of the standards.
  • Quantify PCA in the urine samples by comparing their fluorescence intensity to the standard curve.

Protocol 2: Measurement of 8-iso-PGF2α in Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 8-iso-PGF2α.

1. Sample Preparation (Solid-Phase Extraction):

  • Add an internal standard (e.g., deuterated 8-iso-PGF2α) to the plasma sample.
  • Acidify the plasma sample with a suitable buffer.
  • Apply the sample to a C18 solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with a low-organic-content solvent to remove interfering substances.
  • Elute the 8-iso-PGF2α with a high-organic-content solvent (e.g., ethyl acetate).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization: Electrospray ionization (ESI).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 8-iso-PGF2α and its internal standard.

3. Quantification:

  • Construct a calibration curve using known concentrations of 8-iso-PGF2α standards.
  • Calculate the concentration of 8-iso-PGF2α in the plasma samples based on the peak area ratio of the analyte to the internal standard.

// Nodes start [label="Biological Sample\n(Urine/Plasma)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_pca [label="Sample Preparation (PCA)\n- Dilution\n- Filtration"]; prep_isopgf2a [label="Sample Preparation (8-iso-PGF2α)\n- Internal Standard Addition\n- Solid-Phase Extraction"]; hplc [label="HPLC Separation\n(Reversed-Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; detection_pca [label="Fluorescence Detection\n(Ex: 360nm, Em: 450nm)"]; lcmsms [label="LC-MS/MS Analysis\n(Triple Quadrupole)"]; quant_pca [label="Quantification\n(Standard Curve)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; quant_isopgf2a [label="Quantification\n(Internal Standard Method)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_pca; start -> prep_isopgf2a; prep_pca -> hplc; prep_isopgf2a -> lcmsms; hplc -> detection_pca; detection_pca -> quant_pca; lcmsms -> quant_isopgf2a; }

Caption: Experimental workflows for the analysis of PCA and 8-iso-PGF2α.

Conclusion

The validation of this compound as a biomarker for oxidative stress is supported by its strong correlation with established markers such as 8-iso-PGF2α and products of DNA/RNA oxidation. Its measurement via HPLC with fluorescence detection offers a robust and accessible analytical method. For researchers and clinicians, the inclusion of PCA in panels of oxidative stress biomarkers can provide a more comprehensive and nuanced understanding of oxidative damage in various physiological and pathological states. The data and protocols presented in this guide serve to underscore the value of PCA as a legitimate and valuable tool in the field of oxidative stress research.

References

A Comparative Guide to Analytical Methods for Pterin-6-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the detection and quantification of Pterin-6-carboxylic acid (PCA), a key biomarker and a photodegradation product of folic acid. The selection of an appropriate analytical method is critical for accurate and reliable measurement of PCA in various biological matrices, which is essential for research in oncology, neurology, and drug development. This document compares the performance of High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance characteristics of the three primary methods for PCA detection. It is important to note that these values are compiled from various studies and represent typical performance metrics, not a direct head-to-head comparison from a single study.

ParameterHPLC with Fluorescence DetectionLC-MS/MSELISA
**Linearity (R²) **>0.99>0.99Typically >0.98
Limit of Detection (LOD) 7 - 360 pg/mL (for various pterins)0.007 - 0.016 ng/mL (for various pterins)Assay dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the low ng/mL range0.01 - 0.016 ng/mL (for various pterins)Assay dependent, typically in the low to mid ng/mL range
Accuracy (% Recovery) 95.12% - 99.53% (general HPLC validation)90.3% - 127.5% (for various pterins)80% - 120% (general ELISA validation)
Precision (%RSD) < 10%< 9% (for various pterins)Intra-assay: <10%, Inter-assay: <15%
Specificity Good, but potential for interference from structurally similar compounds.Very high, based on mass-to-charge ratio and fragmentation patterns.High, but potential for cross-reactivity with related molecules.
Throughput ModerateHighHigh
Cost per Sample Low to ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published methods and should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantification of naturally fluorescent pteridines like PCA.

a. Sample Preparation (Urine):

  • Centrifuge urine samples to remove particulate matter.

  • Perform an oxidation step to convert any reduced forms of pterins to their fluorescent oxidized forms. This can be achieved by adding manganese dioxide (MnO₂) and incubating in the dark.

  • Stop the reaction and centrifuge to remove the oxidizing agent.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., 15 mM potassium phosphate, pH 6.4) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: Fluorescence detection is set at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm for PCA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of PCA, especially in complex biological matrices.

a. Sample Preparation (Serum/Plasma):

  • To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled PCA).

  • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: A C18 or HILIC column can be used depending on the specific method.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used.

  • Ionization: Positive electrospray ionization (ESI+) is typically employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for PCA and its internal standard are monitored for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for this compound are not widely documented in the reviewed literature, a general protocol for a competitive ELISA, which is a common format for small molecule quantification, is described below.

a. Assay Principle: A known amount of PCA is coated onto a microplate. The sample containing an unknown amount of PCA is mixed with a specific primary antibody and added to the plate. The PCA in the sample competes with the coated PCA for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of PCA in the sample.

b. General Protocol:

  • Coat a 96-well microplate with a PCA-protein conjugate and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add standards and samples to the wells, followed by the addition of a specific anti-PCA primary antibody. Incubate.

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody-enzyme conjugate and incubate.

  • Wash the plate.

  • Add the enzyme substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Construct a standard curve and determine the concentration of PCA in the samples.

Mandatory Visualizations

Folic Acid Photodegradation Pathway

The following diagram illustrates the pathway of folic acid degradation into this compound upon exposure to UVA radiation.

Folic_Acid_Degradation Folic_Acid Folic Acid Formylpterin 6-Formylpterin Folic_Acid->Formylpterin UVA Radiation PCA This compound Formylpterin->PCA Oxidation

Caption: Folic acid degradation pathway to PCA.

Cross-Validation Experimental Workflow

This diagram outlines the logical workflow for the cross-validation of different analytical methods for PCA detection.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC-Fluorescence Analysis Analyze Samples with Each Method HPLC->Analysis LCMS LC-MS/MS LCMS->Analysis ELISA ELISA ELISA->Analysis Linearity Linearity Comparison Compare Performance Metrics Linearity->Comparison Accuracy Accuracy Accuracy->Comparison Precision Precision Precision->Comparison Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Comparison Specificity Specificity Specificity->Comparison Sample Prepare Standard and Spiked Biological Samples Sample->HPLC Sample->LCMS Sample->ELISA Data_Collection Collect Quantitative Data Analysis->Data_Collection Data_Collection->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for cross-validating analytical methods.

A Comparative Analysis of the Immunomodulatory Effects of Pterin-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of Pterin-6-carboxylic acid (Pt6C) and its notable analog, Calcium Pterin-6-carboxylate Chelate (CP6CC). The information presented herein is curated from preclinical and observational studies to assist researchers in understanding the therapeutic potential of these compounds.

Executive Summary

This compound, a photodegradation product of folic acid, and its derivatives are emerging as potential modulators of the immune system. While direct comparative quantitative data is limited, available research suggests that these compounds, particularly in their chelated forms, exhibit immunomodulatory and anti-inflammatory properties. This guide synthesizes the current understanding of their effects on immune cell proliferation, cytokine production, and potential signaling pathways.

Comparative Data on Immunomodulatory Effects

The following tables summarize the available quantitative and qualitative data on the biological effects of this compound and its analog. It is important to note that the data is derived from different studies and not from direct head-to-head comparisons.

Table 1: Effects on Immune Cell Proliferation

CompoundCell TypeAssayEffectConcentration / IC50Citation
This compound (in essential oil)HCT-116 (Colon Cancer)MTT AssayAnti-proliferativeIC50: 102.66 µg/mL[1]
This compound (in plant extract)MG-63 (Bone Osteosarcoma)MTT AssayAnti-proliferativeIC50: 41.36 µg/mL[2]
Xanthopterin (a pterin (B48896) derivative)Lymphocytes[3H]thymidine incorporationInhibitoryHalf-maximum inhibition at 1.8 x 10-5 M[3]
Reduced Biopterin DerivativesLymphocytesConcanavalin A-induced activationCo-stimulatoryPeak effect at 1.5 to 3 x 10-5 M[3]

Table 2: Effects on Cytokine Production and Inflammatory Markers

CompoundCell Type / ModelMarkerEffectCitation
This compoundRat Alveolar MacrophagesNitric OxideNo change in production[4][5]
Calcium Pterin-6-carboxylate Chelate (CP6CC)Osteoarthritis (clinical)Th1/Th2 balancePotential modulation
Folic Acid-derived Carbon Dots (related to Pt6C)LPS-stimulated MacrophagesTNF-α, IL-6Suppressed production[6][7]
Calcium Pterin (precursor to CP6CC)Murine modelIL-10Direct agonistic effect suggested[8]

Table 3: Other Immunomodulatory and Biological Activities

CompoundTarget/ActivityEffectCitation
Calcium Pterin-6-carboxylate Chelate (CP6CC)Indoleamine 2,3-dioxygenase (IDO)Inhibition[9]
This compoundSepiapterin ReductasePotential Inhibition[10]
6-Carboxypterin functionalized nanostructureMacrophage PolarizationStimulated M1 phenotype (via ROS)[3]
Folic Acid-derived Carbon Dots (related to Pt6C)Macrophage PolarizationReprogrammed M1 to M2 phenotype[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the immunomodulatory effects of these compounds.

Lymphocyte Proliferation Assay (Tritiated Thymidine Incorporation)
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Setup: Seed 1 x 105 cells per well in a 96-well flat-bottom plate. Add varying concentrations of this compound or its analogs to the wells. Include a positive control (e.g., Phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.

  • Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.

Macrophage Activation and Polarization Assay
  • Cell Line: Utilize a murine macrophage cell line such as RAW 264.7 or bone marrow-derived macrophages (BMDMs).

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and antibiotics.

  • M1/M2 Polarization:

    • M1 Polarization: Stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours in the presence or absence of the test compounds.

    • M2 Polarization: Stimulate macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours in the presence or absence of the test compounds.

  • Analysis of Polarization Markers:

    • Gene Expression (qPCR): Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10).

    • Protein Expression (ELISA/Flow Cytometry): Measure cytokine levels in the culture supernatant by ELISA. Analyze the surface expression of markers like CD86 (M1) and CD206 (M2) by flow cytometry.

Cytokine Release Assay
  • Cell Source: Use human PBMCs or specific immune cell subsets.

  • Stimulation: Activate the cells with a relevant stimulus (e.g., anti-CD3/CD28 antibodies for T cells, LPS for monocytes) in the presence of varying concentrations of the pterin compounds.

  • Incubation: Culture the cells for 24-48 hours.

  • Supernatant Collection: Centrifuge the culture plates and collect the supernatants.

  • Cytokine Quantification: Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ, IL-2) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

NF-κB Luciferase Reporter Assay
  • Cell Line: Use a cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Transfection and Treatment: Seed the cells in a 96-well plate. The following day, pre-treat the cells with different concentrations of the pterin compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL).

  • Lysis and Measurement: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogs exert their immunomodulatory effects are not yet fully elucidated. However, based on related research, the following pathways are potential targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on carbon dots derived from folic acid, a precursor to Pt6C, have shown inhibition of this pathway in macrophages.[6][7]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Pt6C_analogs This compound and analogs Pt6C_analogs->IKK_complex Potential Inhibition DNA DNA NF_kB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Macrophage_Polarization cluster_m1 Pro-inflammatory cluster_m2 Anti-inflammatory M0 M0 Macrophage (Resting) M1 M1 Macrophage M0->M1 M2 M2 Macrophage M0->M2 M1_markers iNOS, TNF-α, IL-6 M1->M1_markers M1_stimuli LPS, IFN-γ M1_stimuli->M1 M2_markers Arg1, CD206, IL-10 M2->M2_markers M2_stimuli IL-4, IL-13 M2_stimuli->M2 Pt6C_analogs This compound and analogs Pt6C_analogs->M1 Potential Inhibition Pt6C_analogs->M2 Potential Promotion

References

Pterin-6-carboxylic acid efficacy vs. other compounds in cancer therapy models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pterin-6-carboxylic acid (Pt6C), a pteridine (B1203161) derivative, has emerged as a compound of interest in oncological research. Its structural similarity to folate and its role as a photodegradation product of folic acid have prompted investigations into its therapeutic potential. This guide provides an objective comparison of Pt6C with other compounds in cancer therapy models, based on available experimental data, and outlines key experimental methodologies and potential signaling pathways.

Efficacy of this compound and Related Compounds

Direct comparative studies on the cytotoxic efficacy of this compound against standard chemotherapeutic agents in cancer cell lines are limited in publicly available literature. However, existing research provides insights into its bioactivity and that of its derivatives.

A derivative, calcium pterin-6-carboxylate (CaPterin-6-COOH), has demonstrated anti-tumor effects in in vitro studies, suggesting its potential as a cancer therapeutic agent.[1] While a direct comparison in a cancer model is not available, one study on canine arthritis showed that CaPterin-6-COOH had greater therapeutic efficacy than calcium folate and dipterinyl calcium pentahydrate.[1]

One of the most significant quantitative findings for this compound is its potent inhibition of sepiapterin (B94604) reductase (SPR), an enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.

CompoundTargetAssay TypeIC50Cancer Relevance
This compoundSepiapterin ReductaseEnzymatic Inhibition30 nMSPR is implicated in cancer progression; its inhibition can disrupt DNA synthesis and affect signaling pathways like FoxO3a/Bim, which are involved in apoptosis.[2]

Note: This IC50 value represents enzymatic inhibition, not direct cytotoxicity against cancer cells.

A study on a methanolic extract of the plant Themeda triandra, which was found to contain this compound, demonstrated cytotoxic activity against the human bone osteosarcoma cell line MG-63.

Extract of Themeda triandraCancer Cell LineAssay TypeIC50 (µg/mL)
Petroleum Ether ExtractMG-63MTT Assay28.82
Methanolic ExtractMG-63MTT Assay41.36

It is important to note that these IC50 values are for the entire plant extract and not for purified this compound.[3]

Potential Mechanisms of Action and Signaling Pathways

The anti-cancer potential of this compound appears to be multifaceted, primarily revolving around its role as an enzyme inhibitor and its photosensitizing properties.

Inhibition of Sepiapterin Reductase and Downstream Signaling

This compound is a potent inhibitor of sepiapterin reductase (SPR).[1] SPR is a key enzyme in the salvage pathway for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[4] By inhibiting SPR, Pt6C can deplete intracellular BH4 levels, which can in turn disrupt critical cellular processes, including DNA synthesis, and potentially induce apoptosis.[1]

Recent studies have shown that SPR can promote the progression of hepatocellular carcinoma through the FoxO3a/Bim signaling pathway in a non-enzymatic manner.[2] Inhibition of SPR by Pt6C could, therefore, potentially suppress tumor growth by modulating this pathway.

G Pt6C This compound SPR Sepiapterin Reductase (SPR) Pt6C->SPR FoxO3a FoxO3a SPR->FoxO3a Regulates Bim Bim FoxO3a->Bim Activates Apoptosis Apoptosis Bim->Apoptosis

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Photodynamic Therapy

This compound is a known photodegradation product of folic acid and has been shown to generate reactive oxygen species (ROS) upon exposure to UVA light.[5] This property makes it a candidate for use as a photosensitizer in photodynamic therapy (PDT). PDT is a cancer treatment modality that uses a photosensitizing agent, light, and oxygen to generate cytotoxic ROS, which can lead to apoptosis and necrosis of cancer cells.[1][6][7] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen to create singlet oxygen and other ROS, which then damage cellular components.[1][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., MG-63, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS, depending on solubility) and serially dilute it to obtain a range of concentrations.

  • Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known chemotherapeutic agent).

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B D Treat Cells with Pt6C B->D C Prepare Serial Dilutions of Pt6C C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan (add DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: General workflow for an in vitro cytotoxicity assay of this compound.

Conclusion and Future Directions

This compound demonstrates interesting biological activities that warrant further investigation for its potential application in cancer therapy. Its ability to inhibit sepiapterin reductase and its photosensitizing properties are promising avenues for exploration. However, the current body of literature lacks direct, quantitative comparisons of its efficacy against established anti-cancer drugs.

Future research should focus on:

  • Systematic in vitro cytotoxicity screening of pure this compound and its derivatives against a panel of cancer cell lines to determine their IC50 values.

  • Direct comparative studies of this compound with standard chemotherapeutic agents like methotrexate (B535133) and 5-fluorouracil.

  • In vivo studies in animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Elucidation of the specific signaling pathways modulated by this compound in cancer cells, particularly downstream of SPR inhibition.

  • Further investigation into its potential as a photosensitizer in photodynamic therapy, including determining its singlet oxygen quantum yield and efficacy in preclinical cancer models.

By addressing these knowledge gaps, the scientific community can better ascertain the true therapeutic potential of this compound in the fight against cancer.

References

Pterin-6-carboxylic Acid: A Comparative Guide for Therapeutic Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pterin-6-carboxylic acid (PCA), a pteridine (B1203161) derivative, has emerged as a compound of interest in therapeutic research due to its involvement in critical biological pathways. This guide provides a comparative analysis of PCA's potential as a therapeutic target, summarizing available data, proposing necessary experimental validations, and comparing it with existing therapeutic alternatives.

Overview of this compound and its Therapeutic Potential

This compound is a precursor in the biosynthesis of folic acid and is involved in the metabolism of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes.[1] Its therapeutic potential stems from its roles in:

  • Folate Metabolism: PCA's interaction with dihydrofolate reductase (DHFR) suggests its potential as a modulator of folate pathways, crucial for DNA synthesis and cell proliferation.[1]

  • Tetrahydrobiopterin (BH4) Deficiency: As a related pterin, PCA is a biomarker for BH4 deficiency, a group of metabolic disorders.[2] Its therapeutic role in this context is an area of active investigation.

  • Anti-Tumor and Immunomodulatory Activity: Studies have indicated that a calcium salt of PCA exhibits anti-tumor and immunomodulatory effects.[1]

  • Phosphodiesterase 5 (PDE5) Inhibition: In-silico studies suggest PCA may act as a PDE5 inhibitor, a target for erectile dysfunction treatment.[3][4]

Comparative Analysis: this compound vs. Alternative Therapies

A direct quantitative comparison of PCA with established drugs is limited in current literature. This section outlines the key areas for comparison and the experimental data required for a thorough evaluation.

As an Anti-cancer Agent

Alternative Therapies: Methotrexate (B535133) (a DHFR inhibitor) and 5-Fluorouracil (B62378) (a thymidylate synthase inhibitor).

ParameterThis compound (Hypothesized)Methotrexate5-Fluorouracil
Mechanism of Action Inhibition of Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR) inhibitorThymidylate Synthase (TS) inhibitor
IC50 (in relevant cancer cell lines) Data requiredVaries by cell line (nM to µM range)Varies by cell line (µM range)
In vivo efficacy (Tumor growth inhibition in animal models) Data requiredSignificant tumor growth inhibition in various modelsSignificant tumor growth inhibition in various models
Toxicity Profile Data requiredMyelosuppression, mucositis, hepatotoxicityMyelosuppression, mucositis, diarrhea, cardiotoxicity

Experimental Protocol for Comparative Efficacy:

  • In Vitro Cytotoxicity Assay: Determine the half-maximal inhibitory concentration (IC50) of PCA, methotrexate, and 5-fluorouracil in a panel of cancer cell lines (e.g., breast, colon, lung cancer).

  • DHFR Inhibition Assay: Measure the direct inhibitory effect of PCA on purified DHFR enzyme and compare it to methotrexate.

  • Animal Tumor Models: Evaluate the anti-tumor efficacy of PCA in xenograft or syngeneic mouse models of cancer and compare the results with methotrexate and 5-fluorouracil treatment groups. Tumor volume, weight, and survival rates should be monitored.

In the Treatment of Tetrahydrobiopterin (BH4) Deficiency

Alternative Therapy: BH4 Supplementation (Sapropterin dihydrochloride).

ParameterThis compound (Potential Role)Sapropterin (B162354) Dihydrochloride
Mechanism of Action Potential to modulate BH4 metabolism or act as a chaperoneSynthetic form of BH4, restores cofactor levels
Effect on Phenylalanine Levels Data requiredReduces blood phenylalanine levels in responsive patients
Dosage Data required2-20 mg/kg/day[2][5]
Clinical Efficacy Data requiredImproves clinical outcomes in BH4-responsive phenylketonuria (PKU) and other BH4 deficiencies

Experimental Protocol for Comparative Evaluation:

  • In Vitro Studies: Investigate the effect of PCA on the activity of enzymes involved in BH4 synthesis and recycling in relevant cell models.

  • Animal Models of BH4 Deficiency: Administer PCA to animal models of BH4 deficiency and measure its effect on blood phenylalanine levels and neurotransmitter profiles, comparing the results to sapropterin treatment.

As a PDE5 Inhibitor

Alternative Therapy: Sildenafil.

ParameterThis compound (In-silico)Sildenafil
Mechanism of Action Phosphodiesterase 5 (PDE5) inhibitorPhosphodiesterase 5 (PDE5) inhibitor
Binding Energy (in-silico) -7.1 kcal/mol[3][4]Varies based on docking software
IC50 for PDE5 Data required~3.5 nM
In vivo efficacy (Erectile function in animal models) Data requiredImproves erectile function

Experimental Protocol for Validation and Comparison:

  • In Vitro PDE5 Inhibition Assay: Experimentally determine the IC50 of PCA for PDE5 and compare it to sildenafil.

  • Selectivity Profiling: Assess the inhibitory activity of PCA against other phosphodiesterase isoforms to determine its selectivity.

  • Animal Models of Erectile Dysfunction: Evaluate the in vivo efficacy of PCA in improving erectile function in established animal models and compare the results with sildenafil.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for validating PCA as a therapeutic target, the following diagrams are provided.

Folate Metabolism and Proposed PCA Intervention Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->Dihydrofolate Reductase (DHFR) Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Dihydrofolate Reductase (DHFR)->Tetrahydrofolate (THF) Product This compound (PCA) This compound (PCA) This compound (PCA)->Dihydrofolate Reductase (DHFR) Inhibition (Hypothesized) Methotrexate Methotrexate Methotrexate->Dihydrofolate Reductase (DHFR) Inhibition

Caption: Proposed mechanism of this compound in folate metabolism.

Experimental Workflow for Anti-Cancer Efficacy cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Line Panel Cell Line Panel Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Cell Line Panel->Cytotoxicity Assay (IC50) DHFR Inhibition Assay DHFR Inhibition Assay Cytotoxicity Assay (IC50)->DHFR Inhibition Assay Confirm Mechanism Animal Model Selection Animal Model Selection DHFR Inhibition Assay->Animal Model Selection Proceed if promising Treatment Groups (PCA, MTX, 5-FU, Vehicle) Treatment Groups (PCA, MTX, 5-FU, Vehicle) Animal Model Selection->Treatment Groups (PCA, MTX, 5-FU, Vehicle) Efficacy Assessment (Tumor Volume, Survival) Efficacy Assessment (Tumor Volume, Survival) Treatment Groups (PCA, MTX, 5-FU, Vehicle)->Efficacy Assessment (Tumor Volume, Survival)

Caption: Workflow for comparing PCA's anti-cancer efficacy.

PDE5 Signaling Pathway and Proposed PCA Intervention GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 PDE5->GTP Hydrolysis This compound (PCA) This compound (PCA) This compound (PCA)->PDE5 Inhibition (Hypothesized) Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Proposed mechanism of this compound in PDE5 signaling.

Conclusion and Future Directions

This compound presents several intriguing possibilities as a therapeutic target. However, its validation requires rigorous experimental investigation. The comparative frameworks and experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the therapeutic potential of PCA against existing standards of care. Future research should focus on generating robust preclinical data to support its advancement into clinical development. The multifaceted nature of PCA's biological activities suggests that it may offer a unique therapeutic profile, warranting further exploration.

References

A Comparative Analysis of Synthetic Routes to Pterin-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Pterin-6-carboxylic acid, a key pteridine (B1203161) derivative, serves as a crucial precursor in the biosynthesis of folate and is a significant biomarker for various physiological and pathological states. Its efficient synthesis is paramount for research in drug development, diagnostics, and nutritional science. This guide provides a comparative overview of the primary synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their applications.

Comparative Summary of Synthesis Methods

Three principal methods for the synthesis of this compound are discussed: oxidation of pterin (B48896) precursors, photodegradation of folic acid, and condensation of pyrimidine (B1678525) derivatives. Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact.

MethodStarting Material(s)Key Reagents/ConditionsYieldPurityAdvantagesDisadvantages
Oxidation Neopterin (B1670844) or Biopterin (B10759762)Potassium permanganate (B83412) (KMnO4), NaOH, HClHigh (approx. 70-75%)>98%[1]Well-established, high purity, good yield.Use of strong oxidizing agent, potential for over-oxidation.
Photodegradation Folic AcidUV irradiationVariableDependent on purificationUtilizes a readily available starting material.Typically lower yields for preparative scale, requires specialized equipment, may produce side products.
Condensation 2,4,5-Triamino-6-hydroxypyrimidineDicarbonyl compounds (e.g., glyoxylic acid)Not specified in literatureNot specified in literaturePotentially a direct and versatile route.Lack of established protocols for this specific product, potential for regioisomer formation.[2][3]

Detailed Experimental Protocols

Method 1: Oxidation of Neopterin or Biopterin with Potassium Permanganate

This is a widely used and reliable method for producing high-purity this compound.[1]

Experimental Protocol:

  • Solution 1 Preparation: Dissolve 36 g of potassium permanganate (KMnO4) in 600 ml of water and cool the solution to approximately 10°C.

  • Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 ml of water by adding 13.2 g of sodium hydroxide (B78521) (NaOH). Cool this solution to about 10°C.

  • Reaction: With moderate mixing in a water bath, slowly add Solution 1 to Solution 2, ensuring the temperature does not exceed 25°C. The solution will turn green and then form a brown manganese dioxide (MnO2) precipitate. Continue mixing for 60 minutes, maintaining the temperature below 30°C.

  • Quenching and Filtration: Cool the reaction mixture to about 10°C and add 20 ml of ethanol (B145695) to quench the excess oxidant. After 30 minutes, the green color should disappear. Allow the MnO2 to settle overnight and then remove it by filtration. Wash the filter cake with 100 ml of water.

  • Decolorization and Precipitation: To the yellow filtrate, add 2 g of activated charcoal and stir for 10 minutes. Filter the mixture. Slowly add diluted hydrochloric acid (1:1) to the filtrate with stirring until a gel-like precipitate begins to dissolve slowly. Then, very slowly add 1N HCl until a pH of 1.8 is reached.

  • Isolation and Drying: Allow the mixture to stand overnight for complete precipitation. Filter the precipitated this compound and wash the filter cake thoroughly with water. Dry the product in a vacuum desiccator over NaOH.

Yield: Approximately 8.4 g (around 70-75% theoretical yield). Purity: 98.7% as determined by HPLC.[1]

Method 2: Photodegradation of Folic Acid

This compound is a known photodegradation product of folic acid upon exposure to UV radiation.[4][5] While this method is frequently studied for analytical purposes, a standardized high-yield preparative protocol is not well-documented in the literature. The yield is influenced by factors such as pH, irradiation time, and the concentration of folic acid.[4]

General Experimental Workflow (Analytical Scale):

  • Prepare an aqueous solution of folic acid at a desired concentration.

  • Adjust the pH of the solution as required (studies have been conducted in the pH range of 2.0-10.0).

  • Expose the solution to a controlled source of UV radiation (e.g., a UV lamp).

  • Monitor the reaction progress using techniques like HPLC to quantify the formation of this compound and the degradation of folic acid.

  • Purification of the product would typically involve chromatographic methods.

Note: For preparative purposes, optimization of reaction conditions and a scalable purification strategy would be necessary.

Method 3: Condensation of 2,4,5-Triamino-6-hydroxypyrimidine (Gabriel-Isay Condensation)

Proposed Synthetic Approach:

  • Dissolve 2,4,5-triamino-6-hydroxypyrimidine in an appropriate solvent.

  • Add a solution of a suitable dicarbonyl compound (e.g., glyoxylic acid).

  • The reaction may require heating and/or pH adjustment to facilitate the condensation and subsequent cyclization to form the pteridine ring.

  • The product would then be isolated and purified, likely through precipitation and recrystallization or chromatography.

Visualizing the Processes

To better understand the chemical transformations and biological context, the following diagrams illustrate the synthesis workflows and the role of this compound in the folate biosynthesis pathway.

G Oxidation Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Neopterin Neopterin or Biopterin Mixing Mixing & Reaction (T < 25-30°C) Neopterin->Mixing KMnO4 KMnO4 Solution KMnO4->Mixing NaOH_sol NaOH Solution NaOH_sol->Neopterin Quenching Quenching (Ethanol) Mixing->Quenching Filtration1 Filtration (Remove MnO2) Quenching->Filtration1 Decolorization Decolorization (Charcoal) Filtration1->Decolorization Filtration2 Filtration Decolorization->Filtration2 Precipitation Acidification (HCl, pH 1.8) Filtration2->Precipitation Drying Drying Precipitation->Drying PCA This compound Drying->PCA

Caption: Workflow for the synthesis of this compound via oxidation.

G Photodegradation Workflow FolicAcid Folic Acid Solution UV UV Irradiation FolicAcid->UV Degradation Photochemical Degradation UV->Degradation Purification Chromatographic Purification Degradation->Purification PCA This compound Purification->PCA

Caption: General workflow for this compound synthesis by photodegradation.

Caption: Simplified folate biosynthesis pathway showing the position of this compound.

Conclusion

For researchers requiring high purity and a reliable yield, the oxidation of neopterin or biopterin with potassium permanganate is the recommended method due to its well-documented protocol and excellent results. The photodegradation of folic acid offers a convenient route from a readily available starting material, but it requires further optimization for preparative-scale synthesis and purification. The condensation of 2,4,5-triamino-6-hydroxypyrimidine represents a potential synthetic route that warrants further investigation to establish a robust protocol. The choice of synthesis method will ultimately depend on the specific requirements of the research, including desired purity, yield, available equipment, and scalability.

References

A Comparative Analysis of Pterin-6-carboxylic Acid's Phototoxic Effects Against Other Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxic effects of Pterin-6-carboxylic acid (PCA) against two other well-established photosensitizers: Methylene Blue and Rose Bengal. The comparison is based on key performance indicators such as the efficiency of reactive oxygen species generation and cytotoxicity, supported by available experimental data. Detailed experimental protocols and proposed signaling pathways are also presented to provide a comprehensive overview for research and drug development applications.

Executive Summary

This compound, a photoproduct of folic acid, demonstrates significant photosensitizing capabilities upon UVA irradiation. Its phototoxic effects are primarily mediated by the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. When compared to Methylene Blue and Rose Bengal, PCA exhibits a moderate singlet oxygen quantum yield. While direct comparative studies on cytotoxicity in the same cell line under identical conditions are limited, available data suggests that Methylene Blue and Rose Bengal are potent photosensitizers. The underlying mechanism of PCA-induced phototoxicity is believed to involve the activation of the p38 MAPK and caspase signaling cascades, similar to general UVA-induced apoptotic pathways.

Quantitative Comparison of Photosensitizer Performance

The efficacy of a photosensitizer is determined by several factors, most notably its ability to generate cytotoxic reactive oxygen species upon light activation and its resulting impact on cell viability.

Singlet Oxygen Quantum Yield

Singlet oxygen (¹O₂) is a highly reactive form of oxygen and a primary mediator of photodynamic therapy-induced cell death. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in producing this cytotoxic species upon light excitation. A higher ΦΔ value generally indicates a more efficient photosensitizer.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Conditions
This compound up to 0.47Aqueous solution
Methylene Blue ~0.52Aqueous solution
Rose Bengal 0.76 - 0.79Methanol/Acetonitrile

This table summarizes the reported singlet oxygen quantum yields for the three photosensitizers. It is important to note that these values were determined in different solvents and under various experimental conditions, which can influence the results.

Cytotoxicity and Phototoxicity

The phototoxic effect of a photosensitizer is quantified by its ability to kill cells upon light exposure. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to reduce cell viability by 50%. A lower IC50 value indicates higher potency.

PhotosensitizerCell LineIC50 (Dark)IC50 (Light Exposure)Light Source & Dose
This compound HaCaT, A431, WM115Not ReportedPhototoxicity confirmed, but IC50 not specified.[1]UVA
Methylene Blue MET1~10 µM3.8 µMRed light (640 nm)
Methylene Blue WM983b7.3 µM2.1 µMNot specified
Rose Bengal A375 (Melanoma)Not ReportedPhototoxicity and apoptosis confirmed, but IC50 not specified.[2][3]Sunlight/UV-A/UV-B

This table presents available data on the cytotoxicity of the photosensitizers. A direct comparison is challenging due to the use of different cell lines, light sources, and experimental setups. Notably, specific IC50 values for the phototoxicity of this compound and Rose Bengal in HaCaT cells under defined light conditions were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to assess the phototoxic effects of photosensitizers.

In Vitro Phototoxicity Assay (adapted from 3T3 NRU Phototoxicity Test)

This protocol is a standard method to assess the phototoxic potential of a substance.

  • Cell Culture : Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a density that allows for exponential growth during the experiment.

  • Treatment : After 24 hours, the culture medium is replaced with a medium containing various concentrations of the photosensitizer (e.g., this compound, Methylene Blue, or Rose Bengal). A set of wells is also treated with the vehicle control.

  • Irradiation : One set of plates is exposed to a non-cytotoxic dose of UVA light (e.g., from a solar simulator). The light dose is measured using a radiometer. Another identical set of plates is kept in the dark as a control.

  • Incubation : Following irradiation, the treatment medium is replaced with a fresh culture medium, and the cells are incubated for another 24 hours.

  • Viability Assay (Neutral Red Uptake) :

    • The culture medium is replaced with a medium containing Neutral Red dye.

    • After incubation, the cells are washed, and the incorporated dye is extracted.

    • The absorbance is measured using a microplate reader to determine cell viability.

  • Data Analysis : The IC50 values are calculated for both the irradiated and non-irradiated cells. A significant decrease in the IC50 value for the irradiated cells compared to the non-irradiated cells indicates a phototoxic effect.

Singlet Oxygen Quantum Yield Determination

The determination of ΦΔ is crucial for quantifying the photosensitizing efficiency.

  • Sample Preparation : Solutions of the photosensitizer (e.g., this compound) and a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue or Rose Bengal) are prepared in a suitable solvent (e.g., deuterated water, D₂O, for enhanced singlet oxygen lifetime).

  • Instrumentation : A laser flash photolysis system equipped with a sensitive near-infrared detector is used to measure the luminescence of singlet oxygen at approximately 1270 nm.

  • Measurement : The solutions are excited with a pulsed laser at a wavelength where the photosensitizer absorbs. The time-resolved emission of singlet oxygen is recorded.

  • Data Analysis : The quantum yield of the sample is calculated relative to the reference standard by comparing the intensity of the singlet oxygen luminescence signals, correcting for differences in the number of photons absorbed by the sample and the reference.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment : Cells are treated with the photosensitizer and irradiated as described in the phototoxicity assay.

  • Cell Harvesting : At a specified time post-irradiation, both floating and adherent cells are collected.

  • Staining : The cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.

  • Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the phototoxic treatment.

Signaling Pathways in this compound Phototoxicity

The phototoxic effects of this compound, mediated by ROS, are believed to trigger intracellular signaling cascades that culminate in apoptosis. While specific studies on PCA are limited, the proposed pathway is based on the well-documented mechanisms of UVA-induced cell death.

Proposed Signaling Pathway for PCA-Induced Apoptosis

G cluster_0 Initiation cluster_1 Signal Transduction cluster_2 Execution PCA PCA ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PCA->ROS Photosensitization UVA_Light UVA Light UVA_Light->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Oxidative Stress Caspase_Cascade Caspase Activation (e.g., Caspase-3, -9) p38_MAPK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Upon exposure to UVA light, this compound becomes photoactivated and transfers energy to molecular oxygen, generating highly reactive species such as singlet oxygen. This surge in intracellular ROS creates a state of oxidative stress, which is a potent activator of cellular stress-response pathways. A key pathway implicated in UVA-induced damage is the p38 mitogen-activated protein kinase (MAPK) signaling cascade. Activation of p38 MAPK can, in turn, initiate the execution phase of apoptosis through the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner). Activated caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the phototoxic properties of a compound like this compound.

G Start Start Cell_Culture Cell Culture (e.g., HaCaT) Start->Cell_Culture Treatment Treatment with Photosensitizer (PCA, Methylene Blue, Rose Bengal) Cell_Culture->Treatment Irradiation Irradiation (UVA or Visible Light) Treatment->Irradiation Dark_Control Dark Control (No Irradiation) Treatment->Dark_Control Incubation Post-Treatment Incubation (24 hours) Irradiation->Incubation Dark_Control->Incubation Viability_Assay Cell Viability Assay (e.g., Neutral Red Uptake) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay ROS_Detection ROS Detection Assay Incubation->ROS_Detection Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Detection->Data_Analysis

Conclusion

References

Pterin-6-carboxylic Acid: In Vivo Validation in Disease Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of Pterin-6-carboxylic acid (PCA) and its derivatives with other alternatives in relevant disease models. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

I. Anti-Tumor Efficacy of PCA Derivatives in a Breast Cancer Xenograft Model

Recent in vivo studies have highlighted the therapeutic potential of a derivative of this compound, specifically calcium pterin (B48896) (CaPterin), in inhibiting tumor growth. These findings suggest an immunomodulatory mechanism of action, offering a potential alternative to or synergy with traditional chemotherapy.

Comparative Performance of Calcium Pterin Derivatives

In a key study, various forms of calcium pterin were evaluated for their anti-tumor activity in a nude mouse model with MDA-MB-231 human breast cancer xenografts. The results demonstrated a significant dose-dependent inhibition of tumor growth by (1:4, mol/mol) Calcium Pterin (CaPterin).

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Inhibition (%)
ControlN/A~12000
(1:4) CaPterin50 mg/kg/day~400~67
(1:2) CaPterin50 mg/kg/day~600~50
DCP50 mg/kg/day~550~54
Calcium ChlorideEquimolar Ca2+~750~37.5

Data synthesized from Moheno et al., 2008.[1]

Experimental Protocol: MDA-MB-231 Xenograft Model

This section details the methodology for the in vivo validation of calcium pterin's anti-tumor effects.

1. Animal Model:

  • Species: Nude Mice (nu/nu)

  • Supplier: Charles River Laboratories

  • Age/Weight: 6-8 weeks old, 20-25g

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Cell Culture and Implantation:

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of sterile phosphate-buffered saline (PBS) were injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Treatment Groups:

    • Vehicle Control (e.g., sterile water or saline)

    • (1:4, mol/mol) Calcium Pterin (CaPterin)

    • (1:2, mol/mol) Calcium Pterin

    • Dipterinyl Calcium Pentahydrate (DCP)

    • Calcium Chloride Dihydrate

  • Drug Preparation: Compounds were suspended in sterile water for oral administration.

  • Administration: Treatment was initiated when tumors reached a palpable size (e.g., 50-100 mm³). Compounds were administered daily via oral gavage.

  • Dosage: As specified in the comparative performance table (e.g., 50 mg/kg/day).

4. Efficacy Evaluation:

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Body Weight: Animal body weight was monitored as an indicator of toxicity.

  • Endpoint: The study was terminated at a predetermined time point (e.g., 21 days) or when tumors in the control group reached a maximum allowable size.

5. Biomarker Analysis:

  • Sample Collection: At the end of the study, blood samples were collected via cardiac puncture for plasma separation.

  • Cytokine Analysis: Plasma levels of cytokines such as IL-6, IL-10, and IFN-gamma were quantified using enzyme-linked immunosorbent assay (ELISA).

  • IDO Metabolite Analysis: Plasma concentrations of tryptophan and kynurenine (B1673888) were measured by high-performance liquid chromatography (HPLC) to assess the activity of indoleamine 2,3-dioxygenase (IDO).[1][2]

Signaling Pathway: Proposed Immunomodulatory Mechanism of Calcium Pterin

The anti-tumor effect of Calcium Pterin is correlated with a shift in the cytokine balance and modulation of the tryptophan degradation pathway.[1] This suggests an indirect mechanism of tumor inhibition through the host's immune system.

G cluster_tumor_microenvironment Tumor Microenvironment cluster_systemic_effects Systemic Circulation Tumor Cells Tumor Cells Immune Cells Immune Cells Immune Cells->Tumor Cells anti-tumor activity Calcium Pterin Calcium Pterin IL-6 IL-6 Calcium Pterin->IL-6 decreases IL-10 IL-10 Calcium Pterin->IL-10 increases IFN-gamma IFN-gamma Calcium Pterin->IFN-gamma decreases IDO Activity IDO Activity (Tryptophan Degradation) Calcium Pterin->IDO Activity increases (Kynurenine) IL-6->Tumor Cells promotes growth IL-10->Immune Cells anti-inflammatory IFN-gamma->IDO Activity induces IDO Activity->Immune Cells suppresses T-cell response

Proposed immunomodulatory pathway of Calcium Pterin.

II. Role of this compound in Photosensitivity and Skin Disease Models

This compound is a known photoproduct of folic acid, generated upon exposure to UVA radiation.[3] In vitro studies have demonstrated that PCA can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent phototoxicity.[3][4] This suggests a potential role for PCA in the pathophysiology of sun-sensitive skin conditions.

Comparative Performance: Photosensitizing Potential

While direct in vivo comparative studies in disease models are limited, in vitro data consistently show that PCA, along with another folic acid photoproduct, 6-formylpterin (B158403) (FPT), can induce ROS production and cell death in skin cells upon UVA exposure.

CompoundCell LineUVA Dose (J/cm²)Outcome
Folic AcidHaCaT, A431, WM1155-20Increased ROS, phototoxicity
This compound (PCA) HaCaT, A431, WM1155-20Increased ROS, phototoxicity
6-formylpterin (FPT)HaCaT, A431, WM1155-20Increased ROS, phototoxicity

Data synthesized from Juzeniene et al., 2016.[3]

Experimental Protocol: In Vivo Model of Photosensitization

The following is a generalized protocol for assessing the in vivo photosensitizing effects of PCA, based on established models of drug-induced photosensitivity.

1. Animal Model:

  • Species: Hairless mice (e.g., SKH1) or rats.

  • Rationale: Lack of fur allows for direct and uniform UV exposure to the skin.

2. Photosensitizer Administration:

  • Route: Topical application or systemic administration (e.g., intraperitoneal injection) of PCA solution.

  • Dosage: A dose-ranging study would be necessary to determine a non-irritating yet effective concentration.

  • Control Groups: Vehicle control, positive control (a known photosensitizer like 8-methoxypsoralen), and a group receiving PCA without UV exposure.

3. UV Irradiation:

  • Source: A solar simulator with a UVA filter.

  • Dosage: A sub-erythemal dose of UVA radiation, determined in preliminary studies.

  • Procedure: A defined area of the dorsal skin is exposed to UVA radiation at a specific time point after PCA administration.

4. Evaluation of Skin Reaction:

  • Visual Scoring: Skin reactions (erythema, edema) are scored at various time points (e.g., 24, 48, 72 hours) post-irradiation.

  • Histopathology: Skin biopsies are collected for histological analysis to assess for inflammation, epidermal damage, and dermal changes.

  • Biomarker Analysis: Skin tissue can be analyzed for markers of oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine) and inflammation (e.g., cytokine levels).

Signaling Pathway: PCA-Induced Phototoxicity

The primary mechanism of PCA-induced phototoxicity involves the generation of ROS upon absorption of UVA radiation, leading to cellular damage.

G UVA Radiation UVA Radiation This compound This compound UVA Radiation->this compound absorption Excited PCA Excited State PCA This compound->Excited PCA ROS Reactive Oxygen Species (ROS) Excited PCA->ROS generation Cellular Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular Damage Phototoxicity Phototoxicity (Inflammation, Cell Death) Cellular Damage->Phototoxicity

Mechanism of this compound induced phototoxicity.

III. Discussion and Future Perspectives

The in vivo validation of this compound derivatives, particularly in the context of cancer immunotherapy, presents a promising area of research. The immunomodulatory effects of calcium pterin, with its ability to alter the cytokine profile and influence the IDO pathway, suggest a mechanism that could be harnessed for therapeutic benefit, potentially in combination with other cancer treatments. Further studies are warranted to elucidate the precise molecular targets and to optimize the therapeutic window.

In the realm of dermatology, the role of PCA as a photosensitizer is a double-edged sword. On one hand, its formation from folic acid in the skin upon sun exposure could contribute to photocarcinogenesis and other photodermatoses. This highlights the importance of photoprotection, especially for individuals with high folate levels. On the other hand, its photosensitizing properties could potentially be exploited for photodynamic therapy of certain skin cancers or inflammatory skin conditions, although this would require careful control of dosing and light exposure.

References

A Head-to-Head Comparison of Analytical Techniques for Pterin-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical method for the quantification of Pterin-6-carboxylic acid.

This compound, a key pteridine (B1203161) derivative, is gaining prominence as a potential biomarker in various pathological conditions, including cancer.[1] Its accurate and precise quantification in biological matrices is paramount for advancing clinical diagnostics and therapeutic development. This guide provides an objective, data-driven comparison of the three principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF).

Quantitative Performance Data

The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes the key validation parameters for the analysis of this compound and other pteridines by HPLC-FD, LC-MS/MS, and CE-LIF.

ParameterHPLC-FDLC-MS/MSCE-LIF
Limit of Detection (LOD) 0.041 - 2.9 ng/mL[2][3]7 - 360 pg/mL[4][5]< 1 x 10⁻¹⁰ M[6]
Limit of Quantification (LOQ) 1.10 - 2.55 pg injected[7]1.000 ng/mL[8]Not explicitly stated
Linearity (R²) > 0.997[2][3]> 0.9990[8]> 0.999[9]
Precision (RSD%) 0.55 - 14%[2][3]< 9.52%[8]Intra-day: < 9.8%, Inter-day: < 14.8%[9]
Accuracy/Recovery (%) Not explicitly stated89.55 - 99.41%[8]92.0 - 106.0%[9]

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves several key stages, from sample collection to final data analysis.

Experimental Workflow for this compound Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Storage Sample Storage (Protection from light, -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., Oxidation, Protein Precipitation, SPE) Sample_Storage->Sample_Preparation Analytical_Separation Analytical Separation (HPLC, LC, CE) Sample_Preparation->Analytical_Separation Detection Detection (FD, MS/MS, LIF) Analytical_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

References

Pterin-6-carboxylic Acid: A Comparative Analysis of Enzyme Inhibition Kinetics Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibition kinetics of pterin-6-carboxylic acid against known inhibitors of two key enzymes: Xanthine (B1682287) Oxidase and Dihydrofolate Reductase (DHFR). While this compound, a photodegradation product of folic acid and a precursor in folate biosynthesis, has been investigated for its biological activities, its specific enzyme inhibition kinetics are not extensively documented in publicly available literature.[1][2] This guide, therefore, focuses on presenting a clear, data-driven comparison of well-established inhibitors for which robust kinetic data exists, offering a valuable benchmark for future research on this compound and other novel compounds.

I. Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.

Comparative Inhibition Kinetics
InhibitorIC50KiType of Inhibition
This compound Data not availableData not availableData not available
Allopurinol ~0.13 - 9.07 µg/mLData variesCompetitive
Febuxostat ~1.8 nM - 8.77 µg/ml~0.6 - 0.96 nMMixed-type
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of a test compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from its substrate, xanthine. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol or Febuxostat (positive control)

  • Test compound (e.g., this compound)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer.

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations (or vehicle control), and the xanthine oxidase solution.

    • Include wells for a positive control (e.g., Allopurinol).

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Add_Components Add Buffer, Inhibitor, and Enzyme Pre_incubation Pre-incubate (15 min) Add_Components->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Workflow for Xanthine Oxidase Inhibition Assay

II. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and amino acids. DHFR is a well-established target for anticancer and antimicrobial drugs.

Comparative Inhibition Kinetics
InhibitorIC50KiType of Inhibition
This compound Data not availableData not availableData not available
Methotrexate ~0.08 µM~3.4 pM - 9.5 nMCompetitive
Aminopterin ~0.002 µM~3.7 pMCompetitive
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a common method for assessing DHFR inhibition by monitoring the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant Human Dihydrofolate Reductase (DHFR)

  • Dihydrofolate (DHF) (substrate)

  • NADPH (cofactor)

  • Methotrexate or Aminopterin (positive control)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer.

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations (or vehicle control).

    • Include wells for a positive control (e.g., Methotrexate).

  • Enzyme Addition and Pre-incubation:

    • Add the DHFR enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF substrate solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DHFR->THF NADPH -> NADP+ Inhibitor DHFR Inhibitors (e.g., Methotrexate) Inhibitor->DHFR

Folate Metabolism Pathway and DHFR Inhibition

Conclusion

This guide provides a framework for comparing the enzyme inhibition kinetics of novel compounds like this compound against established inhibitors. While direct quantitative data for this compound's inhibition of xanthine oxidase and DHFR remains to be elucidated, the provided kinetic data for Allopurinol, Febuxostat, Methotrexate, and Aminopterin serve as essential benchmarks. The detailed experimental protocols offer a standardized approach for researchers to determine the inhibitory potential of new chemical entities. Future studies are warranted to fully characterize the enzyme inhibition profile of this compound to understand its potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for Pterin-6-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Pterin-6-Carboxylic Acid, ensuring the safety of laboratory personnel and compliance with regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

Hazard and Incompatibility Data

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a combustible solid and should be stored away from heat and ignition sources.[1] The primary known incompatibility is with strong oxidizing agents.[1]

Hazard ClassificationIncompatibilityStorage Recommendations
Combustible SolidStrong oxidizing agents[1]Store in a cool, dry, well-ventilated area away from incompatible materials.
Hazardous Substance (OSHA 29 CFR 1910.1200)[1]N/AFollow all institutional guidelines for hazardous waste storage.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting. This process is designed to be safe, compliant, and efficient.

Materials Required:

  • Designated hazardous waste container (sealable, chemically compatible)

  • Hazardous waste labels

  • Personal Protective Equipment (as listed above)

  • Spill cleanup kit

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials.

    • Segregate this compound waste from other waste streams, particularly from strong oxidizing agents.

  • Waste Container Preparation:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated container, minimizing dust generation.

    • For solutions, ensure the container is appropriate for liquids and will not leak.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Complete the hazardous waste label with all required information, including:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., "Combustible Solid").

      • The name of the principal investigator or lab supervisor.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE.

  • Containment: For solid spills, carefully sweep or scoop the material to prevent it from spreading. Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Place all contaminated materials (absorbent, paper towels, etc.) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the waste container with "Spill Debris" and the chemical name, and arrange for disposal through your EHS department.

Diagram of this compound Disposal Workflow

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_spill Spill Response PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Container Prepare & Label Waste Container Segregate->Container Collect Collect Waste Container->Collect Store Store in Satellite Area Collect->Store EHS Contact EHS for Pickup Store->EHS Spill Spill Occurs Cleanup Contain & Clean Spill Spill->Cleanup Cleanup->Collect

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pterin-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pterin-6-Carboxylic Acid, designed to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is essential for all researchers, scientists, and drug development professionals working with this compound.

While some suppliers suggest this compound is non-hazardous, others classify it as a hazardous substance; therefore, a cautious approach is mandated.[1][2] This guide adopts the more stringent recommendations to afford maximum protection.

Essential Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures, regardless of the quantity of the substance being handled.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesStandard laboratory grade.
Respiratory Protection Dust Respirator (N95 or equivalent)Required when handling the solid powder to prevent inhalation.[1][3]
Body Protection Laboratory CoatFully fastened.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk and ensure procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed and store it away from incompatible materials, particularly oxidizing agents.[1]

  • For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration.

Step-by-Step Handling and Solution Preparation

This compound is a powder that does not dissolve readily in water.[1] The following protocol outlines the safe preparation of a solution.

Experimental Protocol: Preparation of an Aqueous Alkaline Solution

  • Work Area Preparation: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Don PPE: Put on your laboratory coat, safety glasses, nitrile gloves, and an N95 dust respirator.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid generating dust.

  • Dissolution:

    • Place the weighed powder into an appropriate beaker or flask.

    • Add a small amount of 0.01 M Sodium Hydroxide (NaOH) solution. This compound is slightly soluble in this solvent.

    • Stir the mixture gently. To aid dissolution, ultrasonication can be used.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if dust is generated, evacuate the immediate area.

  • Don Additional PPE: If not already wearing it, put on all required PPE, including a dust respirator.

  • Containment and Cleanup:

    • For solid spills, do not use a dry brush or create dust.

    • Gently cover the spill with absorbent material.

    • Use a scoop or other appropriate tools to collect the spilled material and absorbent.

    • Place the collected waste into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Place any unused this compound powder and contaminated materials (e.g., weigh boats, wipes) in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE: Lab Coat, Gloves, Safety Glasses, N95 Respirator B Prepare Work Area (Chemical Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution (e.g., with 0.01 M NaOH) C->D E Perform Experiment D->E F Decontaminate Glassware & Work Area E->F S1 Alert Personnel E->S1 G Segregate Waste (Solid & Liquid) F->G H Dispose of as Hazardous Waste G->H I Remove PPE H->I S2 Contain Spill S1->S2 S3 Clean Up Spill (Avoid Dust Generation) S2->S3 S4 Dispose of Spill Debris as Hazardous Waste S3->S4 S4->H

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pterin-6-Carboxylic Acid
Reactant of Route 2
Pterin-6-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.